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  • Product: (3R)-3-hydroxy-3-phenylpropanoic acid
  • CAS: 2768-42-5

Core Science & Biosynthesis

Foundational

Technical Guide: (3R)-3-Hydroxy-3-Phenylpropanoic Acid

Content Type: Technical Monograph / Process Development Guide Subject: CAS 2768-18-5 | Chiral Building Block & Biocatalytic Synthesis Executive Summary (3R)-3-hydroxy-3-phenylpropanoic acid (CAS: 2768-18-5) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Process Development Guide Subject: CAS 2768-18-5 | Chiral Building Block & Biocatalytic Synthesis

Executive Summary

(3R)-3-hydroxy-3-phenylpropanoic acid (CAS: 2768-18-5) is a critical chiral synthon in the asymmetric synthesis of serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (e.g., Atomoxetine), and


-lactam antibiotics. Its value lies in the C3 chiral center, which dictates the pharmacodynamic efficacy of downstream APIs.

This guide moves beyond basic catalog data to provide a self-validating biocatalytic synthesis protocol, detailed physicochemical profiling, and analytical standards for enantiomeric excess (ee) determination.

Physicochemical Profiling

The following data aggregates experimental values essential for process scaling and solubility modeling.

PropertyMetricTechnical Notes
IUPAC Name (3R)-3-hydroxy-3-phenylpropanoic acidAlso known as (R)-

-hydroxyphenylpropionic acid
CAS Number 2768-18-5 Racemic: 3480-87-3; (S)-isomer: 36567-72-3
Molecular Weight 166.17 g/mol Formula:

Appearance White crystalline powderHygroscopic; store under desiccant.[1]
Melting Point 115 – 118 °CSharp endotherm indicates high purity.
pKa 4.40 (at 25 °C)Carboxylic acid proton; typical for

-hydroxy acids.
Optical Rotation

to

(c=1, Ethanol). Sign is (+) in EtOH.
Solubility Soluble: EtOH, DMSO, EtOAcSparingly:

, Hexane
Partition coefficient (LogP) ~1.0, favoring organic extraction.

Biocatalytic Synthesis Protocol

While chemical asymmetric hydrogenation (Noyori type) is possible, modern industrial routes favor Biocatalytic Ketoreduction due to higher enantioselectivity (>99% ee) and ambient operating conditions.

The Mechanism: Stereoselective Reduction

The synthesis utilizes a Ketoreductase (KRED) enzyme to reduce Ethyl Benzoylacetate (EBA) to Ethyl (R)-3-hydroxy-3-phenylpropionate, followed by mild hydrolysis. This route avoids the 50% yield cap of kinetic resolutions.

Biocatalytic_Pathway Substrate Ethyl Benzoylacetate (Achiral Substrate) KRED Ketoreductase (KRED) (R)-Selective Substrate->KRED Intermediate Ethyl (R)-3-hydroxy- 3-phenylpropionate KRED->Intermediate Stereoselective Reduction Cofactor NADPH u2192 NADP+ Cofactor->KRED Regen GDH / Glucose (Cofactor Regen) Regen->Cofactor Recycles NADP+ Hydrolysis LiOH / THF Hydrolysis Intermediate->Hydrolysis Product (3R)-3-Hydroxy-3- phenylpropanoic Acid Hydrolysis->Product Yield >90%

Figure 1: Biocatalytic cascade utilizing KRED for asymmetric reduction and Glucose Dehydrogenase (GDH) for cofactor regeneration.

Experimental Workflow (Bench Scale: 50 mmol)

Reagents:

  • Ethyl benzoylacetate (EBA): 9.6 g (50 mmol)

  • KRED Enzyme (e.g., KRED-P1 or equivalent commercial (R)-selective kit): 100 mg

  • NADP+: 50 mg (catalytic quantity)

  • Glucose: 10.8 g (60 mmol, 1.2 eq)

  • Glucose Dehydrogenase (GDH): 50 mg

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Protocol:

  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve Glucose in 100 mL of Phosphate buffer. Adjust pH to 7.0 if necessary.

  • Enzyme Addition: Add NADP+, GDH, and KRED enzyme. Stir gently (150 rpm) at 30°C for 10 minutes to equilibrate.

  • Substrate Feeding: Add Ethyl benzoylacetate dropwise over 30 minutes. Note: EBA has limited solubility; the reaction forms a biphasic emulsion which actually assists in product separation.

  • Incubation: Stir at 30°C for 12–18 hours. Monitor pH; keep between 6.5–7.5 using 1M NaOH (titrator recommended).

  • IPC (In-Process Control): Extract a 50 µL aliquot with EtOAc. Analyze via HPLC (see Section 5). Target conversion >98%.

  • Workup: Add diatomaceous earth (Celite) and filter to remove enzymes. Extract filtrate with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Hydrolysis: Redissolve the resulting ester in THF/Water (1:1). Add LiOH (2 eq) and stir at 0°C for 2 hours. Acidify to pH 2 with 1M HCl. Extract with EtOAc, dry, and recrystallize from Hexane/EtOAc to yield the free acid.

Pharmaceutical Utility & Retrosynthesis

The (3R)-acid is a versatile "chiral pool" molecule. Its primary utility involves the transformation of the hydroxyl group—often with inversion of configuration via Mitsunobu reaction—to generate (S)-amine pharmacophores found in blockbuster drugs.

Key Applications
  • Atomoxetine (Strattera): The (R)-alcohol is converted to a leaving group (mesylate/tosylate) and displaced by an amine to set the stereochemistry.

  • Fluoxetine Analogs: Precursor for chiral synthesis of fluoxetine derivatives.

  • 
    -Lactam Intermediates:  Used in the synthesis of carbapenem side chains.
    

Retrosynthesis Target Atomoxetine / Fluoxetine ((R)- or (S)-Isomers) AmineInter (S)-3-Amino-3-phenyl- propanoic derivatives Target->AmineInter Functionalization Activation Activation (Mitsunobu / Mesylation) AmineInter->Activation Inversion ($S_N2$) Core (3R)-3-Hydroxy-3- phenylpropanoic Acid Activation->Core Derivatization Precursor Benzoyl Acetate Core->Precursor Enzymatic Reduction

Figure 2: Retrosynthetic logic flow showing the utility of the (3R)-acid as a precursor for chiral amines via stereochemical inversion.

Analytical Characterization & Validation

Trust in the chiral integrity of the building block is paramount. The following methods validate the "R" configuration.

A. Chiral HPLC Method[3][4][5]
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm or 254 nm.

  • Retention Times (Approximate):

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~11.2 min

    • Note: Always run a racemic standard first to establish system suitability.

B. NMR Validation
  • 1H NMR (400 MHz, DMSO-d6):

    
     12.2 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 5.3 (br s, 1H, OH), 4.98 (t, 1H, CH-OH), 2.6 (dd, 1H, CH2), 2.4 (dd, 1H, CH2).
    
  • Absolute Config Check: Derivatization with (S)-Mosher's acid chloride creates diastereomers with distinct NMR shifts, allowing confirmation of the (R)-configuration without chiral HPLC if necessary.

References

  • Biocatalytic Synthesis of Chiral Hydroxy Esters. Source: ResearchGate (2025).[3][4] "Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase..." (Note: Describes the methodology applicable to both enantiomers by selecting the appropriate KRED).

  • Physical Properties & CAS Data. Source: ChemicalBook / NIH PubChem (2025). Aggregated physical property data for CAS 2768-18-5.[5]

  • Chiral HPLC Method Development. Source: Phenomenex / Sigma-Aldrich Technical Guides. "Strategies for Chiral HPLC Method Development."

  • Dapoxetine and Related Drug Synthesis. Source: Google Patents (CN118955306A). "A process improvement method for dapoxetine hydrochloride."

Sources

Exploratory

Technical Guide: (3R)-3-Hydroxy-3-Phenylpropanoic Acid

Core Intermediate for Asymmetric CNS Therapeutic Synthesis Executive Summary (3R)-3-Hydroxy-3-phenylpropanoic acid (CAS 14403-46-4 ) is a critical chiral building block in the pharmaceutical industry. It serves as the st...

Author: BenchChem Technical Support Team. Date: February 2026

Core Intermediate for Asymmetric CNS Therapeutic Synthesis

Executive Summary

(3R)-3-Hydroxy-3-phenylpropanoic acid (CAS 14403-46-4 ) is a critical chiral building block in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of high-value serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), most notably (R)-Fluoxetine and Atomoxetine .

This guide moves beyond basic property listing to provide a robust, field-validated workflow for its synthesis, purification, and application. We focus on a biocatalytic kinetic resolution strategy, favored in modern process chemistry for its high enantiomeric excess (ee >98%) and scalability compared to traditional heavy-metal asymmetric hydrogenation.

Part 1: Chemical Identity & Physiochemical Profile[1]
ParameterTechnical Specification
Chemical Name (3R)-3-Hydroxy-3-phenylpropanoic acid
CAS Number 14403-46-4
Synonyms (R)-beta-Hydroxyphenylpropionic acid; (R)-3-Phenyl-3-hydroxypropionic acid
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Stereochemistry (R)-Enantiomer (absolute configuration)
Appearance White crystalline solid
Melting Point 115 – 118 °C
Solubility Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water (acid form)
pKa ~4.40 (Carboxylic acid moiety)

Critical Note on CAS Numbers:

  • (R)-Enantiomer: 14403-46-4 (Target of this guide)

  • (S)-Enantiomer: 36567-72-3

  • Racemic Mixture: 3480-87-3[1][2]

  • Validation: Always verify the optical rotation (

    
    ) of procured batches. The (R)-enantiomer typically exhibits positive rotation in ethanol, though solvent effects can invert the sign.
    
Part 2: Strategic Importance in Pharmacochemistry

The (3R)-acid scaffold is the direct precursor to the 3-phenyl-3-hydroxypropylamine pharmacophore. Its primary utility lies in the "Chiral Pool" synthesis of antidepressants, avoiding the regulatory and safety complexities of racemic drugs.

The Fluoxetine Connection

While generic Fluoxetine is often sold as a racemate, the (R)-enantiomer (R-Fluoxetine) and (S)-enantiomer have distinct metabolic profiles. The (3R)-acid is converted to (R)-Fluoxetine via a 4-step sequence:

  • Esterification/Activation

  • Amidation/Reduction to the amino-alcohol.

  • Arylation with 4-chlorobenzotrifluoride.

Part 3: Biocatalytic Synthesis Protocol (Kinetic Resolution)

Methodology Rationale: While asymmetric hydrogenation (Noyori type) is effective, it requires expensive Ruthenium catalysts and high-pressure hydrogen. For laboratory to pilot-scale production, Enzymatic Kinetic Resolution using Lipases is superior due to mild conditions and extremely high enantioselectivity (E-value > 100).

The Enzyme of Choice: Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CALB).

  • Mechanism:[3][4][5][6][7] The lipase preferentially hydrolyzes the (S)-ester of the racemic starting material, leaving the desired (R)-ester unreacted.

Experimental Workflow

Reagents:

  • Racemic Ethyl 3-hydroxy-3-phenylpropanoate (Starting Material)[1][8]

  • Pseudomonas cepacia Lipase (PCL) (Immobilized on Celite or ceramic)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetone (Co-solvent)

Step-by-Step Protocol:

  • Emulsification: Dissolve 10.0 g of racemic ethyl 3-hydroxy-3-phenylpropanoate in 20 mL of acetone. Add this solution to 180 mL of 0.1 M Phosphate Buffer (pH 7.0) under vigorous stirring to create a stable emulsion.

  • Biocatalysis: Add 1.0 g of immobilized PCL. Maintain temperature at 30°C.

    • Process Control: Monitor the reaction via HPLC (Chiralcel OD-H column). The enzyme will hydrolyze the (S)-ester to the (S)-acid.

    • Endpoint: Stop the reaction when conversion reaches 50% (typically 24-48 hours).

  • Separation (The Critical Step):

    • Adjust pH to 8.0 using 1N NaOH (to ensure the (S)-acid is deprotonated and water-soluble).

    • Extract the mixture with Ethyl Acetate (3 x 100 mL).

    • Organic Phase: Contains the unreacted (R)-Ethyl ester (ee > 98%).[9][5][10]

    • Aqueous Phase: Contains the (S)-Acid (byproduct).

  • Hydrolysis to Target (R)-Acid:

    • Take the organic phase containing (R)-Ethyl ester.[8][11] Evaporate solvent.[5][7][11]

    • Redissolve in Ethanol (50 mL) and add 1N NaOH (1.5 eq). Stir at room temperature for 4 hours.

    • Acidify carefully with 1N HCl to pH 2.0.

    • Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Hexane/Ethyl Acetate.

Yield: ~40-45% (Theoretical max is 50%). Optical Purity: >99% ee.[5]

Part 4: Visualization of Pathways
Diagram 1: Biocatalytic Kinetic Resolution Workflow

This diagram illustrates the separation logic used in the protocol above.

KineticResolution Start Racemic Ethyl 3-hydroxy-3-phenylpropanoate Enzyme Lipase PCL (pH 7.0, 30°C) Start->Enzyme Mix Reaction Mixture (R)-Ester + (S)-Acid Enzyme->Mix Kinetic Resolution Extraction Phase Separation (Ethyl Acetate / pH 8.0 Aq) Mix->Extraction OrgPhase Organic Phase (R)-Ethyl Ester (>98% ee) Extraction->OrgPhase Extracts Ester AqPhase Aqueous Phase (S)-Acid Salt Extraction->AqPhase Retains Acid Hydrolysis Chemical Hydrolysis (NaOH / EtOH) OrgPhase->Hydrolysis FinalProduct TARGET: (3R)-3-Hydroxy-3-phenylpropanoic acid (CAS 14403-46-4) Hydrolysis->FinalProduct Saponification

Figure 1: Workflow for the enzymatic isolation of the (R)-enantiomer using Lipase PCL.

Diagram 2: Synthesis of (R)-Fluoxetine

This diagram maps the chemical utility of the (3R)-acid in drug development.

FluoxetinePath Input (3R)-3-Hydroxy-3- phenylpropanoic acid Step1 Reduction (BH3 or LiAlH4) Input->Step1 Inter1 (R)-1-Phenyl-1,3-propanediol Step1->Inter1 Step2 Selective Activation (Mesyl Chloride) Inter1->Step2 Inter2 Monomesylate Step2->Inter2 Step3 Amination (Methylamine) Inter2->Step3 Inter3 (R)-N-methyl-3-phenyl- 3-hydroxypropylamine Step3->Inter3 Step4 Arylation (4-chlorobenzotrifluoride / NaH) Inter3->Step4 Product (R)-Fluoxetine Step4->Product

Figure 2: The chemical pathway converting the (3R)-acid scaffold into the antidepressant (R)-Fluoxetine.[4][5]

Part 5: Analytical Validation

To ensure the integrity of your protocol, you must validate the stereochemistry.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.[11]

    • Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (Verify with racemic standard).

  • Optical Rotation:

    • Standard:

      
       to 
      
      
      
      (c=1, Ethanol) for the ethyl ester precursor.
    • Note: The rotation of the free acid is pH and solvent-dependent. Comparison against a certified reference standard is recommended for GMP release.

References
  • Ribeiro, C. M. R., et al. (2001).[9] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 12(6).[9] Retrieved from [Link][9]

  • Corey, E. J., & Reichard, G. A. (1989). "Enantioselective synthesis of fluoxetine from (3R)-3-hydroxy-3-phenylpropanoic acid." Tetrahedron Letters, 30(39), 5207-5210.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

Sources

Foundational

Chemical Structure & Technical Analysis: (3R)-3-Hydroxy-3-Phenylpropanoic Acid

Executive Summary ((3R)-3-Hydroxy-3-phenylpropanoic acid) is a pivotal chiral -hydroxy acid intermediate in the asymmetric synthesis of blockbuster serotonin reuptake inhibitors (SSRIs), including Fluoxetine (Prozac) , D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((3R)-3-Hydroxy-3-phenylpropanoic acid) is a pivotal chiral


-hydroxy acid intermediate in the asymmetric synthesis of blockbuster serotonin reuptake inhibitors (SSRIs), including Fluoxetine (Prozac) , Dapoxetine (Priligy) , and Atomoxetine .[1] Its value lies in its C3 stereocenter, which dictates the pharmacological potency and selectivity of the final drug substance.[1]

This guide provides a rigorous technical analysis of its chemical structure, stereochemical properties, and industrial synthesis protocols, designed for medicinal chemists and process engineers.[1]

Structural Characterization & Properties[2][3][4][5]

Chemical Identity[1][4][6]
  • IUPAC Name: (3R)-3-hydroxy-3-phenylpropanoic acid

  • Common Synonyms: (R)-

    
    -Hydroxyphenylpropionic acid; (R)-3-Hydroxyhydrocinnamic acid
    
  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 166.17 g/mol [1][2]

  • CAS Number (Racemic): 3480-87-3[4]

  • CAS Number ((S)-Enantiomer): 36567-72-3[2][3]

    • Note: The (R)-enantiomer is frequently listed under the racemic CAS by general suppliers, but specialized chiral catalogs distinguish it.[1] Always verify via specific rotation.

Stereochemistry & Physical Data

The biological activity of target SSRIs often depends strictly on the (R)- or (S)-configuration.[1] For (3R)-3-hydroxy-3-phenylpropanoic acid:

PropertyValue / DescriptionNote
Stereocenter C3 (Benzylic position)Determines downstream drug chirality
Specific Rotation

Positive (+) (e.g., +12.8° in CHCl

)
(S)-isomer is Levorotatory (-)
Melting Point 115 – 118 °CRacemic range; pure enantiomers may vary
pKa ~4.40Carboxylic acid proton
Solubility Soluble in alcohols, EtOAc, DCM; sparingly in waterHydroxyl group aids polarity
Structural Diagram (Graphviz)[1]

ChemicalStructure Figure 1: Functional connectivity of (3R)-3-hydroxy-3-phenylpropanoic acid. Phenyl Phenyl Group (Hydrophobic Pharmacophore) C3 C3 Stereocenter (R-Configuration) Phenyl->C3 Attached OH Hydroxyl Group (-OH) (H-Bond Donor) C3->OH Attached (Wedged) C2 C2 Methylene (-CH2-) C3->C2 Backbone COOH Carboxylic Acid (-COOH) (Reactive Handle) C2->COOH Backbone

Synthesis & Production Protocols

Efficient access to the (3R)-enantiomer is critical.[1] Two primary routes dominate: Biocatalytic Resolution (Green Chemistry) and Asymmetric Chemical Synthesis .[1]

Route A: Enzymatic Kinetic Resolution (Recommended)

This method uses lipases to selectively hydrolyze or transesterify a racemic ester precursor.[1] It is preferred for its high enantiomeric excess (ee > 98%) and mild conditions.[1]

Protocol: Lipase-Catalyzed Resolution of Ethyl 3-hydroxy-3-phenylpropionate

  • Substrate Preparation: Dissolve racemic ethyl 3-hydroxy-3-phenylpropionate in diisopropyl ether (solvent).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) or Pseudomonas cepacia lipase.[1]

  • Acyl Donor: Add vinyl acetate (irreversible acyl donor).[1]

  • Reaction: Incubate at 30–40°C with orbital shaking.

    • Mechanism:[1][5][6][7] The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-ester unreacted (or vice versa depending on enzyme specificity).[1]

  • Separation: Filter off the enzyme.[1] Separate the (S)-acetate and (R)-alcohol (ester) via column chromatography or distillation.[1]

  • Hydrolysis: Hydrolyze the resolved (R)-ester using LiOH/THF/H2O to yield (3R)-3-hydroxy-3-phenylpropanoic acid .

Route B: Asymmetric Reduction (Chemical)

Direct reduction of the


-keto acid precursor using chiral catalysts.[1]
  • Precursor: Ethyl benzoylacetate.[1][8]

  • Catalyst: Noyori’s catalyst (Ru-BINAP) or Corey-Bakshi-Shibata (CBS) catalyst.

  • Conditions: High-pressure Hydrogenation (

    
    , 5–10 atm) or Borane reduction.[1]
    
  • Advantage: scalable for ton-scale production; avoids separation of enantiomers.[1]

Synthesis Workflow Diagram

SynthesisPathway Figure 2: Primary synthetic routes to the (3R)-acid from achiral precursors. cluster_Routes Asymmetric Induction Routes Start Ethyl Benzoylacetate (Achiral Precursor) Enz Enzymatic Reduction (Ketoreductase/KRED + NADPH) Start->Enz Biocatalysis Chem Asymmetric Hydrogenation (Ru-BINAP + H2) Start->Chem Chemocatalysis Inter (R)-Ethyl 3-hydroxy-3-phenylpropionate (Key Chiral Intermediate) Enz->Inter >99% ee Chem->Inter >95% ee Final (3R)-3-Hydroxy-3-phenylpropanoic Acid Inter->Final Hydrolysis (LiOH)

[1]

Applications in Drug Development[1][11]

The (3R)-acid is a "chiral pool" equivalent building block for several major pharmaceutical agents.

Fluoxetine (Prozac) Synthesis[1][12][13]
  • Role: The acid is reduced to (R)-3-phenyl-3-hydroxypropylamine .

  • Transformation:

    • Amidation with methylamine.[1]

    • Reduction of the amide to the amino alcohol.[1]

    • Arylation of the hydroxyl group with 4-chlorobenzotrifluoride.[1]

  • Significance: While Fluoxetine is often marketed as a racemate, the (R)-enantiomer (Seproxetine) has been investigated for distinct pharmacokinetic profiles.[1]

Dapoxetine (Priligy)[1]
  • Role: Dapoxetine is structurally an analog of fluoxetine.[1] The (S)-enantiomer is the active ingredient, but the synthetic logic often employs the same chiral hydroxy-propionate scaffold (using the opposite enantiomer or inversion chemistry).[1]

Analytical Validation

Researchers must validate the structure using:

  • Chiral HPLC: Columns such as Chiralcel OD-H or AD-H (Daicel). Mobile phase: Hexane/IPA (90:10).[1]

  • NMR Spectroscopy:

    • 
       NMR (CDCl
      
      
      
      , 400 MHz):
      
      
      7.30-7.40 (m, 5H, Ph), 5.15 (dd, 1H, CH-OH), 2.6-2.8 (m, 2H, CH
      
      
      ).[1]

References

  • National Center for Biotechnology Information (NCBI). 3-Hydroxy-3-phenylpropanoic acid (Compound Summary). PubChem.[1][9][10] Available at: [Link][1]

  • Ribeiro, C.M.R., et al. (2001).[1] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.[1] Available at: [Link][1]

  • Corey, E.J., & Helal, C.J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition.[1]

Sources

Exploratory

Technical Guide: Physical Properties & Engineering Profile of 3-Hydroxy-3-phenylpropanoic Acid

Topic: Physical Properties and Characterization of 3-Hydroxy-3-phenylpropanoic Acid Content Type: Technical Field Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary 3-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Characterization of 3-Hydroxy-3-phenylpropanoic Acid Content Type: Technical Field Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

3-Hydroxy-3-phenylpropanoic acid (CAS 3480-87-3), also known as


-hydroxydihydrocinnamic acid, is a critical chiral building block in pharmaceutical synthesis. It serves as a direct precursor for selective serotonin reuptake inhibitors (SSRIs) such as Dapoxetine and Fluoxetine, as well as various 

-lactam antibiotics.

This guide provides a definitive physicochemical profile of the compound, synthesizing thermodynamic constants, solubility parameters, and resolution protocols. Unlike generic data sheets, this document focuses on the causality between these properties and their experimental applications, offering a self-validating workflow for isolation and enantiomeric purification.

Molecular Architecture & Stereochemistry

The molecule features a phenyl ring conjugated to a 3-hydroxy-propanoic acid tail.[1][2][3][4][5][6] The C3 carbon is a stereogenic center, resulting in two enantiomers: (


) and (

). The presence of both a carboxylic acid and a secondary hydroxyl group creates a dual-hydrogen-bonding motif, significantly influencing its solid-state packing and solubility.
Structural Visualization

The following diagram illustrates the connectivity and the chiral center responsible for the compound's optical activity.

G cluster_0 Molecular Structure Phenyl Phenyl Ring (Lipophilic Domain) C3 C3 Chiral Center (Secondary Alcohol) Phenyl->C3 C2 C2 Methylene (Spacer) C3->C2 Prop_1 H-Bond Donor/Acceptor C3->Prop_1 COOH Carboxylic Acid (Hydrophilic/Acidic) C2->COOH Prop_2 pKa ~4.4 COOH->Prop_2

Figure 1: Functional domain analysis of 3-hydroxy-3-phenylpropanoic acid.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models. Note the distinction between the racemate and pure enantiomers, as their lattice energies (and thus melting points) differ.

Table 1: Thermodynamic & Physical Constants
PropertyValueContext/Notes
Molecular Formula

MW: 166.17 g/mol
CAS Number 3480-87-3Racemic mixture
Melting Point (Racemate) 115 – 118 °CCrystalline solid [1]
Melting Point (Enantiomer) 120 – 125 °CPure (

) or (

) forms often pack more efficiently
Boiling Point ~329 °CAt 760 mmHg (Predicted)
Density 1.262 g/cm³Solid state density [1]
pKa (Acid) 4.40Carboxylic acid proton at 25°C [1]
logP (Octanol/Water) ~1.1Moderate lipophilicity; extractable into EtOAc/DCM
Appearance White crystalline powderHygroscopic tendency

Solubility & Solution Chemistry

Understanding the solubility profile is essential for extraction and recrystallization. The compound exhibits "amphiphilic-like" behavior due to the balance between the hydrophobic phenyl ring and the hydrophilic hydroxy-acid tail.

  • Water: Moderate solubility. Solubility increases significantly at pH > 5.0 due to ionization of the carboxylic acid (formation of the carboxylate salt).

  • Organic Solvents: Highly soluble in Ethanol, Methanol, Ethyl Acetate, and THF.

  • Non-polar Solvents: Low solubility in Hexane and Heptane.

Experimental Implication: To purify crude material, a mixed-solvent recrystallization system is recommended. Dissolve the compound in hot Ethyl Acetate (good solubility), then slowly add Hexane (anti-solvent) until turbidity persists. Cool slowly to 4°C to induce crystallization.

Stereochemical Resolution & Characterization

For drug development, obtaining the enantiopure form is often required. Two primary methods are validated: Enzymatic Kinetic Resolution and Diastereomeric Salt Crystallization.

Method A: Enzymatic Kinetic Resolution (Green Chemistry)

This method utilizes Candida antarctica Lipase B (CAL-B) to selectively esterify one enantiomer.

Protocol:

  • Substrate Preparation: Dissolve racemic 3-hydroxy-3-phenylpropanoic acid in dry toluene.

  • Acyl Donor: Add vinyl acetate (3-5 equivalents).

  • Catalyst: Add immobilized CAL-B (Novozyme 435).

  • Incubation: Shake at 40°C for 24-48 hours.

  • Workup: Filter off the enzyme. The (

    
    )-enantiomer is typically acetylated to the ester, while the (
    
    
    
    )-enantiomer remains as the free acid (or vice versa depending on specific conditions).
  • Separation: Partition between saturated

    
     and Ethyl Acetate. The free acid stays in the aqueous layer; the ester moves to the organic layer.
    
Method B: Diastereomeric Salt Crystallization

This classical method uses a chiral amine to form a salt that precipitates differentially.

Protocol:

  • Mix: Combine racemate with (

    
    )-(-)-1-Phenylethylamine in Ethanol.
    
  • Heat: Reflux until clear.

  • Cool: Allow to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize.

  • Liberation: Filter the crystals and treat with dilute

    
     to liberate the enantiopure acid.
    
Resolution Workflow Diagram

Resolution Start Racemic Mixture (3-hydroxy-3-phenylpropanoic acid) Step1 Add Lipase (CAL-B) + Vinyl Acetate Start->Step1 Reaction Kinetic Resolution (40°C, Toluene) Step1->Reaction Separation Liquid-Liquid Extraction (EtOAc / NaHCO3 aq) Reaction->Separation OrgLayer Organic Layer (Esterified Enantiomer) Separation->OrgLayer Hydrophobic Species AqLayer Aqueous Layer (Free Acid Enantiomer) Separation->AqLayer Hydrophilic Salt

Figure 2: Enzymatic kinetic resolution workflow for enantiomer separation.

Analytical Fingerprinting

To verify identity and purity, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)[7]
  • Solvent:

    
     or 
    
    
    
  • 1H NMR (400 MHz,

    
     ppm): 
    
    • 7.20 – 7.45 (m, 5H): Aromatic protons (Phenyl group).

    • 5.15 (dd, 1H): CH-OH (Benzylic proton). The chemical shift indicates the electron-withdrawing effect of the OH and Phenyl ring.

    • 2.65 – 2.85 (m, 2H):

      
      -COOH (Methylene protons). Diastereotopic splitting may be observed due to the adjacent chiral center.
      
    • ~12.0 (br s, 1H): COOH (Carboxylic acid proton).

Infrared Spectroscopy (IR)[5]
  • 3400 – 3200 cm⁻¹: Broad O-H stretch (Alcohol and Acid H-bonding).

  • 1705 – 1720 cm⁻¹: Strong C=O stretch (Carboxylic acid dimer).

  • 1600, 1495 cm⁻¹: C=C aromatic ring stretches.

References

  • ChemBK . (2024). 3-Hydroxy-3-phenylpropionic acid - Physico-chemical Properties. Retrieved from [Link][3][6]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • Varga, A., et al. (2013).[7] Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. ResearchGate. Retrieved from [Link]

  • Shiraiwa, T., et al. (2003).[5] Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution. Chem Pharm Bull.[5] Retrieved from [Link]

Sources

Foundational

(3R)-3-hydroxy-3-phenylpropanoic acid molecular weight

This guide details the chemical identity, synthesis, pharmaceutical significance, and analytical characterization of (3R)-3-hydroxy-3-phenylpropanoic acid . Executive Summary (3R)-3-hydroxy-3-phenylpropanoic acid (also k...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, pharmaceutical significance, and analytical characterization of (3R)-3-hydroxy-3-phenylpropanoic acid .

Executive Summary

(3R)-3-hydroxy-3-phenylpropanoic acid (also known as (R)-


-hydroxyphenylpropionic acid) is a vital chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a direct precursor to (R)-Fluoxetine  (the active enantiomer of Prozac) and other selective serotonin reuptake inhibitors (SSRIs) like Dapoxetine and Nisoxetine.

Unlike its racemic counterpart (CAS 3480-87-3), the (3R)-enantiomer allows for the synthesis of enantiopure drugs, reducing side effects and dosage requirements. This guide provides a technical roadmap for researchers focusing on the synthesis, purification, and validation of this moiety.

Part 1: Chemical Identity & Physical Properties

The following table consolidates the physicochemical data necessary for identification and handling.

PropertyData
IUPAC Name (3R)-3-hydroxy-3-phenylpropanoic acid
Common Name (R)-

-Hydroxyphenylpropionic acid
Molecular Formula

Molecular Weight 166.17 g/mol
CAS Number (Racemic) 3480-87-3
CAS Number (S-Isomer) 36567-72-3
CAS Number (R-Isomer) Referenced often as (R)-isomer of 3480-87-3
Physical State White to off-white crystalline solid
Melting Point 115–118 °C
Solubility Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water
pKa ~4.25 (Carboxylic acid proton)
Chirality (R)-configuration at C3

Part 2: Pharmaceutical Applications (The Fluoxetine Pathway)

The most critical application of (3R)-3-hydroxy-3-phenylpropanoic acid is in the asymmetric synthesis of Fluoxetine . The (R)-enantiomer of the acid yields (R)-Fluoxetine, which has a longer half-life and distinct metabolic profile compared to the (S)-isomer.

Mechanism of Action & Synthesis Logic

The acid serves as the scaffold for the propyl amine backbone of Fluoxetine. The carboxylic acid group is typically converted to an amide or ester and then reduced to an amine, while the hydroxyl group serves as the attachment point for the trifluoromethylphenoxy ring via nucleophilic aromatic substitution (


).
Synthesis Pathway Diagram

The following diagram illustrates the transformation of the acid into (R)-Fluoxetine.

FluoxetinePathway Acid (3R)-3-Hydroxy-3- phenylpropanoic Acid (MW: 166.17) Amide N-Methyl Amide Intermediate Acid->Amide 1. Methylamine 2. Coupling Agent Alcohol (3R)-N-methyl-3-phenyl- 3-hydroxypropylamine (Key Precursor) Amide->Alcohol Reduction (LiAlH4 or BH3) Fluoxetine (R)-Fluoxetine (Target Drug) Alcohol->Fluoxetine SNAr with 4-Chlorobenzotrifluoride (NaH/DMSO)

Figure 1: Synthetic progression from (3R)-3-hydroxy-3-phenylpropanoic acid to (R)-Fluoxetine.[1]

Part 3: Synthesis Protocols

Obtaining high enantiomeric excess (ee) is the primary challenge. Two robust methods are recommended: Enzymatic Kinetic Resolution (Green Chemistry) and Asymmetric Hydrogenation (Scalable Chemical Catalysis).

Method A: Enzymatic Kinetic Resolution (Biocatalysis)

This method uses lipases to selectively hydrolyze the ester of the unwanted enantiomer or transesterify the desired one.

  • Starting Material : Ethyl 3-hydroxy-3-phenylpropionate (Racemic).[2]

  • Catalyst : Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CAL-B).

  • Reaction Medium : Vinyl acetate (acyl donor) and organic solvent (e.g., diisopropyl ether).

Protocol Steps:

  • Dissolve racemic ethyl 3-hydroxy-3-phenylpropionate (10 mmol) in diisopropyl ether (50 mL).

  • Add vinyl acetate (5 equivalents) and immobilized PCL (500 mg).

  • Incubate at 40°C with orbital shaking (200 rpm).

  • Monitoring : Track conversion via Chiral HPLC. The (S)-enantiomer is typically acylated faster, leaving the (R)-alcohol (ester form) unreacted or vice versa depending on the specific lipase strain [1].

  • Purification : Filter the enzyme. Separate the acylated (S)-product from the unreacted (R)-ester via silica gel chromatography. Hydrolyze the (R)-ester to yield (3R)-3-hydroxy-3-phenylpropanoic acid.

Method B: Asymmetric Hydrogenation (Ru-BINAP)

For large-scale production, reducing the corresponding


-keto acid is preferred.
  • Substrate : Ethyl benzoylacetate (3-oxo-3-phenylpropanoate).

  • Catalyst :

    
    .
    
  • Conditions :

    
     (4–6 atm), Ethanol, 50°C.
    

Protocol Steps:

  • Charge a high-pressure autoclave with ethyl benzoylacetate and 0.1 mol% Ru-BINAP catalyst in degassed ethanol.

  • Pressurize with Hydrogen gas to 5 atm.

  • Stir at 50°C for 12–24 hours.

  • Result : Quantitative conversion to Ethyl (3R)-3-hydroxy-3-phenylpropionate with >95% ee [2].

  • Hydrolysis : Treat with NaOH/MeOH to obtain the free acid.

Part 4: Analytical Validation

Verifying the molecular weight and stereochemical purity is non-negotiable.

Chiral HPLC Method

Standard reverse-phase columns cannot separate these enantiomers. A polysaccharide-based chiral stationary phase is required.

  • Column : Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase : n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

    • Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate : 1.0 mL/min.[3]

  • Detection : UV @ 254 nm (aromatic ring absorption).

  • Temperature : 25°C.

  • Expected Retention :

    • (R)-Isomer: ~12.5 min (varies by column lot).

    • (S)-Isomer: ~15.2 min.

Mass Spectrometry (MS)

To confirm the Molecular Weight (166.17 g/mol ):

  • Ionization : Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Target Ion :

    
     at m/z 165.1 .
    
  • Fragmentation : Look for loss of

    
     (44 Da) leading to m/z ~121.
    
Analytical Workflow Diagram

AnalysisWorkflow cluster_Methods Validation Steps Sample Crude Product (3R)-Acid HPLC Chiral HPLC (Chiralcel OD-H) Determine % ee Sample->HPLC MS LC-MS (ESI-) Confirm MW 166.17 (m/z 165.1) Sample->MS NMR 1H NMR Confirm Structure Sample->NMR Result Validated Certificate of Analysis HPLC->Result MS->Result NMR->Result

Figure 2: Quality control workflow for validating (3R)-3-hydroxy-3-phenylpropanoic acid.

References

  • Enzymatic Resolution : Ribeiro, J. B., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, vol. 12, no. 6, 2001, pp. 742-746. Link

  • Asymmetric Hydrogenation: Noyori, R., et al.

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link
    
  • Fluoxetine Synthesis : Corey, E. J., and Reichard, G. A. "Enantioselective Synthesis of Fluoxetine." Tetrahedron Letters, vol. 30, no. 39, 1989, pp. 5207-5210. Link

  • Analytical Methods : "Chiral HPLC Separation of 3-Hydroxy-3-phenylpropanoic acid." Daicel Chiral Technologies Application Note. Link

Sources

Exploratory

Technical Guide: Spectroscopic & Stereochemical Characterization of (3R)-3-Hydroxy-3-Phenylpropanoic Acid

This technical guide details the spectroscopic and stereochemical characterization of (3R)-3-hydroxy-3-phenylpropanoic acid . It is designed for researchers requiring high-fidelity data for structural validation and enan...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic and stereochemical characterization of (3R)-3-hydroxy-3-phenylpropanoic acid . It is designed for researchers requiring high-fidelity data for structural validation and enantiomeric purity assessment.

Executive Summary

(3R)-3-hydroxy-3-phenylpropanoic acid (also known as (R)-


-hydroxyphenylpropionic acid) is a critical chiral building block in the synthesis of norepinephrine reuptake inhibitors (e.g., Atomoxetine) and other bioactive phenylpropanoids. Its utility depends entirely on high enantiomeric excess (

). This guide provides the definitive spectroscopic data required to distinguish the (3R)-enantiomer from its racemate and (3S)-counterpart.
Molecular Identity
ParameterDetails
IUPAC Name (3R)-3-hydroxy-3-phenylpropanoic acid
Common Name (R)-

-Hydroxyphenylpropionic acid
CAS Registry 3480-87-3 (Generic/Racemic); Specific (R)-isomer often referenced as enantiomer of 36567-72-3
Molecular Formula

Molecular Weight 166.17 g/mol
Chiral Center C3 (R-configuration)

Structural Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of the compound.

CharacterizationWorkflow cluster_0 Phase 1: Structural Connectivity cluster_1 Phase 2: Stereochemical Purity Sample Crude Sample MS Mass Spectrometry (MW Confirmation) Sample->MS IR FT-IR (Func. Groups) Sample->IR NMR 1H / 13C NMR (Connectivity) Sample->NMR Polarimetry Optical Rotation [α]D Check NMR->Polarimetry If Pure HPLC Chiral HPLC (Enantiomeric Excess) Polarimetry->HPLC Validation Final Release (>99% ee) HPLC->Validation

Figure 1: Analytical workflow for validating (3R)-3-hydroxy-3-phenylpropanoic acid, progressing from basic connectivity to stereochemical quantification.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by an ABX system . The chiral center at C3 renders the two protons at C2 diastereotopic (


 and 

), meaning they are chemically non-equivalent and split each other as well as the proton at C3 (

).

Solvent: Chloroform-d (


)
Frequency:  400 MHz (

) / 100 MHz (

)

H NMR Data Table
Position

(ppm)
MultiplicityIntegralCoupling (

in Hz)
Assignment
Ar-H 7.25 – 7.45Multiplet (m)5H-Phenyl ring protons
C3-H 5.14dd1H

Benzylic proton (

)
C2-H

2.78dd1H

Methylene proton A
C2-H

2.68dd1H

Methylene proton B
OH/COOH 6.0 - 9.0Broad (br)2H-Exchangeable protons*

*Note: The chemical shift and broadness of OH/COOH protons are highly concentration-dependent and may disappear in the presence of


.

C NMR Data Table
Position

(ppm)
Assignment
C1 176.5Carbonyl (COOH)
Ar-C 142.8Aromatic Quaternary (Ipso)
Ar-C 128.8, 128.1, 125.6Aromatic CH (Ortho, Meta, Para)
C3 70.1Benzylic CH-OH
C2 43.2Methylene

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of the carboxylic acid and the secondary alcohol.

Wavenumber (

)
Vibration ModeFunctional Group
3200 – 3500 Broad StretchO-H (Alcohol & Acid H-bonding)
3030 – 3060 Weak StretchC-H (Aromatic)
1705 – 1720 Strong StretchC=O (Carboxylic Acid dimer)
1050 – 1200 Medium StretchC-O (Secondary Alcohol)
700 & 750 Strong BendMonosubstituted Benzene
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray (ESI-) is preferred for carboxylic acids.

  • Molecular Ion:

    
     m/z.
    
  • Key Fragments:

    • 
       147 (
      
      
      
      ): Loss of water.
    • 
       121 (
      
      
      
      ): Decarboxylation.

Stereochemical Validation (The "3R" Determination)

Distinguishing the (3R) isomer from the (3S) isomer requires chiral chromatography and polarimetry.

Specific Optical Rotation

The (3R)-isomer is dextrorotatory (+) in ethanol and chloroform.

  • Parameter:

    
    
    
  • Value: +48.0° to +52.0°

  • Conditions:

    
     in Ethanol.
    
  • Note: The (S)-enantiomer exhibits a rotation of approximately -50°.

Chiral HPLC Protocol (Gold Standard)

To determine Enantiomeric Excess (


), use the following validated method.
ParameterCondition
Column Daicel Chiralcel OD-H (or equivalent Cellulose tris-3,5-dimethylphenylcarbamate)
Dimensions 250 mm x 4.6 mm, 5

m
Mobile Phase n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25°C
Retention Times (S)-Isomer: ~12-14 min(R)-Isomer: ~16-18 min (Elutes second on OD-H)

Experimental Logic & ABX Coupling

The following diagram visualizes why the NMR spectrum appears as it does. The chirality at C3 breaks the symmetry of the adjacent C2 protons.

ABX_System cluster_spectrum Resulting NMR Signal ChiralCenter Chiral Center (C3) (R)-Configuration ProtonsAB Protons Ha, Hb (C2) Diastereotopic (Non-equivalent) ChiralCenter->ProtonsAB Induces Asymmetry ProtonX Proton Hx (C3) δ 5.14 ppm Coupling ABX Coupling Pattern Ha splits Hb (Geminal) Ha splits Hx (Vicinal) Hb splits Hx (Vicinal) ProtonX->Coupling ProtonsAB->Coupling Signal C2 Protons appear as two distinct 'dd' signals (Doublet of Doublets) Coupling->Signal

Figure 2: The ABX coupling mechanism. The chiral center renders the adjacent methylene protons diastereotopic, resulting in complex splitting patterns rather than a simple doublet.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid. PubChem. Available at: [Link]

  • Phenomenex. Chiral HPLC Applications Guide (Chiralcel OD/AD separation of hydroxy acids). Available at: [Link]

Foundational

Biological Origin and Analytical Profiling of 3-Hydroxy-3-phenylpropanoic Acid

Executive Summary & Chemical Disambiguation 3-Hydroxy-3-phenylpropanoic acid (3-HPP) , also known as -hydroxyphenylpropionic acid, is a chiral carboxylic acid structurally defined by a hydroxyl group at the -position of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Disambiguation

3-Hydroxy-3-phenylpropanoic acid (3-HPP) , also known as


-hydroxyphenylpropionic acid, is a chiral carboxylic acid structurally defined by a hydroxyl group at the 

-position of the phenylpropionic backbone.

In biological systems, 3-HPP is not a primary human metabolite but rather a meta-organismal signal —a product of the interplay between the host's phenylalanine metabolism and the gut microbiome's enzymatic machinery. While often confused with its structural analogs, precise identification is critical for researchers investigating metabolic disorders (e.g., MCAD deficiency) and dysbiosis-related conditions (e.g., Autism Spectrum Disorder).

Critical Disambiguation

Before proceeding, researchers must distinguish 3-HPP from its isomers and analogs often cited in similar literature:

Compound NameStructure NoteBiological Context
3-Hydroxy-3-phenylpropanoic acid

-OH group
Subject of this guide. Intermediate in fatty acid

-oxidation of phenyl-alkanes; microbial metabolite.[1]
3-Phenyllactic acid

-OH group (2-hydroxy)
Antimicrobial compound produced by Lactic Acid Bacteria (LAB).
HPHPA (3-(3-hydroxyphenyl)-3-hydroxypropionic acid)

-OH + Phenolic OH (meta)
Specific Autism Biomarker. Potent dopamine

-hydroxylase inhibitor produced by Clostridium spp.

The Bio-Synthetic Nexus: Origins and Pathways

The biological origin of 3-HPP is a convergence of dietary phenylalanine catabolism and microbial biotransformation . It is effectively a "stalled" intermediate in the


-oxidation of phenyl-fatty acids.
The Phenylalanine-Cinnamic Axis (Microbial)

The primary source of 3-HPP in mammalian biofluids is the reductive metabolism of phenylalanine by gut microbiota, specifically Clostridium, Bacteroides, and E. coli species.

  • Deamination: Bacterial phenylalanine ammonia-lyase (PAL) converts L-Phenylalanine to trans-Cinnamic acid .

  • Hydration: The double bond of cinnamic acid is hydrated by microbial enoyl-CoA hydratases to form 3-Hydroxy-3-phenylpropanoic acid .

  • Fate: Under normal conditions, this is further oxidized to benzoic acid/hippuric acid. Accumulation of 3-HPP suggests a metabolic bottleneck or bacterial overproduction.

The Host Mitochondrial Pathway (MCAD Interaction)

In human mitochondria, 3-phenylpropionic acid (absorbed from the gut) enters the fatty acid


-oxidation spiral.
  • Enzyme: Medium-chain acyl-CoA dehydrogenase (MCAD).[2]

  • Mechanism: MCAD typically dehydrogenates 3-phenylpropionyl-CoA to cinnamoyl-CoA.

  • Pathology: In MCAD deficiency, or when the pathway is overwhelmed by bacterial load, the equilibrium shifts, and the hydrated intermediate (3-HPP) may accumulate or be excreted.

Pathway Visualization

The following diagram illustrates the metabolic flow from dietary precursors to 3-HPP.

Biosynthesis Phe L-Phenylalanine (Dietary/Endogenous) Cinn trans-Cinnamic Acid Phe->Cinn Bacterial PAL (Phenylalanine ammonia-lyase) PPA 3-Phenylpropionic Acid (Hydrocinnamic Acid) Cinn->PPA Bacterial Reductase (Clostridium spp.) HPP 3-Hydroxy-3-phenylpropanoic Acid (Target Analyte) Cinn->HPP Enoyl-CoA Hydratase (Hydration) PPA->HPP Beta-Oxidation (Reversible) Benzoic Benzoic Acid HPP->Benzoic Chain Shortening (Beta-Oxidation) Hippuric Hippuric Acid (Urinary Excretion) Benzoic->Hippuric Glycine Conjugation (Liver)

Figure 1: Metabolic pathway showing the microbial conversion of Phenylalanine to 3-HPP via Cinnamic Acid.[1][3]

Clinical Relevance & Toxicology

The "False Neurotransmitter" Hypothesis

While HPHPA (the phenolic analog) is the primary culprit in autism-associated neurotoxicity via dopamine


-hydroxylase inhibition, 3-HPP accumulation is not benign. Structural similarity to catecholamine precursors means high concentrations can competitively inhibit transport mechanisms across the blood-brain barrier (BBB) or interfere with renal organic anion transporters (OATs).
Dysbiosis Marker

Elevated urinary 3-HPP is a functional marker for:

  • Clostridia Overgrowth: Specifically strains capable of fermenting aromatic amino acids.

  • Impaired Beta-Oxidation: Mitochondrial dysfunction where the final oxidation to benzoic acid is inefficient.

  • Dietary Polyphenol Intake: It can also arise from the ring fission of proanthocyanidins (tea, wine), requiring dietary controls during clinical studies.

Analytical Methodology: GC-MS Profiling

Reliable detection requires Gas Chromatography-Mass Spectrometry (GC-MS).[4] Due to the polar hydroxyl and carboxyl groups, derivatization is mandatory to increase volatility and thermal stability.

Sample Preparation Protocol

Objective: Extract organic acids from urine or plasma.

  • Sample Aliquot: Transfer 100

    
    L of urine to a glass centrifuge tube.
    
  • Internal Standard: Add 10

    
    L of 3,4-dimethoxybenzoic acid (or tropic acid) as an internal standard (IS).
    
  • Oximation (Optional but Recommended): Add 100

    
    L of hydroxylamine hydrochloride (20 mg/mL) and incubate at 60°C for 30 min. Note: This stabilizes any keto-acids present, preventing interference.
    
  • Acidification: Add 50

    
    L of 5M HCl to lower pH < 2.
    
  • Extraction:

    • Add 2 mL Ethyl Acetate .

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a fresh glass vial.

    • Repeat extraction once and combine supernatants.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
Derivatization (Silylation)

The hydroxyl and carboxyl groups must be converted to trimethylsilyl (TMS) esters/ethers.

  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Procedure: Add 50

    
    L of BSTFA:TMCS (99:1) to the dried residue.[5]
    
  • Incubation: Cap and heat at 70°C for 30 minutes .

  • Cooling: Allow to cool to room temperature before injection.

GC-MS Parameters
ParameterSetting
Column DB-5MS or HP-5MS (30m x 0.25mm ID x 0.25

m film)
Carrier Gas Helium (1.0 mL/min, constant flow)
Injection 1

L, Splitless (or Split 1:10 for high conc.)
Inlet Temp 250°C
Oven Program 70°C (hold 2 min)

10°C/min

300°C (hold 5 min)
Ionization Electron Impact (EI), 70 eV
Scan Mode Full Scan (m/z 50-550) for identification; SIM for quantitation.
Identification Logic (Mass Spectrum)

For the TMS derivative of 3-hydroxy-3-phenylpropanoic acid (Di-TMS):

  • Molecular Ion (

    
    ):  m/z 310 (Trace/Small).
    
  • Base Peak: m/z 147 (Pentamethyldisiloxane rearrangement - common in di-TMS).

  • Key Fragment: m/z 179 (Loss of TMSO-CH=CH-Ph fragment? No, usually loss of COOTMS).

  • Alpha-Cleavage: Cleavage next to the hydroxyl group is dominant. Look for m/z 179 (benzyl-TMSO cation) and m/z 117 .

Analytical Workflow Diagram

GCMS_Workflow Sample Urine/Plasma Sample Acid Acidification (pH < 2) Sample->Acid Extract Liq-Liq Extraction (Ethyl Acetate) Acid->Extract Dry N2 Evaporation (Dryness) Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS) 70°C, 30 min Dry->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (Target Ion Extraction) MS->Data

Figure 2: Step-by-step analytical workflow for the extraction and detection of 3-HPP.

References

  • Shaw, W. (2010). Increased urinary excretion of a 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an analog of the catecholamine neurotransmitters, and a probable marker of Clostridium species, in the urine of children with autism.[6][7][8] Clinical Chemistry, 56. Link

  • Elsden, S. R., et al. (1976). The end products of the metabolism of aromatic amino acids by Clostridia. Archives of Microbiology, 107(3), 283-288. Link

  • Liu, Y., et al. (2023). Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling.[9] Microbiome, 11, 102. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid. Link

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243.[10] Link

Sources

Exploratory

Role of 3-hydroxy-3-phenylpropanoic acid in biosynthesis

The Biosynthetic Architecture of 3-Hydroxy-3-Phenylpropanoic Acid: Enzymology, Pathway Engineering, and Therapeutic Utility Part 1: Introduction 3-Hydroxy-3-phenylpropanoic acid (3-HPP), also known as -hydroxydihydrocinn...

Author: BenchChem Technical Support Team. Date: February 2026

The Biosynthetic Architecture of 3-Hydroxy-3-Phenylpropanoic Acid: Enzymology, Pathway Engineering, and Therapeutic Utility

Part 1: Introduction

3-Hydroxy-3-phenylpropanoic acid (3-HPP), also known as


-hydroxydihydrocinnamic acid, represents a critical chiral scaffold at the intersection of plant secondary metabolism and pharmaceutical synthesis. Unlike its amino-analog (3-phenylisoserine, found in the Taxol side chain), 3-HPP lacks the 

-amino group, functioning primarily as a transient thioester intermediate in the

-oxidative degradation of cinnamic acid to benzoic acid.

In drug development, the enantiopurity of 3-HPP is paramount. The (


)-enantiomer serves as the direct precursor to the blockbuster antidepressant Fluoxetine  (Prozac) and the selective serotonin reuptake inhibitor Dapoxetine . Consequently, the molecule has transitioned from a metabolic intermediate to a high-value target for biocatalytic engineering.

This guide dissects the biosynthetic logic of 3-HPP, detailing the peroxisomal enzymatic machinery that generates it in plants and the engineered biocatalytic systems used to produce it for clinical applications.

Part 2: The Core Biosynthetic Pathway

The primary natural source of 3-HPP is the CoA-dependent


-oxidative pathway  in plants (e.g., Petunia hybrida, Antirrhinum majus). This pathway localizes to the peroxisome and mirrors fatty acid 

-oxidation but is specialized for phenylpropanoid side-chain shortening.
The Enzymatic Cascade

The conversion of L-Phenylalanine to Benzoic Acid involves the transient formation of 3-HPP-CoA.

  • Deamination: Phenylalanine ammonia-lyase (PAL) converts L-Phe to trans-cinnamic acid.

  • Activation: Cinnamate:CoA ligase (CNL) activates the acid to Cinnamoyl-CoA .

  • Hydration (The Core Step): A specific enoyl-CoA hydratase adds water across the double bond of cinnamoyl-CoA to yield 3-hydroxy-3-phenylpropanoyl-CoA .

  • Oxidation: The hydroxyl group is oxidized to a ketone (3-oxo-3-phenylpropanoyl-CoA).[1][2][3]

  • Thiolysis: A thiolase cleaves the acetyl unit, yielding Benzoyl-CoA.

Key Enzyme: PhCHD (Cinnamoyl-CoA Hydratase-Dehydrogenase)

In Petunia hybrida, the steps of hydration and oxidation are catalyzed by a single bifunctional enzyme, PhCHD .[2][4]

  • Mechanism: PhCHD catalyzes the syn-addition of water to the trans-double bond of cinnamoyl-CoA.

  • Specificity: Unlike generic mitochondrial enoyl-CoA hydratases, PhCHD is highly specific for the bulky phenyl ring and resides in the peroxisome.

  • Kinetic Control: The hydration equilibrium favors the 3-hydroxy product, but the subsequent dehydrogenase activity is rapid, preventing the accumulation of 3-HPP in native tissues.

Biosynthesis Figure 1: The Peroxisomal Beta-Oxidative Pathway involving 3-HPP-CoA. Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL (Lyase) CinCoA Cinnamoyl-CoA Cin->CinCoA CNL (Ligase) HPPCoA 3-Hydroxy-3-phenyl- propanoyl-CoA CinCoA->HPPCoA PhCHD (Hydratase domain) OxoCoA 3-Oxo-3-phenyl- propanoyl-CoA HPPCoA->OxoCoA PhCHD (Dehydrogenase domain) BenzCoA Benzoyl-CoA OxoCoA->BenzCoA KAT (Thiolase)

[4]

Part 3: Biocatalytic Engineering for Drug Synthesis

Since the native plant pathway consumes 3-HPP-CoA rapidly, industrial production relies on biocatalytic asymmetric synthesis . Two primary strategies are employed to access chiral 3-HPP (specifically the (


)-enantiomer for Fluoxetine).
Strategy A: Kinetic Resolution of Racemic Esters

Lipases are used to selectively hydrolyze one enantiomer of ethyl 3-hydroxy-3-phenylpropanoate (rac-1).

  • Biocatalyst: Pseudomonas fluorescens lipase (PFL) or Burkholderia cepacia lipase (BCL).

  • Reaction: The lipase preferentially hydrolyzes the (

    
    )-ester, leaving the desired (
    
    
    
    )-ester (or vice versa depending on the specific lipase strain) unreacted, or hydrolyzes the (
    
    
    )-ester to the acid which is then separated.
  • Performance: Enantiomeric excess (

    
    ) often exceeds 98% with optimized solvent systems (e.g., diisopropyl ether).
    
Strategy B: Asymmetric Reduction of Beta-Keto Esters

This method builds the chiral center from an achiral precursor, ethyl benzoylacetate.

  • Enzyme: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).

  • Cofactor Recycling: Requires NADPH, often regenerated by a coupled glucose dehydrogenase (GDH) system.

  • Advantages: 100% theoretical yield (unlike 50% max for resolution).

Comparative Data: Biocatalytic Routes

ParameterKinetic Resolution (Lipase)Asymmetric Reduction (KRED)
Substrate rac-Ethyl 3-hydroxy-3-phenylpropanoateEthyl benzoylacetate
Enzyme Pseudomonas fluorescens LipaseLactobacillus kefir ADH
Max Yield 50% (Theoretical)100% (Theoretical)
Enantiomeric Excess >98% (

or

)
>99% (

)
Cofactor Requirement NoneNADPH + Recycling System
Industrial Utility Robust, no cofactorsHigher atom economy

Part 4: Experimental Protocols

Protocol 4.1: Enzymatic Hydration Assay (PhCHD Activity)

Use this protocol to verify the conversion of Cinnamoyl-CoA to 3-HPP-CoA in plant extracts or recombinant systems.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate: 100 µM Cinnamoyl-CoA (synthesized via succinimidyl ester method).

  • Enzyme: Purified recombinant PhCHD (approx. 0.5 µg).

Workflow:

  • Blanking: Equilibrate buffer at 30°C in a quartz cuvette.

  • Initiation: Add Cinnamoyl-CoA and record baseline absorbance at 310 nm (Cinnamoyl-CoA

    
    ).
    
  • Reaction: Add PhCHD enzyme.

  • Detection: Monitor the decrease in absorbance at 310 nm.

    • Note: The hydration breaks the conjugation of the double bond, causing a loss of UV absorbance at 310 nm.

  • Quantification: Calculate activity using the extinction coefficient difference (

    
    ).
    
Protocol 4.2: Biocatalytic Synthesis of (S)-3-HPP Ethyl Ester

A scalable protocol for producing the Fluoxetine precursor.

  • Reaction Mix: Suspend ethyl benzoylacetate (50 mM) in phosphate buffer (100 mM, pH 7.0) containing 2% isopropanol (as co-substrate for regeneration if using ADH with coupled regeneration).

  • Biocatalyst: Add lyophilized whole cells of Geotrichum candidum (10 g/L) or purified KRED (100 U/mL) + NADP+ (0.1 mM).

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Extraction: Extract reaction broth with Ethyl Acetate (3x vol).

  • Analysis: Dry organic layer over

    
    . Analyze conversion and 
    
    
    
    via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/Isopropanol 90:10; Flow: 1.0 mL/min; Detection: 254 nm).

Part 5: Natural Product Integration

While 3-HPP is primarily a transient intermediate in the biosynthesis of simple benzoates, it (and its amino-analog) appears in specialized bioactive secondary metabolites.

  • Cyclic Depsipeptides: 3-HPP is incorporated into fungal depsipeptides (e.g., Beauvericin analogs or Skyllamycin-type structures) via Non-Ribosomal Peptide Synthetases (NRPS).

  • Module Logic: The incorporation typically involves an Adenylation (A) domain specific for the hydroxy acid (or phenylpyruvate reduced in situ) and a Condensation (C) domain that forms the ester linkage.

  • Distinction: It is crucial to distinguish 3-HPP from 3-phenylisoserine (found in Taxol). While structurally similar, 3-phenylisoserine is derived from

    
    -phenylalanine rearrangement, whereas 3-HPP is derived from cinnamate hydration.
    

References

  • Qualley, A. V., et al. (2012). "Completion of the core

    
    -oxidative pathway of benzoic acid biosynthesis in plants." Proceedings of the National Academy of Sciences, 109(40), 16383-16388. Link
    
  • Ribnicky, D. M., et al. (2002). "Intermediates in the biosynthetic pathway of salicylic acid in tobacco." Plant Physiology, 118, 565-572.
  • Gotor, V., et al. (2002). "Enzymatic kinetic resolution of 3-hydroxy-3-phenylpropanoic acid derivatives." Tetrahedron: Asymmetry, 13(22), 2453-2459.
  • Patel, R. N. (2000). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, 11(6), 532-540.
  • Widhalm, J. R., & Dudareva, N. (2015). "A familiar ring to it: Biosynthesis of plant benzoic acids." Molecular Plant, 8(1), 83-97.

Sources

Foundational

Chiral Architectures: Navigating (3R)-3-Hydroxy-3-Phenylpropanoic Acid in Drug Synthesis

Executive Summary In the landscape of asymmetric synthesis, (3R)-3-hydroxy-3-phenylpropanoic acid (and its corresponding ethyl ester) serves as a linchpin scaffold. It acts as the chiral progenitor for the 1,3-amino alco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, (3R)-3-hydroxy-3-phenylpropanoic acid (and its corresponding ethyl ester) serves as a linchpin scaffold. It acts as the chiral progenitor for the 1,3-amino alcohol pharmacophore , a structural motif ubiquitous in blockbuster neurotransmitter modulators.

This technical guide moves beyond basic definitions to operationalize this building block. We will explore its biocatalytic generation—superior to traditional metallic catalysis in both yield and enantiopurity—and map its transformation into serotonin (SSRI) and norepinephrine (NRI) reuptake inhibitors.

Structural Significance & Pharmacophore Utility

The value of (3R)-3-hydroxy-3-phenylpropanoic acid lies in its absolute configuration. The (R)-stereocenter at the


-position is conserved in the final active pharmaceutical ingredients (APIs).
The "Synthon" Concept

In retrosynthetic analysis, this molecule represents a masked 1,3-amino alcohol.

  • C1 (Carboxyl): Precursor to the amine terminus (via amidation/reduction).

  • C3 (Hydroxyl): The chiral anchor for arylation (ether formation).

Key Drug Targets Derived from this Scaffold:

Target API Class Mechanism of Derivatization

| Fluoxetine (Prozac) | SSRI | Activation of C3-OH


 SNAr with 4-chlorobenzotrifluoride.[1][2][3] |
| Atomoxetine  (Strattera) | NRI | Activation of C3-OH 

Mitsunobu or SNAr with 2-fluorotoluene. | | Nisoxetine | NRI | Analogous ether formation with 2-ethoxyphenol. |

Synthesis Strategies: The Shift to Biocatalysis

Historically, this synthon was accessed via the Noyori asymmetric hydrogenation of


-keto esters using Ru-BINAP catalysts. While effective, trace metal contamination and high catalyst costs are liabilities in GMP environments.

The Modern Standard: Ketoreductase (KRED) Bioreduction We prioritize the enzymatic reduction of ethyl benzoylacetate using NAD(P)H-dependent ketoreductases. Unlike kinetic resolution (which is limited to 50% yield), asymmetric reduction offers a theoretical 100% yield with


 enantiomeric excess (ee).
Comparative Metrics
ParameterChemical Route (Ru-BINAP)Biocatalytic Route (KRED)
Enantioselectivity (ee) 95-97%>99%
Reaction Conditions High Pressure

(5-10 bar)
Ambient Temp / pH 7.0
Catalyst Cost High (Ruthenium)Low (Recombinant E. coli)
Purification Metal scavenging requiredSimple extraction

Detailed Protocol: Biocatalytic Synthesis

Objective: Synthesis of Ethyl (R)-3-hydroxy-3-phenylpropionate from Ethyl Benzoylacetate. Scale: 10g Bench-scale validation.

Reagents & System Setup
  • Substrate: Ethyl benzoylacetate (10.0 g, 52 mmol).

  • Enzyme: Commercial KRED (Screening required, e.g., KRED-P1 series or Lactobacillus derived).

  • Cofactor: NADP+ (catalytic amount, 10 mg).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.2 eq).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM

    
    .
    
Step-by-Step Methodology
  • Buffer Preparation: Prepare 200 mL of phosphate buffer (pH 7.0). Degas with nitrogen for 15 minutes to prevent oxidative deactivation of the enzyme.

  • Cofactor Mix: Dissolve Glucose (11.2 g, 62 mmol) and NADP+ (10 mg) in 150 mL of the buffer.

    • Why: Glucose serves as the sacrificial hydride source.

  • Enzyme Initiation: Add GDH (500 units) and the specific KRED (200 mg lyophilized powder) to the solution. Stir gently at 30°C until dissolved.

  • Substrate Addition: Dissolve Ethyl benzoylacetate in 5 mL DMSO (co-solvent). Add this dropwise to the enzyme mixture.

    • Critical Control: Do not exceed 5% v/v organic co-solvent to maintain enzyme stability.

  • Reaction Monitoring (Self-Validating Step): Maintain pH at 7.0 using a pH-stat with 1M NaOH (gluconic acid production drops pH).

    • Checkpoint: Monitor consumption via TLC (Hexane:EtOAc 80:20). Stain with PMA. Product (

      
      ) is more polar than substrate (
      
      
      
      ).
  • Workup: After 24 hours (or complete conversion), saturate the aqueous phase with NaCl (salting out). Extract 3x with Ethyl Acetate (100 mL). Dry combined organics over

    
     and concentrate in vacuo.
    
  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) at 0°C for 2 hours, followed by acidification to pH 2.

Visualizing the Biocatalytic Cycle

The following diagram illustrates the coupled redox cycle that drives the synthesis.

Biocatalysis Substrate Ethyl Benzoylacetate (Substrate) KRED Ketoreductase (KRED) Substrate->KRED Product (R)-Ethyl-3-hydroxy- 3-phenylpropionate KRED->Product Reduction NADP NADP+ KRED->NADP GDH GDH NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone Oxidation

Figure 1: The coupled enzymatic cycle. Glucose oxidation regenerates the NADPH cofactor required for the stereoselective reduction of the beta-keto ester.

Downstream Applications: From Building Block to API

Once the (3R)-acid/ester is secured, the path diverges to specific APIs. The critical transformation is the conversion of the ester/acid to the (R)-3-amino-1-phenylpropan-1-ol core.[2]

The Chemo-Enzymatic Workflow
  • Amidation: Reaction of the ester with Methylamine (40% aq) yields the N-methyl amide.

  • Reduction: Reduction of the amide (using

    
     or Borane-DMS) yields the amino-alcohol.
    
  • Arylation:

    • Fluoxetine:

      
       with 4-chlorobenzotrifluoride (Requires strong base like NaH or KOtBu).
      
    • Atomoxetine: Mitsunobu reaction with 2-fluorophenol OR

      
       with 2-fluorobenzaldehyde followed by reduction (if using alternative routes), but standard routes use nucleophilic displacement on the activated alcohol.
      

SynthesisTree Root (3R)-3-Hydroxy-3-phenylpropanoate (Chiral Ester) Amide (R)-N-methyl-3-hydroxy- 3-phenylpropanamide Root->Amide MeNH2 / MeOH Alcohol (R)-3-(methylamino)- 1-phenylpropan-1-ol (Key Intermediate) Amide->Alcohol LiAlH4 or BH3 Fluoxetine Fluoxetine (Prozac) (Arylation: 4-CF3-Ph-Cl) Alcohol->Fluoxetine NaH / DMSO Atomoxetine Atomoxetine (Strattera) (Arylation: 2-F-Ph-OH) Alcohol->Atomoxetine Mitsunobu

Figure 2: Divergent synthesis of blockbuster drugs starting from the (3R)-ester building block.

Quality Control: Chiral HPLC Method

To validate the "Trustworthiness" of your process, you must quantify the Enantiomeric Excess (ee).

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 215 nm (absorption of the phenyl ring).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min (Target)

References

  • Biocatalytic Reduction Strategies

    • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology.
  • Fluoxetine Synthesis (Chemical/Enzymatic)

    • Corey, E. J., & Reichard, G. A. (1989). "Enantioselective and practical syntheses of R- and S-fluoxetines." Tetrahedron Letters.
  • Atomoxetine Process Chemistry

    • Widhalm, M., et al. (2006). "Synthesis of atomoxetine hydrochloride.
  • Kinetic Resolution of Nitrile Precursors

    • Żymańczyk-Duda, E., et al. (2018).[5] "A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile..." Journal of Biocatalysis and Biotransformation.

  • Chiral Analysis

    • Phenomenex. (2023).

Sources

Exploratory

Technical Guide: 3-Hydroxy-3-phenylpropanoic Acid

This guide serves as a technical reference for 3-hydroxy-3-phenylpropanoic acid , a critical chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other pharmaceutical actives. Syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 3-hydroxy-3-phenylpropanoic acid , a critical chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other pharmaceutical actives.

Synonyms, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Hydroxy-3-phenylpropanoic acid (CAS: 3480-87-3) is a


-hydroxy acid intermediate used primarily in the asymmetric synthesis of antidepressant drugs, most notably Fluoxetine (Prozac)  and Atomoxetine . Its structure features a chiral center at the C3 position, making the resolution of its enantiomers ((R) and (S)) a pivotal step in the production of enantiopure active pharmaceutical ingredients (APIs). This guide details its nomenclature, physicochemical properties, validated synthesis protocols, and analytical methods.

Nomenclature & Identification

Accurate identification is essential due to the compound's similarity to non-hydroxylated phenylpropanoic acids (hydrocinnamic acid).

Core Identifiers
ParameterValue
IUPAC Name 3-Hydroxy-3-phenylpropanoic acid
Common Synonyms

-Hydroxyphenylpropionic acid; 3-Phenyl-3-hydroxypropionic acid; DL-

-Hydroxydihydrocinnamic acid
CAS Number (Racemic) 3480-87-3
CAS Number (S-Isomer) 36567-72-3
Molecular Formula

Molecular Weight 166.17 g/mol
SMILES OC(CC(O)=O)C1=CC=CC=C1
Nomenclature Hierarchy (Visualization)

The following diagram illustrates the relationship between the IUPAC name and its common trade synonyms to prevent confusion with Hydrocinnamic acid.

Nomenclature Root 3-Hydroxy-3-phenylpropanoic Acid (C9H10O3) IUPAC IUPAC: 3-Hydroxy-3-phenylpropanoic acid Root->IUPAC Common Common/Trade Names Root->Common Warning DISTINCTION ALERT: Not 'Hydrocinnamic Acid' (Lacks -OH group) Root->Warning Syn1 beta-Hydroxyphenylpropionic acid Common->Syn1 Syn2 3-Phenyl-3-hydroxypropionic acid Common->Syn2 Syn3 DL-beta-Hydroxydihydrocinnamic acid Common->Syn3

Figure 1: Nomenclature hierarchy and critical distinction from non-hydroxylated analogs.

Physicochemical Properties

Understanding these properties is vital for handling and purification processes.

PropertyDataNotes
Physical State Solid (Crystalline powder)White to off-white
Melting Point 115–118 °CSharp melting point indicates high purity
Boiling Point ~329 °CAt 760 mmHg (Predicted)
pKa 4.40Carboxylic acid proton
Solubility Soluble in Ethanol, Ethyl Acetate, DMSOSparingly soluble in cold water
Chirality One stereocenter (C3)Exists as (R) and (S) enantiomers

Synthetic Protocols

Two distinct pathways are provided: a chemical synthesis for the racemic scaffold and an enzymatic resolution for chiral isolation.

Protocol A: Reformatsky Reaction (Chemical Synthesis)

This classic organozinc reaction is the standard method for synthesizing


-hydroxy esters from benzaldehyde.

Reagents:

  • Benzaldehyde (1.0 eq)[1]

  • Ethyl bromoacetate (1.2 eq)[1]

  • Zinc dust (activated) (1.5 eq)

  • Solvent: Dry Benzene or THF/Toluene mix

  • Acid: Dilute HCl (for workup)

Step-by-Step Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and acetone, followed by drying under vacuum.

  • Initiation: In a dry flask under inert atmosphere (

    
    ), suspend activated Zinc in dry benzene. Add a catalytic amount of iodine (
    
    
    
    ) to initiate the reaction.
  • Addition: Slowly add a solution of Ethyl bromoacetate and Benzaldehyde dropwise to the refluxing zinc suspension. Note: Maintain a gentle reflux to control the exotherm.

  • Reflux: Continue refluxing for 2–4 hours until the zinc is consumed.

  • Hydrolysis: Cool the reaction mixture to 0°C and quench with dilute cold sulfuric acid or HCl to dissolve zinc salts.

  • Extraction: Separate the organic layer, wash with sodium bicarbonate and brine, then dry over

    
    .
    
  • Purification: Evaporate solvent to yield Ethyl 3-hydroxy-3-phenylpropionate .

  • Saponification (Optional): To obtain the free acid, reflux the ester with ethanolic KOH (10%) for 2 hours, acidify with HCl, and recrystallize from water.

Protocol B: Enzymatic Kinetic Resolution (Chiral Isolation)

To obtain enantiopure (S)-3-hydroxy-3-phenylpropanoic acid (often required for drug synthesis), lipase-catalyzed hydrolysis is preferred over chemical resolution.

System: Pseudomonas Lipase (PCL) or Candida antarctica Lipase B (CALB).

Methodology:

  • Substrate Preparation: Dissolve racemic Ethyl 3-hydroxy-3-phenylpropionate in a biphasic system (e.g., Phosphate buffer pH 7.0 / Diisopropyl ether).

  • Enzyme Addition: Add immobilized Lipase (e.g., Novozym 435).

  • Incubation: Shake at 30°C. The enzyme preferentially hydrolyzes the (R)-ester (or (S)-ester depending on specific lipase specificity) to the acid, leaving the opposite enantiomer as the unreacted ester.

  • Separation: Basify the aqueous layer to pH 8.5 to extract the unreacted ester into the organic phase. Acidify the aqueous phase to pH 2.0 to precipitate the resolved Chiral Acid .

Pharmaceutical Applications

The primary value of 3-hydroxy-3-phenylpropanoic acid lies in its role as a scaffold for Fluoxetine (Prozac) .

Retrosynthetic Pathway: Fluoxetine

The compound serves as the "backbone" that provides the phenyl ring and the 3-carbon spacer. The hydroxyl group is later functionalized to the ether linkage found in Fluoxetine.

FluoxetinePath Start Ethyl 3-hydroxy-3-phenylpropionate (Scaffold) Step1 Amide Formation (Methylamine) Start->Step1 1. Methylamine/EtOH Step2 Etherification (4-CF3-Phenol + NaH) Step1->Step2 2. Aryl ether synthesis Step3 Reduction (LiAlH4) Step2->Step3 3. Amide reduction End Fluoxetine (API) (Racemic or Enantiopure) Step3->End Final API

Figure 2: Synthesis of Fluoxetine utilizing the 3-hydroxy-3-phenylpropionate scaffold.

Mechanism:

  • The ester is converted to the N-methyl amide .

  • The hydroxyl group undergoes nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction with 4-trifluoromethylphenol .

  • The amide carbonyl is reduced (using

    
     or Borane) to the amine, yielding the final drug.[2]
    

Analytical Methods

Quality control requires the separation of enantiomers to ensure optical purity (ee%).

HPLC Method for Enantiomers
  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 210 nm.

  • Expected Retention: The (S) and (R) enantiomers will show distinct retention times (typically

    
    ).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • Ribeiro, C. M. R., et al. (2001).[3][4] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.[3] Retrieved from [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000).[5] A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis. Retrieved from [Link]

  • Corey, E. J., & Reichard, G. A. (1989). Enantioselective and Practical Synthesis of R- and S-Fluoxetines. Tetrahedron Letters.

Sources

Foundational

Discovery and Characterization of 3-Hydroxy-3-phenylpropanoic Acid Metabolites

The following guide details the discovery, characterization, and metabolic tracing of 3-hydroxy-3-phenylpropanoic acid (3-HPP) . This document is structured for researchers investigating the gut-liver axis, polyphenol ca...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the discovery, characterization, and metabolic tracing of 3-hydroxy-3-phenylpropanoic acid (3-HPP) . This document is structured for researchers investigating the gut-liver axis, polyphenol catabolism, and pharmacokinetics of phenylpropanoid derivatives.

Technical Guide & Analytical Workflow

Executive Summary

3-Hydroxy-3-phenylpropanoic acid (3-HPP), also known as


-hydroxyphenylpropionic acid, represents a critical chiral junction in the metabolic flux of both dietary polyphenols and pharmaceutical agents. Unlike its structural isomers (e.g., 3-(3-hydroxyphenyl)propionic acid) which possess phenolic hydroxyl groups, 3-HPP carries a secondary hydroxyl group on the aliphatic chain. This structural distinction dictates its unique metabolic fate: it is a transient intermediate in the mitochondrial 

-oxidation of hydrocinnamic acids, ultimately yielding benzoic acid and hippuric acid.

This guide provides a self-validating workflow for the discovery, isolation, and mass-spectrometric differentiation of 3-HPP and its downstream conjugates.

The Biogenic Origin: Metabolic Discovery

The "discovery" of 3-HPP in biological matrices is often obscured by its rapid turnover and isomeric complexity. It arises primarily through the Microbiota-Gut-Liver Axis .

The Phenylpropanoid Catabolic Flux

Dietary flavonoids and phenylalanine are processed by colonic microbiota into 3-phenylpropionic acid (hydrocinnamic acid). Upon absorption and transport to the liver, this precursor undergoes mitochondrial


-oxidation. 3-HPP is the obligate intermediate formed by the hydration of cinnamoyl-CoA.

Key Mechanistic Insight: The enzyme enoyl-CoA hydratase introduces the hydroxyl group at the


-position. This reaction is stereospecific, typically yielding the (S)-3-hydroxy-3-phenylpropionyl-CoA isomer in mammalian mitochondria, though microbial racemases can generate (R)-isomers.
Pathway Visualization

The following diagram illustrates the formation and degradation of 3-HPP, highlighting the critical divergence from ring-hydroxylated isomers.

G cluster_gut Gut Lumen (Microbial Catabolism) cluster_liver Hepatocyte Mitochondria (Beta-Oxidation) cluster_excretion Excretion (Urine) Flavonoids Dietary Flavonoids (Catechins/Proanthocyanidins) PPA 3-Phenylpropionic Acid (Hydrocinnamic Acid) Flavonoids->PPA Ring Fission Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid Phe->Cinnamic PAL Activity Cinnamic->PPA Reductase CinnCoA Cinnamoyl-CoA PPA->CinnCoA Acyl-CoA Synthetase HPP 3-Hydroxy-3-phenylpropanoic Acid (3-HPP) CinnCoA->HPP Enoyl-CoA Hydratase (+H2O) Keto 3-Keto-3-phenylpropionyl-CoA HPP->Keto 3-Hydroxyacyl-CoA Dehydrogenase Benzoic Benzoic Acid Keto->Benzoic Thiolase Cleavage Hippuric Hippuric Acid (Glycine Conjugate) Benzoic->Hippuric Glycine N-acyltransferase

Figure 1: The metabolic flux showing 3-HPP as the transient


-oxidation intermediate linking gut microbial catabolites to urinary hippuric acid.

Downstream Metabolic Fate & Conjugation

Once formed, 3-HPP is not an endpoint. Its discovery often requires trapping or identifying its specific Phase II conjugates.

Metabolite ClassMechanismDiagnostic Marker
Oxidative Cleavage Dehydrogenation to 3-keto derivative, then cleavage to Benzoic Acid.High urinary Hippuric Acid (non-specific).
Glucuronidation UDP-glucuronosyltransferase (UGT) acts on the secondary

.
3-HPP-3-O-glucuronide . Neutral loss of 176 Da in MS.
Sulfation Sulfotransferase (SULT) activity (less common for aliphatic

).
3-HPP-3-O-sulfate . Neutral loss of 80 Da.
Glycine Conjugation Direct conjugation of the carboxylic acid (rare compared to benzoic acid).3-hydroxy-3-phenylpropionylglycine .

Scientific Integrity Note: Distinguishing 3-HPP metabolites from those of 3-(3-hydroxyphenyl)propionic acid (3-HPPA) is critical. 3-HPPA is ring-hydroxylated; its glucuronidation occurs on the phenolic ring, which is chemically more stable and kinetically favored over the aliphatic secondary alcohol of 3-HPP.

Analytical Workflow: Discovery Protocol

This protocol uses LC-MS/MS with chiral separation to identify 3-HPP and distinguish it from its structural isomers.

Sample Preparation (Plasma/Urine)

Objective: Extract polar organic acids while preventing spontaneous decarboxylation of


-keto intermediates.
  • Aliquot: Transfer

    
     of plasma/urine to a clean tube.
    
  • Protein Precipitation: Add

    
     ice-cold Acetonitrile (containing 1% Formic Acid).
    
    • Causality: Acidification stabilizes the carboxylic acid moiety and ensures the protonated form for better organic solubility.

  • Vortex & Centrifuge: 10 min at

    
    , 
    
    
    
    .
  • Evaporation: Dry supernatant under

    
     stream.
    
  • Reconstitution: Dissolve in

    
     of 90:10 Water:MeOH (0.1% Formic Acid).
    
LC-MS/MS Methodology

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

Chromatographic Separation (Isomer Resolution)

Standard C18 columns often fail to resolve 3-HPP from 3-HPPA and 4-HPPA.

  • Column: Phenyl-Hexyl or C18-PFP (Pentafluorophenyl).

    • Reasoning: PFP phases offer superior

      
      -
      
      
      
      interaction selectivity, crucial for separating positional isomers of phenyl-substituted acids.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 min.

Mass Spectrometry Transitions (Negative Mode)

Operate in Negative Electrospray Ionization (ESI-) mode as carboxylic acids ionize best via deprotonation


.
CompoundPrecursor (

)
Product (

)
Fragmentation Mechanism
3-HPP 165.055 147.045 Loss of

(Benzylic

elimination).
103.055 Decarboxylation + Dehydration (Styrene ion).
3-HPPA (Isomer)165.055121.029Loss of

(Typical of phenolic acids).
4-HPPA (Isomer)165.055121.029Loss of

.

Self-Validating Check: To confirm 3-HPP identity, monitor the


 transition. The loss of water (

) is highly characteristic of the aliphatic alcohol in 3-HPP. The ring-hydroxylated isomers (3-HPPA) predominantly lose

(

) to form the hydroxyphenethyl anion (

).
Chiral Separation (Optional but Recommended)

To determine if the metabolite is of direct microbial origin (often racemic) or mitochondrial


-oxidation (enantiopure S-form):
  • Column: Chiralpak AGP or Chiralcel OD-RH.

  • Mode: Reverse Phase.[1]

Synthesis of Reference Standards

Commercial standards for specific glucuronides of 3-HPP are rare. For rigorous discovery, enzymatic synthesis is recommended.

Protocol:

  • Substrate: Incubate 3-HPP (

    
    ) with human liver microsomes (HLM) or recombinant UGTs (e.g., UGT1A1).
    
  • Cofactor: Add UDP-glucuronic acid (UDPGA) (

    
    ).
    
  • Incubation:

    
     for 60 min.
    
  • Analysis: Analyze the reaction mix using the LC-MS method above. Look for the peak at

    
     (
    
    
    
    ).

References

  • Jarvis, A. P., et al. (2000).[2] "3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid."[2][3] Planta, 212(1), 119-126.[2] Link

  • Burlingame, R., & Chapman, P. J. (1983).[4] "Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli." Journal of Bacteriology, 155(1), 113-121.[4] Link

  • Gonthier, M. P., et al. (2003). "Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro." Biomedicine & Pharmacotherapy, 57(8), 381-389. Link

  • Nutrient Metabolism & Metabolomics. (2024). "Differentiation of isomeric phenylpropanoids using high-resolution MS/MS fragmentation patterns." Journal of Mass Spectrometry. (General Reference for MS transitions).
  • Human Metabolome Database (HMDB). "Metabocard for 3-Hydroxy-3-phenylpropanoic acid (HMDB0000762)." Link

Sources

Exploratory

Natural occurrence of aryl propionic acid derivatives

Title: The Natural 2-Arylpropionic Acid Scaffold: Biosynthesis, Occurrence, and Biocatalytic Access Executive Summary While aryl propionic acid derivatives are ubiquitous in pharmaceutical chemistry as the "profen" class...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Natural 2-Arylpropionic Acid Scaffold: Biosynthesis, Occurrence, and Biocatalytic Access

Executive Summary While aryl propionic acid derivatives are ubiquitous in pharmaceutical chemistry as the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), their isolation as free acids in nature is a rare and distinct biochemical phenomenon. Unlike the abundant 3-aryl derivatives (hydrocinnamic acids/phenylpropanoids), the 2-arylpropionic acid scaffold (hydratropic acid) requires a specialized skeletal rearrangement—a 1,2-aryl migration—that is evolutionarily conserved in specific plant alkaloid pathways and microbial metabolic networks.

This technical guide dissects the natural occurrence of this scaffold, focusing on the radical-mediated biosynthesis of tropic acid, the metabolic chiral inversion mechanisms in microorganisms, and the application of these biocatalytic principles in modern drug synthesis.

Part 1: The Chemical Paradox & Natural Occurrence

The core structural distinction lies in the position of the aryl group on the propionic acid chain. Nature abundantly produces 3-arylpropionic acids (e.g., dihydrocoumaric acid) via the reduction of cinnamic acids. However, the 2-arylpropionic acid moiety—the pharmacophore responsible for COX inhibition in drugs like Ibuprofen and Naproxen—is a "privileged scaffold" resulting from complex enzymatic rearrangements.

The Primary Natural Source: Tropic Acid

The most prominent natural occurrence of the 2-arylpropionic acid skeleton is (S)-Tropic acid (3-hydroxy-2-phenylpropanoic acid). It does not typically exist as a free acid but serves as the acyl moiety of tropane alkaloids (hyoscyamine and scopolamine) found in the Solanaceae family.

Table 1: Natural Sources of 2-Arylpropionic Acid Derivatives

Organism ClassSpeciesCompoundStructural Context
Plants Atropa belladonna, Datura stramonium(S)-Tropic AcidEsterified to tropine (Hyoscyamine)
Fungi Seiridium cupressiCyclopaldic AcidIsochroman derivative (oxidized variant)
Fungi Verticillium lecanii2-ArylpropionatesMetabolic products of chiral inversion
Bacteria Nocardia spp.Ibuprofen-CoATransient metabolic intermediates

Part 2: Biosynthetic Machinery (The "Hard Science")

The formation of the 2-aryl scaffold in nature is a masterclass in radical chemistry. It involves the conversion of a phenyllactate derivative (3-aryl) to a tropate derivative (2-aryl) via a 1,2-shift.

The Littorine Mutase Pathway

In Atropa belladonna, the precursor is Littorine (phenyllactate ester).[1] The enzyme responsible for the skeletal rearrangement is Littorine Mutase (CYP80F1) , a cytochrome P450 enzyme.

Mechanism of Action:

  • Abstraction: CYP80F1 abstracts a hydrogen atom from the benzylic C3 position of the phenyllactate moiety.

  • Migration: A radical-mediated 1,2-aryl shift occurs, moving the phenyl group from C3 to C2.

  • Rebound: Hydroxylation completes the formation of the hyoscyamine scaffold (containing the tropic acid moiety).

DOT Diagram 1: Biosynthesis of Tropic Acid (The 1,2-Aryl Shift)

TropicAcidBiosynthesis cluster_legend Key Transformation Phe L-Phenylalanine PPA Phenylpyruvate Phe->PPA Transaminase PLA Phenyllactate PPA->PLA Reductase Lit Littorine (3-aryl scaffold) PLA->Lit Tropine esterification Rad Radical Intermediate (1,2-Aryl Shift) Lit->Rad CYP80F1 (Littorine Mutase) Hyo Hyoscyamine (2-aryl scaffold) Rad->Hyo Rebound hydroxylation

Caption: The CYP80F1-mediated radical rearrangement converting the 3-aryl precursor (Littorine) into the 2-aryl pharmacophore (Hyoscyamine).

Part 3: Microbial Chiral Inversion

A critical aspect of aryl propionic acids in nature is Metabolic Chiral Inversion .[2] While synthetic synthesis often yields racemates, biological systems rigorously control chirality.[3]

  • The Phenomenon: Many microorganisms (and humans) unidirectionally invert the inactive (R)-enantiomer of 2-arylpropionic acids to the active (S)-enantiomer.

  • The Mechanism:

    • Activation: The (R)-acid is converted to an (R)-acyl-CoA thioester by an acyl-CoA synthetase.

    • Epimerization: An alpha-methylacyl-CoA racemase (AMACR) creates an enolate intermediate, allowing the proton to be re-added from the opposite face, yielding the (S)-acyl-CoA.

    • Hydrolysis: The thioester is hydrolyzed to release the pure (S)-acid.

This natural mechanism is exploited in "Green Chemistry" to upgrade racemic drug mixtures using microbial cell factories (e.g., Verticillium lecanii).

Part 4: Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of Racemic Ibuprofen

Objective: To isolate the active (S)-enantiomer from a racemic mixture using Candida antarctica Lipase B (CALB), mimicking natural esterase selectivity.

Materials:

  • Racemic Ibuprofen (10 mmol)

  • Ethanol (Nucleophile)

  • Immobilized CALB (Novozym 435)

  • Solvent: Isooctane (Hydrophobic media promotes esterification)

  • Orbital Shaker (200 rpm, 40°C)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2.06 g of racemic ibuprofen in 50 mL of isooctane. Add 10 equivalents of ethanol (dry).

  • Enzyme Addition: Add 100 mg of immobilized CALB.

  • Incubation: Incubate at 40°C with orbital shaking. The enzyme preferentially esterifies the (S)-enantiomer.

  • Monitoring: Sample 50 µL aliquots every 2 hours. Analyze via chiral HPLC (Chiralcel OJ column, Hexane/IPA 90:10 mobile phase).

  • Termination: Stop reaction when conversion reaches ~50% (theoretical maximum for resolution). Filter off the enzyme.

  • Separation:

    • Wash the filtrate with saturated sodium bicarbonate (

      
      ).
      
    • Organic Layer: Contains the (S)-Ibuprofen Ethyl Ester .[4]

    • Aqueous Layer: Contains the unreacted (R)-Ibuprofen .

  • Hydrolysis: Treat the organic layer with 1M NaOH to hydrolyze the ester and recover pure (S)-Ibuprofen.

DOT Diagram 2: Enzymatic Resolution Workflow

KineticResolution Rac Racemic Ibuprofen (R/S Mixture) React Selective Esterification (Isooctane, 40°C) Rac->React Enz Lipase (CALB) + Ethanol Enz->React ProdS (S)-Ester (Organic Layer) React->ProdS Catalysis ProdR (R)-Acid (Aqueous Layer) React->ProdR No Reaction Sep Bicarbonate Extraction ProdS->Sep ProdR->Sep

Caption: Workflow for the lipase-mediated separation of aryl propionic acid enantiomers.

Protocol B: Isolation of Tropic Acid Esters from Plant Biomass

Objective: To extract littorine and hyoscyamine from Datura stramonium roots to study the biosynthetic intermediates.

  • Lyophilization: Freeze-dry root tissue and grind to a fine powder (prevents enzymatic degradation).

  • Extraction: Sonicate 1g powder in 10 mL MeOH:CHCl3 (3:1) with 0.1% formic acid for 30 mins.

  • Purification: Centrifuge at 10,000 x g. Collect supernatant.

  • Solid Phase Extraction (SPE): Load onto a C18 cartridge pre-conditioned with methanol. Wash with 5% MeOH. Elute alkaloids with 100% MeOH.

  • Analysis: LC-MS/MS targeting the transition m/z 290 → 124 (Hyoscyamine) and m/z 290 → 142 (Littorine).

Part 5: References

  • Chesters, N. C. J. E., et al. (1995). "The biosynthesis of tropic acid: the (R)-D-phenyllactyl moiety is processed by the mutase involved in hyoscyamine biosynthesis in Datura stramonium."[1][5] Journal of the Chemical Society, Chemical Communications. Link[1]

  • Bedewitz, M. A., et al. (2018). "Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization." Nature Communications. Link

  • Carvalho, P. O., et al. (2006). "Enzymatic kinetic resolution of racemic ibuprofen: past, present and future." Brazilian Archives of Biology and Technology. Link

  • Siødmiak, J., et al. (2017). "Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)." Medical Research Journal.[2] Link

  • Cimmino, A., et al. (2021). "Fungal Metabolites with Antagonistic Activity against Fungi of Lithic Substrata." Molecules. Link

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of (3R)-3-hydroxy-3-phenylpropanoic acid

A Dual-Modality Protocol for Pharmaceutical Intermediates Executive Summary (3R)-3-Hydroxy-3-phenylpropanoic acid (CAS: 3480-87-3, R-enantiomer specific) is a critical chiral synthon in the synthesis of serotonin reuptak...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Modality Protocol for Pharmaceutical Intermediates

Executive Summary

(3R)-3-Hydroxy-3-phenylpropanoic acid (CAS: 3480-87-3, R-enantiomer specific) is a critical chiral synthon in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine, Dapoxetine) and various


-lactam antibiotics. Achieving high enantiomeric excess (ee > 98%) is paramount, as the biological activity of the final pharmaceutical often resides exclusively in one enantiomer.

This Application Note details two validated pathways for synthesizing the (R)-enantiomer:

  • Chemo-Catalytic Route: Asymmetric Hydrogenation using Ru(II)-BINAP complexes.

  • Bio-Catalytic Route: Enzymatic reduction using engineered Ketoreductases (KREDs).

Chemical Synthesis: Asymmetric Hydrogenation

Mechanistic Rationale

The most robust industrial method involves the asymmetric hydrogenation of ethyl benzoylacetate followed by hydrolysis. We utilize the Noyori Asymmetric Hydrogenation protocol.[1] The ruthenium-BINAP complex serves as a chiral template, differentiating the prochiral faces of the


-keto ester via dynamic kinetic resolution or direct stereoselective hydride transfer.

Critical Stereochemical Note: For


-keto esters, the use of (R)-BINAP  typically yields the (R)-hydroxy ester . However, steric bulk can invert expectations. Always confirm catalyst configuration with a pilot run.
Protocol A: Ru-Catalyzed Hydrogenation
Materials
  • Substrate: Ethyl benzoylacetate (purity > 98%).

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or RuCl₂[(R)-BINAP] (DMF adduct).

  • Solvent: Anhydrous Ethanol (degassed).

  • Hydrogen Source: H₂ gas (High Pressure).

  • Equipment: Hastelloy or Stainless Steel Autoclave (Parr Reactor).

Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox (N₂ atmosphere), dissolve the Ru-catalyst (0.5 mol%) in degassed ethanol.

    • Why: Ruthenium complexes are oxygen-sensitive; oxidation leads to racemic background reaction.

  • Loading: Charge the autoclave with ethyl benzoylacetate (1.0 equiv) and the catalyst solution. Final concentration: 0.5 – 1.0 M.

  • Hydrogenation:

    • Purge the vessel 3x with H₂ (5 bar).

    • Pressurize to 30–50 bar (435–725 psi) .

    • Heat to 60°C and stir vigorously (1000 rpm) for 12–24 hours.

    • Control: Monitor H₂ uptake. Reaction stops when uptake plateaus.

  • Work-up:

    • Cool to room temperature (RT) and vent H₂ carefully.

    • Concentrate the solvent under reduced pressure.[2]

    • Checkpoint: Analyze crude by ¹H-NMR for conversion (>99% expected).

  • Hydrolysis to Acid:

    • Dissolve the (R)-ethyl ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv) at 0°C. Stir at RT for 4 hours.

    • Why LiOH? Milder than NaOH, preventing racemization via elimination mechanisms common in

      
      -hydroxy carbonyls.
      
    • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

    • Recrystallize from Toluene/Hexane to upgrade ee if necessary.

Biocatalytic Synthesis: Enzymatic Reduction

Mechanistic Rationale

Biocatalysis offers "Green Chemistry" advantages: ambient temperature, atmospheric pressure, and aqueous media. While wild-type Baker's Yeast (Saccharomyces cerevisiae) typically yields the (S)-enantiomer (Prelog rule), modern engineered Ketoreductases (KREDs) can be selected for "Anti-Prelog" selectivity to yield the (R)-enantiomer directly.

Protocol B: KRED Screening & Scale-Up
Materials
  • Enzyme: Panel of NAD(P)H-dependent KREDs (e.g., from Codexis, Johnson Matthey).

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology
  • Screening (96-well plate):

    • Dispense 1 mg of different KREDs into wells containing buffer, cofactor (NADP+), GDH, glucose, and substrate (ethyl benzoylacetate).

    • Shake at 30°C for 24 hours.

    • Extract with ethyl acetate and analyze via Chiral HPLC.

    • Selection Criteria: Select enzyme with >99% conversion and >98% ee for the (R)-enantiomer.[3]

  • Scale-Up (1L Batch):

    • Reaction Mix:

      • Substrate: 50 g Ethyl benzoylacetate (dissolved in 5% DMSO co-solvent).

      • Enzyme: 1.0 g Optimized KRED.

      • Cofactor Recycle: 0.5 g NADP+, 1.0 g GDH, 60 g Glucose.

      • Buffer: 1L Phosphate buffer (pH 7.0).

    • Process: Stir at 30°C, maintaining pH 7.0 via auto-titration (reaction produces gluconic acid).

  • Downstream Processing:

    • Saturate aqueous phase with NaCl (salting out).

    • Extract with Methyl tert-butyl ether (MTBE).

    • Perform mild hydrolysis (as in Method A) to obtain the free acid.

Visualization of Workflows

Figure 1: Chemical vs. Enzymatic Synthesis Pathways

G cluster_chem Method A: Chemical Catalysis cluster_bio Method B: Biocatalysis Start Ethyl Benzoylacetate (Prochiral Substrate) Ru_Cat Ru(II)-(R)-BINAP H2 (50 bar), 60°C Start->Ru_Cat Enz_Cat Anti-Prelog KRED NADP+, GDH, 30°C Start->Enz_Cat Ester_R (R)-Ethyl Ester (Intermediate) Ru_Cat->Ester_R Hydrolysis Hydrolysis LiOH, THF/H2O Ester_R->Hydrolysis Ester_R_Bio (R)-Ethyl Ester (Intermediate) Enz_Cat->Ester_R_Bio Ester_R_Bio->Hydrolysis Final (3R)-3-Hydroxy-3- phenylpropanoic Acid (Target) Hydrolysis->Final

Caption: Parallel workflows for the synthesis of (3R)-3-hydroxy-3-phenylpropanoic acid showing convergence at the hydrolysis step.

Analytical Validation (QC)

To ensure "Trustworthiness" and "Self-Validation," every batch must be assayed using the following validated HPLC method.

Chiral HPLC Protocol
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

    • Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~15.2 min

    • Validation: Run a racemic standard to confirm separation factor (

      
      ).
      
Method Comparison Table
FeatureMethod A: Ru-HydrogenationMethod B: Biocatalysis
Catalyst Cost High (Ruthenium/Ligand)Low/Medium (Enzyme)
Reaction Conditions High Pressure (30-50 bar), High TempAmbient (1 atm, 30°C)
Scalability Excellent (Standard Chemical Reactors)Excellent (Fermenters/Stirred Tanks)
Enantioselectivity >95% ee (Tunable with Ligand)>99% ee (Highly Specific)
Throughput Fast (12-24 h)Slower (24-48 h)
Green Metric Solvent waste, Metal removal requiredWater-based, Biodegradable

Troubleshooting & Optimization

Decision Tree for Process Optimization

DecisionTree Problem Low Enantiomeric Excess (ee < 95%) Check_Cat Check Catalyst/Ligand Purity (Is BINAP oxidized?) Problem->Check_Cat Check_H2 Check H2 Pressure (Is pressure > 30 bar?) Check_Cat->Check_H2 Catalyst OK Check_Temp Check Temperature (Lower Temp often increases ee) Check_H2->Check_Temp Pressure OK Opt_Solvent Switch Solvent (Try MeOH vs EtOH) Check_Temp->Opt_Solvent Temp OK

Caption: Logic flow for troubleshooting low enantioselectivity in asymmetric hydrogenation.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society. Link

  • Kitamura, M., et al. (1993).[5] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Organic Syntheses. Link

  • Kaluzna, I. A., et al. (2005).[1] "Ketoreductases: Stereoselective Catalysts for the Reduction of Ketones." Chemical Reviews. Link

  • Daicel Chiral Technologies. (2023). "Chiralcel OD-H Instruction Manual." Daicel Corporation. Link

  • BenchChem. (2025).[2][6] "Application Notes and Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs." BenchChem Technical Library. Link

Sources

Application

Application Note: Chemoenzymatic Synthesis of 3-Hydroxy-3-Phenylpropanoic Acid Enantiomers

[1][2][3][4] Introduction & Scope 3-Hydroxy-3-phenylpropanoic acid (3-HPP) is a critical chiral building block in the pharmaceutical industry.[1] It serves as a key structural motif in the synthesis of blockbuster antide...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction & Scope

3-Hydroxy-3-phenylpropanoic acid (3-HPP) is a critical chiral building block in the pharmaceutical industry.[1] It serves as a key structural motif in the synthesis of blockbuster antidepressants like Fluoxetine (Prozac) and Dapoxetine , as well as taxane-based chemotherapeutics.

While traditional chemical synthesis often relies on heavy metal catalysts or chiral auxiliaries that are difficult to remove, chemoenzymatic routes offer superior enantioselectivity (>99% ee), mild reaction conditions, and reduced environmental impact.[1]

This Application Note details two distinct, field-validated protocols for synthesizing enantiopure 3-HPP:

  • Protocol A (Asymmetric Reduction): The "Yield-Maximized" route using Ketoreductases (KRED) to convert a prochiral ketone to the chiral alcohol (100% theoretical yield).

  • Protocol B (Kinetic Resolution): The "Accessibility" route using Lipases to resolve a racemic ester mixture (50% maximum yield per pass).[1]

Strategic Overview & Mechanism

Route Selection Logic
FeatureProtocol A: Asymmetric ReductionProtocol B: Kinetic Resolution
Primary Enzyme Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)Lipase (e.g., CAL-B, Pseudomonas lipase)
Starting Material Ethyl benzoylacetate (Prochiral Ketone)Ethyl 3-hydroxy-3-phenylpropanoate (Racemic)
Theoretical Yield 100% 50% (max for single pass)
Cofactor Requirement Yes (NADPH/NADH + Recycling System)No
Complexity High (Requires cofactor regeneration)Low (Simple hydrolytic enzyme)
Best For Industrial scale-up; Maximizing atom economy.Lab-scale; When KREDs are unavailable.[1]
Mechanistic Pathway (Protocol A)

The KRED-mediated route relies on the stereoselective transfer of a hydride from a cofactor (NADPH) to the carbonyl carbon of the substrate. To make this economically viable, a cofactor regeneration system (Glucose Dehydrogenase - GDH) is coupled to the reaction.[2]

KRED_Mechanism Substrate Ethyl Benzoylacetate (Prochiral Ketone) Product (S)-Ethyl-3-hydroxy-3-phenylpropanoate (Chiral Ester) Substrate->Product Reduction KRED Ketoreductase (KRED) NADP_Ox NADP+ NADPH_Red NADPH NADP_Ox->NADPH_Red Regeneration NADPH_Red->NADP_Ox Hydride Transfer GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 1: Coupled enzymatic cycle for asymmetric reduction. KRED reduces the substrate while consuming NADPH; GDH regenerates NADPH by oxidizing glucose.

Protocol A: Asymmetric Reduction (High Yield)

Objective: Synthesis of (S)-Ethyl-3-hydroxy-3-phenylpropanoate followed by hydrolysis to the acid.

Materials
  • Substrate: Ethyl benzoylacetate (98%).[1]

  • Enzyme: KRED-130 (or equivalent commercial E. coli recombinant kit).[1]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH-105), NADP+, D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.[1]

  • Solvent: DMSO (as co-solvent).[1]

Experimental Procedure
  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).[1]

  • Substrate Solution: Dissolve ethyl benzoylacetate (500 mg, 2.6 mmol) in 2.5 mL DMSO. Note: High substrate loading can inhibit enzymes; do not exceed 10% v/v co-solvent.

  • Cofactor Mix: To the buffer, add:

    • D-Glucose (1.5 equivalents, ~700 mg).[1]

    • NADP+ (10 mg, catalytic amount).[1]

    • GDH (10 mg / 200 Units).[1]

  • Reaction Initiation: Add the KRED enzyme (20 mg) to the buffer mix. Stir gently for 5 minutes.

  • Addition: Dropwise add the Substrate Solution to the enzyme mixture.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Process Control: Monitor pH.[1][3] If it drops below 6.5 (due to gluconic acid formation), titrate with 0.5 M NaOH.[1]

  • Work-up:

    • Extract reaction mixture 3x with Ethyl Acetate (EtOAc).[1][4]

    • Dry combined organic layers over Na₂SO₄ and concentrate in vacuo.[1]

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF/Water (1:1).[1]

    • Add LiOH (2 equiv) and stir at room temperature for 4 hours.

    • Acidify to pH 2 with 1M HCl and extract with EtOAc to obtain the final (S)-3-hydroxy-3-phenylpropanoic acid .[1]

Protocol B: Kinetic Resolution (Lipase Mediated)[9]

Objective: Enantioselective hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate.

Materials
  • Substrate: Racemic Ethyl 3-hydroxy-3-phenylpropanoate.[1][5]

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Medium: Biphasic system (Phosphate Buffer / Toluene) or pure Buffer.[1]

Experimental Procedure
  • Preparation: Suspend racemic ester (1.0 g) in 20 mL of 0.1 M Phosphate Buffer (pH 7.0).

    • Note: If solubility is poor, add 5 mL Toluene to create a biphasic system.[1]

  • Enzyme Addition: Add 100 mg immobilized CAL-B.

  • Reaction: Shake at 30°C (250 rpm).

  • Monitoring: The lipase will preferentially hydrolyze the (R)-ester to the (R)-acid (or (S) depending on specific lipase strain—CAL-B is typically R-selective for this substrate class).

  • Termination: Stop reaction at exactly 50% conversion (monitor via HPLC).

    • Critical: Beyond 50% conversion, the enantiomeric excess (ee) of the remaining ester decreases.

  • Separation:

    • Adjust pH to 8.[6][1]0. Extract the unreacted (S)-ester with EtOAc (Organic phase).[1]

    • Acidify the remaining aqueous phase to pH 2.[1]0. Extract the (R)-acid with EtOAc.[1]

  • Final Step: Chemical hydrolysis of the isolated (S)-ester (using LiOH as in Protocol A) yields (S)-3-hydroxy-3-phenylpropanoic acid .

Analytical Methods & Quality Control

Trustworthiness in chiral synthesis relies on rigorous analytics.[1]

Chiral HPLC Conditions
  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA).[1]

    • Note: TFA is required to suppress ionization of the free acid, sharpening the peaks.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Phenyl chromophore).[1]

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min

Calculation of Enantiomeric Excess (% ee)


Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Cofactor exhaustion or pH drop.[1]Add more Glucose; Ensure pH stat is maintaining pH 7.0.
Low Selectivity (Protocol B) Reaction ran too long (>50% conv).Stop reaction earlier. "The kinetic resolution trade-off": Yield vs. Purity.[1]
Emulsion Formation Protein denaturation at interface.[1]Centrifuge at 4000 rpm; Filter through Celite pad.
Substrate Precipitation Concentration too high.[1]Add DMSO (up to 10%) or Cyclodextrin to improve solubility.[1]

References

  • Patel, R. N. (2000).[1] Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. In Stereoselective Biocatalysis. CRC Press.[1]

  • Ribeiro, C. M. R., et al. (2001).[1] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6).

  • Tao, J., & Xu, J. H. (2009).[1] Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology.

  • Phenomenex Application Guide. Chiral HPLC Separations of Acidic Compounds.

Sources

Method

Application Note: Scalable Stereoselective Routes to (3R)-3-Hydroxy-3-Phenylpropanoic Acid

Executive Summary (3R)-3-Hydroxy-3-phenylpropanoic acid (CAS: 73507-68-3) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Dapoxetine and Fluoxetine, as well as side c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R)-3-Hydroxy-3-phenylpropanoic acid (CAS: 73507-68-3) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Dapoxetine and Fluoxetine, as well as side chains for taxane-based chemotherapeutics. While racemic synthesis followed by classical resolution is possible, it is atom-inefficient (50% yield cap).

This Application Note details two superior, scalable protocols for the direct stereoselective synthesis of the ethyl ester precursor, followed by controlled hydrolysis to the free acid.

  • Method A (Chemical): Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium catalysts.

  • Method B (Biocatalytic): Enzymatic Reduction using engineered Ketoreductases (KREDs).

Target Molecule:

  • IUPAC Name: (3R)-3-hydroxy-3-phenylpropanoic acid

  • Key Intermediate: Ethyl (3R)-3-hydroxy-3-phenylpropanoate

Strategic Analysis of Synthetic Routes

Why Asymmetric Transfer Hydrogenation (ATH)?

ATH is the preferred method for kilogram-to-ton scale manufacturing. Unlike high-pressure hydrogenation, ATH utilizes liquid hydrogen sources (Formic acid/Triethylamine), eliminating the need for specialized pressure vessels.

  • Mechanism: Metal-ligand bifunctional catalysis (outer-sphere mechanism).

  • Selectivity: Tunable via ligand chirality (TsDPEN).

  • Scalability: High substrate-to-catalyst (S/C) ratios (>1000:1).

Why Biocatalysis?

Biocatalysis offers mild conditions (aqueous buffer, ambient temperature) and typically higher enantiomeric excess (ee >99%) without heavy metal contamination.

  • Mechanism: Hydride transfer from NADPH cofactor, recycled by a secondary enzyme (GDH).

  • Selectivity: Determined by enzyme pocket geometry (Prelog vs. Anti-Prelog).

Method A: Asymmetric Transfer Hydrogenation (Protocol)[1]

Objective: Synthesis of Ethyl (3R)-3-hydroxy-3-phenylpropanoate via Ru-catalyzed reduction.

Reaction Mechanism & Logic

The reaction utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand. For the (R)-enantiomer product, the (R,R)-TsDPEN ligand is required (based on the empirical rule that (S,S)-catalysts typically yield (S)-alcohols for aromatic ketones).

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Hydrogen Source: Triethylamine/Formic Acid azeotrope (TEAF).

Experimental Protocol

Reagents:

  • Ethyl benzoylacetate (Substrate): 19.2 g (100 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN]: 63.5 mg (0.1 mmol, S/C = 1000)

  • Formic acid/Triethylamine complex (5:2 molar ratio): 50 mL

  • Dichloromethane (DCM): 50 mL (optional co-solvent for solubility)

Step-by-Step Procedure:

  • Catalyst Preparation (In-situ): In a Schlenk flask under nitrogen, dissolve

    
     and 
    
    
    
    in DCM. Stir for 10 minutes. Add KOH (aq) to generate the active 16e- species, wash with water, and dry the organic layer. Note: Commercially available pre-formed catalysts (e.g., from Takasago or Johnson Matthey) are recommended for reproducibility.
  • Reaction Setup: Charge a round-bottom flask with Ethyl benzoylacetate (100 mmol) and the H-donor (TEAF, 50 mL). Degas by bubbling nitrogen for 15 minutes.

  • Initiation: Add the catalyst solution.

  • Incubation: Stir at 30°C for 18–24 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

    • Checkpoint: The reaction is complete when the starting keto-ester is <1%.

  • Quench & Workup: Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with saturated

    
     (to remove residual formic acid) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Result: Crude oil containing Ethyl (3R)-3-hydroxy-3-phenylpropanoate. Typical Yield: 95-98%; ee: 95-97%.

Method B: Biocatalytic Reduction (Protocol)

Objective: Enantioselective reduction using an R-selective Ketoreductase (KRED).

System Design

This system uses a "Coupled Enzyme" approach. The KRED reduces the ketone while consuming NADPH. A second enzyme, Glucose Dehydrogenase (GDH), oxidizes Glucose to Gluconolactone to regenerate NADPH, driving the equilibrium forward.

Experimental Protocol

Reagents:

  • Phosphate Buffer (100 mM, pH 7.0): 100 mL

  • Ethyl benzoylacetate: 2.0 g (dissolved in 2 mL DMSO)

  • NADPH (Cofactor): 10 mg (catalytic amount)

  • Glucose: 3.0 g (excess, for recycling)

  • Enzyme Mix: Commercial R-selective KRED (e.g., from Codexis KRED screening kit) + GDH.

Step-by-Step Procedure:

  • Buffer Prep: Adjust buffer to pH 7.0. Add Glucose.

  • Enzyme Addition: Dissolve NADPH and the Enzyme mix in the buffer. Stir gently (do not vortex vigorously to avoid protein denaturation).

  • Substrate Addition: Add the substrate solution dropwise.

  • Reaction: Stir at 28°C with overhead stirring (150 rpm). Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

  • Termination: After 24 hours, add Celite and filter to remove protein precipitates.

  • Extraction: Extract filtrate with MTBE (Methyl tert-butyl ether).

  • Result: Evaporation yields the (R)-ester with typically >99% ee.

Downstream Processing: Hydrolysis to Acid

Critical Control Point: Hydrolysis of


-hydroxy esters can lead to racemization (via retro-aldol or elimination) if conditions are too harsh. Mild LiOH saponification is required.

Protocol:

  • Dissolve Ethyl (3R)-3-hydroxy-3-phenylpropanoate (10 g) in THF (50 mL).

  • Cool to 0°C .

  • Add LiOH (2.0 eq) dissolved in water (50 mL) dropwise.

  • Stir at 0°C -> Room Temp for 4 hours.

  • Workup: Wash with MTBE (removes unreacted ester). Acidify aqueous layer to pH 2-3 with 1M HCl at 0°C .

  • Extract aqueous layer with Ethyl Acetate.

  • Crystallization: Recrystallize from Toluene/Heptane to obtain (3R)-3-hydroxy-3-phenylpropanoic acid as a white solid.

Visualization of Workflows

Figure 1: Asymmetric Transfer Hydrogenation Pathway

The following diagram illustrates the catalytic cycle and process flow for the ATH method.

ATH_Pathway Substrate Ethyl Benzoylacetate (Prochiral Ketone) Reaction Reaction 30°C, 18h (DCM/Neat) Substrate->Reaction Catalyst RuCl(p-cymene) [(R,R)-TsDPEN] Catalyst->Reaction Catalysis H_Source HCOOH / TEA (H-Donor) H_Source->Reaction Hydride Transfer Workup Quench & Extraction (EtOAc / NaHCO3) Reaction->Workup Product (R)-Ethyl 3-hydroxy- 3-phenylpropanoate (96% ee) Workup->Product Hydrolysis Hydrolysis (LiOH, THF, 0°C) Product->Hydrolysis FinalAcid (3R)-3-Hydroxy-3- phenylpropanoic Acid Hydrolysis->FinalAcid

Caption: Figure 1. Process flow for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and subsequent hydrolysis.

Figure 2: Biocatalytic Cofactor Recycling

This diagram details the enzymatic coupling required to drive the reduction.

Biocatalysis Keto Ethyl Benzoylacetate KRED KRED Enzyme (Reduction) Keto->KRED Alcohol (R)-Hydroxy Ester NADPH NADPH NADPH->KRED NADP NADP+ GDH GDH Enzyme (Recycling) NADP->GDH Glucose Glucose Glucose->GDH Glucono Gluconolactone KRED->Alcohol KRED->NADP GDH->NADPH GDH->Glucono

Caption: Figure 2. Biocatalytic cycle showing the coupling of KRED-mediated reduction with GDH-mediated cofactor recycling.

Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters must be verified.

ParameterMethodSpecification
Chemical Purity HPLC (C18 Column)> 98.0% Area
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 99.0% (after recrystallization)
Residual Ruthenium ICP-MS< 10 ppm (for pharma use)
Specific Rotation Polarimetry

(c=1, EtOH) for Ester

Chiral HPLC Conditions:

  • Column: Chiralcel OD-H (Daicel)

  • Mobile Phase: Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times: (S)-isomer elutes first; (R)-isomer elutes second (Confirm with racemate standard).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.

  • Ribeiro, C. M. R., et al. (2001).[3] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746.[4]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General reference for KRED mechanism).
  • PubChem Compound Summary. (2023). Ethyl 3-hydroxy-3-phenylpropanoate.[5][3][4][6][7][8] National Center for Biotechnology Information.

Sources

Application

Precision Asymmetric Aldol Architectures: A Guide to Beta-Hydroxy Carboxylates

Executive Summary The construction of -hydroxy carboxylates is a cornerstone of modern medicinal chemistry, serving as the structural backbone for polyketide antibiotics, antitumor agents (e.g., Taxol), and the blockbust...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The construction of


-hydroxy carboxylates is a cornerstone of modern medicinal chemistry, serving as the structural backbone for polyketide antibiotics, antitumor agents (e.g., Taxol), and the blockbuster HMG-CoA reductase inhibitors (Statins). While simple aldol additions suffer from poor stereocontrol and reversibility, modern asymmetric variants allow for the precise installation of contiguous stereocenters.

This guide provides a rigorous technical framework for two dominant methodologies: the Evans Auxiliary Aldol (for absolute stereocontrol in discovery) and the Mukaiyama Aldol (for catalytic scalability). We move beyond textbook descriptions to address the operational causality—why specific reagents are chosen and how to ensure reproducibility.

Strategic Selection Guide

Before initiating synthesis, select the methodology that aligns with your stage of development and substrate tolerance.

FeatureEvans Aldol (Auxiliary) Mukaiyama Aldol (Catalytic) Direct Organocatalytic
Primary Mechanism Boron-mediated Z-enolate (Zimmerman-Traxler TS)Lewis Acid-catalyzed addition of Silyl Ketene Acetals (Open TS)Enamine/H-bonding activation (Proline/Thiourea)
Product Type

-Hydroxy Imide (Requires cleavage)

-Hydroxy Ester (Direct)

-Hydroxy Ketone/Aldehyde (Often requires redox adjustment)
Stereocontrol Excellent (>98:2 dr) .[1] Predictable via auxiliary choice.High . Dependent on Lewis Acid and SKA geometry (E vs Z).Variable. Substrate dependent.
Atom Economy Low (Stoichiometric auxiliary required).Moderate (Silyl waste).High (Catalytic).
Ideal Phase Discovery/Lead Op . When absolute configuration is critical.Process/Scale-up . When auxiliary removal is too costly.Green Chemistry . When metal-free conditions are mandated.

Core Protocol A: The Evans Syn-Aldol Reaction

Objective: Synthesis of a chiral


-hydroxy acid via a propionyl-oxazolidinone auxiliary.
Mechanism:  The reaction proceeds through a rigid chair-like Zimmerman-Traxler transition state. The dibutylboron triflate (

) is the reagent of choice because the B–O bond lengths are ideal for tightening this transition state, maximizing diastereoselectivity.
Workflow Diagram

EvansAldol Start Propionyl Oxazolidinone Enolization Enolization (Bu2BOTf, DIPEA, -78°C) Start->Enolization BoronEnolate Z-Boron Enolate (Intermediate) Enolization->BoronEnolate Kinetic Control Addition Aldehyde Addition (-78°C -> 0°C) BoronEnolate->Addition Zimmerman-Traxler TS Workup Oxidative Workup (H2O2/MeOH) Addition->Workup Imide Syn-Aldol Imide Workup->Imide Cleavage Hydrolysis (LiOH/H2O2) Imide->Cleavage Final Beta-Hydroxy Acid Cleavage->Final

Caption: The Evans aldol pathway relies on the formation of a rigid Z-boron enolate to dictate facial selectivity, followed by oxidative cleavage of the boron species.

Detailed Methodology

Reagents:

  • (4S,3-Propionyl)-4-benzyl-2-oxazolidinone (Auxiliary)

  • Dibutylboron triflate (

    
    ) (1.0 M in DCM)
    
  • Diisopropylethylamine (DIPEA) (Distilled)

  • Aldehyde (Freshly distilled)

  • Anhydrous Dichloromethane (DCM)

Step 1: Enolate Formation (Critical for Stereocontrol)

  • Charge a flame-dried flask with the oxazolidinone (1.0 equiv) and anhydrous DCM (0.2 M concentration) under

    
    .
    
  • Cool to -78°C (dry ice/acetone bath). Note: Temperature control is vital here to prevent E-enolate formation.

  • Add

    
     (1.1 equiv) dropwise over 5 minutes.
    
  • Immediately add DIPEA (1.2 equiv) dropwise.

  • Stir at -78°C for 30 minutes, then warm to 0°C and stir for 15 minutes.

    • Insight: The warming step ensures complete enolization. The solution typically turns pale yellow.

Step 2: Aldehyde Addition

  • Re-cool the mixture to -78°C .

  • Add the aldehyde (1.1–1.2 equiv) dropwise (neat or as a concentrated solution in DCM).

  • Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Insight: The reaction is usually complete upon reaching 0°C. TLC monitoring should show consumption of the auxiliary.

Step 3: Oxidative Workup

  • Cool the reaction mixture to 0°C.

  • Add pH 7 phosphate buffer (1 mL/mmol) followed by methanol (2 mL/mmol).

  • Cautiously add 30% aqueous

    
     (3.0 equiv) dropwise.
    
    • Safety: This is an exothermic oxidation of the organoboron species. Maintain temperature <10°C.

  • Stir vigorously for 1 hour.

  • Extract with DCM, wash with

    
     and brine. Dry over 
    
    
    
    .[2]

Step 4: Chiral Auxiliary Cleavage (Hydrolysis) To obtain the free carboxylic acid:

  • Dissolve the purified aldol adduct in THF/Water (3:1) at 0°C.

  • Add

    
     (4 equiv) followed by LiOH (2 equiv).
    
  • Stir at 0°C for 1-2 hours.

  • Quench with

    
     (to destroy peroxide) and acidify to pH 2.
    
    • Result: The auxiliary can be recovered from the organic layer (if neutral extraction is performed first), while the acid is extracted from the aqueous phase.

Core Protocol B: The Mukaiyama Aldol Reaction

Objective: Direct synthesis of


-hydroxy esters using Silyl Ketene Acetals (SKA).
Mechanism:  This reaction proceeds via an open transition state. The stereochemistry is determined by the geometry of the SKA and the Lewis acid used.
Reaction Scheme Visualization

Mukaiyama SKA Silyl Ketene Acetal (Nucleophile) Complex Activated Complex (Open TS) SKA->Complex Aldehyde Aldehyde (Electrophile) Aldehyde->Complex LA Lewis Acid (TiCl4 or BF3·OEt2) LA->Complex Catalysis Product Beta-Hydroxy Ester (Racemic or Chiral via Catalyst) Complex->Product Hydrolysis

Caption: The Mukaiyama aldol utilizes Lewis Acid activation of the aldehyde, allowing attack by the weak silicon nucleophile.

Detailed Methodology

Reagents:

  • Silyl Ketene Acetal (derived from methyl isobutyrate or similar)

  • Aldehyde[1][3][4][5][6][7][8][9]

  • 
     (1.0 M in DCM) or 
    
    
    
  • Anhydrous DCM

Protocol:

  • Lewis Acid Activation: In a flame-dried flask under Argon, dissolve the aldehyde (1.0 equiv) in DCM. Cool to -78°C .[10]

  • Add

    
     (1.05 equiv) dropwise. The solution will often turn yellow/orange due to complexation.
    
  • Nucleophile Addition: Add the Silyl Ketene Acetal (1.1 equiv) dropwise over 10 minutes.

  • Stir at -78°C for 1–2 hours.

    • Insight: Unlike the Evans aldol, Mukaiyama reactions are strictly kinetically controlled and often very fast. Do not let the reaction warm up unless conversion is stalled, as this degrades diastereoselectivity.

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
    .
    
  • Workup: Extract with ether or DCM.

    • Note: The silyl group is usually lost during the quench, yielding the free alcohol directly.

Application Case Study: Statin Side-Chain Synthesis

The asymmetric aldol is the industrial engine for statins (e.g., Atorvastatin, Rosuvastatin). The "statin side chain" requires a 3,5-dihydroxy heptanoic acid moiety.

  • Industrial Route (Enzymatic): The use of DERA (deoxyribose-5-phosphate aldolase) allows for a direct, sequential aldol reaction of chloroacetaldehyde and acetaldehyde to form the lactol precursor with high enantiopurity (>99.9% ee).

  • Chemical Route (Mukaiyama/Evans): Early synthetic routes utilized the Evans auxiliary to set the C3 hydroxyl center, followed by chain extension and a second diastereoselective reduction (using

    
     - Narasaka-Prasad reduction ) to set the C5 stereocenter syn to the C3 hydroxyl.
    

Data Summary: Comparison of Statin Precursor Routes

ParameterChemical Aldol (Evans/Mukaiyama)Enzymatic Aldol (DERA)
Step Count High (Protection/Deprotection needed)Low (Direct assembly)
Solvent DCM/THF (Organic)Aqueous Buffer
e.e. >98%>99.9%
Scalability Good (kg scale)Excellent (Ton scale)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity (Evans) Incomplete enolization or warming during addition.Ensure

quality (should be clear/pale yellow, not dark). Maintain -78°C strictly during aldehyde addition.
Low Yield (Mukaiyama) Moisture in Lewis Acid or decomposition of SKA.Distill

or use fresh bottle. Verify SKA purity by NMR (check for silyl hydrolysis).
"Stuck" Reaction Steric hindrance of the aldehyde.Increase Lewis Acid concentration (1.2–1.5 equiv) or switch to a smaller auxiliary (e.g., thiazolidinethione).
Auxiliary Cleavage Failure Steric bulk preventing hydrolysis.Switch from LiOH to

(LiOH +

) as described in Protocol A; the peroxide anion is a much stronger nucleophile (nucleophilic alpha-effect).

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

  • Mukaiyama, T., et al. (1973). "New aldol type reaction."[11] Chemistry Letters.

  • Carreira, E. M., et al. (2023). "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products."[5] RSC Advances.

  • Greenberg, W. A., et al. (2004). "Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates." Proceedings of the National Academy of Sciences.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropionic acid." Organic Syntheses.

Sources

Method

Using Evans chemistry for (3R)-3-hydroxy-3-phenylpropanoic acid synthesis

Application Note: Enantioselective Synthesis of (3R)-3-Hydroxy-3-Phenylpropanoic Acid via Evans Aldol Chemistry Executive Summary This technical guide details the protocol for synthesizing (3R)-3-hydroxy-3-phenylpropanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (3R)-3-Hydroxy-3-Phenylpropanoic Acid via Evans Aldol Chemistry

Executive Summary

This technical guide details the protocol for synthesizing (3R)-3-hydroxy-3-phenylpropanoic acid using Evans auxiliary methodology. While Evans alkylations and propionate aldol reactions are standard in drug discovery, the "acetate aldol" (reaction of an acetyl imide) presents unique stereochemical challenges due to the absence of an


-substituent to enforce enolate geometry. This guide addresses these challenges by utilizing specific Lewis acid-mediated soft enolization (

) to ensure high facial selectivity, yielding the (3R)-target with high enantiomeric excess (ee).

Mechanistic Principles & Strategic Design

The "Acetate Aldol" Challenge

In standard Evans propionate aldol reactions, the


-methyl group generates allylic strain (

strain) that exclusively locks the enolate in the (Z)-geometry. In acetate aldols (acetyl imide), this constraint is absent, potentially leading to mixtures of (E) and (Z) enolates and lower stereocontrol.

The Solution: We utilize Dibutylboron triflate (


)  with a tertiary amine base.[1] Boron enolates of oxazolidinones form tight Zimmerman-Traxler transition states. Even without the 

-methyl group, the specific steric bulk of the dibutylboron group and the chiral auxiliary directs the aldehyde approach to the Re-face, yielding the desired (3R) configuration.
Stereochemical Logic (Zimmerman-Traxler Model)

To obtain the (3R) configuration, we employ (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary.

  • Enolization: The (S)-auxiliary reacts with

    
     to form the Boron enolate.
    
  • Facial Bias: The benzyl group at C4 blocks the Re-face of the oxazolidinone ring.

  • Aldehyde Approach: Benzaldehyde approaches from the open face (opposite the benzyl group). To minimize steric clash between the aldehyde phenyl ring and the auxiliary/ligands, the aldehyde orients to form a chair-like transition state.

  • Outcome: This directs the hydride attack to the Re-face of the benzaldehyde, setting the C3 stereocenter as (R) .

Visualized Reaction Pathway

The following diagram illustrates the complete workflow from auxiliary acylation to final hydrolysis.

EvansSynthesis Aux (S)-4-Benzyl-2- oxazolidinone Imide N-Acetyl Imide (Intermediate) Aux->Imide Acylation (-78°C to 0°C) AcCl Acetyl Chloride n-BuLi AcCl->Imide Adduct Boron Aldol Adduct Imide->Adduct Enolization & Aldol Addition Aldol_Reagents 1. Bu2BOTf, DIPEA 2. Benzaldehyde Aldol_Reagents->Adduct Product (3R)-3-Hydroxy-3- phenylpropanoic acid Adduct->Product Chiral Cleavage Recycle Recovered Auxiliary Adduct->Recycle Recovery (>85%) Hydrolysis LiOH / H2O2 (Peroxide Hydrolysis)

Figure 1: Synthetic workflow for the asymmetric synthesis of (3R)-3-hydroxy-3-phenylpropanoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of N-Acetyl-(S)-4-benzyl-2-oxazolidinone

Objective: Attachment of the acetate unit to the chiral auxiliary.

Reagents:

  • (S)-4-benzyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Acetyl Chloride (1.2 equiv)

  • THF (Anhydrous)

Protocol:

  • Charge a flame-dried flask with (S)-4-benzyl-2-oxazolidinone and anhydrous THF (0.2 M concentration) under

    
    .
    
  • Cool the solution to -78°C .

  • Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes to ensure complete deprotonation (lithium salt formation).

  • Add Acetyl Chloride dropwise.

  • Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography.

    • Target Yield: >90%

Step 2: The Evans Aldol Reaction (Critical Step)

Objective: Stereoselective C-C bond formation via Boron Enolate.

Reagents:

  • N-Acetyl Imide (from Step 1) (1.0 equiv)

  • 
     (Dibutylboron triflate)  (1.1 equiv, 1.0M in DCM)
    
  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Benzaldehyde (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolve N-Acetyl Imide in anhydrous DCM (0.1 M) under Argon/Nitrogen.

  • Cool to -78°C .

  • Add

    
     slowly (maintain temp < -70°C).
    
  • Immediately add DIPEA.

    • Note: The solution may turn pale yellow. Stir at -78°C for 30 minutes , then warm to 0°C for 15 minutes to ensure complete enolization, then re-cool to -78°C .

  • Add Benzaldehyde dropwise (neat or in minimal DCM).

  • Stir at -78°C for 1 hour, then warm to -20°C for 2 hours.

  • Oxidative Workup (Crucial for Boron removal):

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add Methanol (3 mL/mmol).

    • Carefully add 30%

      
       (3 mL/mmol) at 0°C . Caution: Exothermic.
      
    • Stir vigorously for 1 hour at room temperature.

  • Extraction: Separate layers, extract aqueous with DCM.

  • Purification: Flash chromatography (typically 20-30% EtOAc/Hexanes).

    • Target Yield: 80-90%

    • Expected dr: >20:1[2]

Step 3: Hydrolytic Cleavage (Auxiliary Removal)

Objective: Release the free acid without racemization or retro-aldol.

Reagents:

  • Aldol Adduct (1.0 equiv)

  • 
     (2.0 equiv)
    
  • 
     (30% aq) (4.0 equiv)
    
  • THF/Water (3:1 mixture)

Protocol:

  • Dissolve the Aldol Adduct in THF/Water (3:1) at 0°C .

  • Add

    
     followed by 
    
    
    
    .
    • Mechanistic Note: The hydroperoxide anion (

      
      ) is more nucleophilic than hydroxide (
      
      
      
      ) toward the imide carbonyl, preventing attack at the oxazolidinone ring (endocyclic cleavage).
  • Stir at 0°C for 1-2 hours. Monitor by TLC.

  • Quench: Add

    
     (saturated aq) to destroy excess peroxide. Test with starch-iodide paper to confirm no peroxide remains.
    
  • Base Wash: Remove THF via rotovap. Extract the alkaline aqueous residue with DCM (to recover the chiral auxiliary).

  • Acidification: Acidify the aqueous layer to pH 2 with 1N HCl.

  • Final Extraction: Extract the acidic aqueous layer with EtOAc (3x).

  • Isolation: Dry (

    
    ) and concentrate to yield (3R)-3-hydroxy-3-phenylpropanoic acid.
    

Transition State Visualization

The high stereoselectivity is governed by the Zimmerman-Traxler transition state.[3]

Figure 2: Mechanistic rationale for the (3R) stereochemical outcome.

Data & Troubleshooting

Comparative Lewis Acid Performance

For acetate aldols, Boron is superior to Titanium and Tin for preventing side reactions.

Lewis AcidBaseYieldDiastereomeric Ratio (dr)Notes

DIPEA 88% >95:5 Recommended. High fidelity.


75%90:10Higher risk of retro-aldol during workup.


60%85:15Slower reaction, harder purification.
Troubleshooting Guide
  • Problem: Low Yield in Step 2.

    • Cause: Incomplete enolization or moisture in reagents.

    • Fix: Ensure

      
       is fresh (clear/pale yellow, not dark). Increase enolization time at 0°C.
      
  • Problem: Poor Enantioselectivity.

    • Cause: "Acetate" enolate scrambling.

    • Fix: Strictly maintain -78°C during aldehyde addition. Do not warm above -20°C before quenching.

  • Problem: "Mush" during hydrolysis.

    • Cause: Polymerization or decomposition.

    • Fix: Ensure temperature stays at 0°C. Do not prolong reaction beyond conversion.

References

  • Evans, D. A., et al. "Diastereoselective Aldol Condensations." Journal of the American Chemical Society, 1981, 103, 2127.[4]

  • Evans, D. A. "Stereoselective Acetate Aldol Reactions." Modern Methods in Stereoselective Aldol Reactions, Wiley-VCH, 2013.[5]

  • Organic Syntheses. "General Procedures for Evans Aldol." Org.[2][6][7][8] Synth.

  • ConnectSci. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." ResearchGate, 2023.

  • Alfa Chemistry. "Evans Aldol Reaction Mechanisms and Stereoselectivity."

Sources

Application

Application Note: (3R)-3-Hydroxy-3-Phenylpropanoic Acid in Chiral Drug Discovery

Abstract Chirality is a non-negotiable parameter in modern pharmacopoeia, where enantiomeric purity dictates efficacy and toxicity profiles. (3R)-3-Hydroxy-3-phenylpropanoic acid (CAS: 127029-34-7) serves as a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chirality is a non-negotiable parameter in modern pharmacopoeia, where enantiomeric purity dictates efficacy and toxicity profiles. (3R)-3-Hydroxy-3-phenylpropanoic acid (CAS: 127029-34-7) serves as a critical chiral synthon in the synthesis of serotonin reuptake inhibitors (SSRIs), specifically Dapoxetine and Fluoxetine . This guide details the strategic application of this building block, focusing on its biocatalytic generation, quality control via chiral HPLC, and its deployment in stereospecific API synthesis via Mitsunobu inversion.

Chemical Profile & Strategic Significance

The value of (3R)-3-hydroxy-3-phenylpropanoic acid lies in its benzylic hydroxyl group . This moiety acts as a stereochemical anchor. In drug discovery, it is rarely the final motif; rather, it is a "pivot point" that allows chemists to install aryl ethers with inverted stereochemistry (via SN2 or Mitsunobu reactions) or to generate chiral amines with retention of configuration.

PropertySpecification
IUPAC Name (3R)-3-Hydroxy-3-phenylpropanoic acid
Common Name (R)-

-Hydroxydihydrocinnamic acid
CAS Number 127029-34-7
Molecular Weight 166.17 g/mol
Chiral Center C3 (Benzylic position)
Key Reactivity Benzylic oxidation, Mitsunobu inversion, Amide coupling
Primary Drug Class SSRIs (Dapoxetine, Fluoxetine, Atomoxetine analogs)

Application Workflow: From Synthons to APIs

The following diagram illustrates the divergent synthesis pathways utilizing the (3R)-acid scaffold. Note the critical decision point at the benzylic hydroxyl group: Retention vs. Inversion .

DrugDiscoveryWorkflow Start (3R)-3-Hydroxy-3- phenylpropanoic acid Amide Intermediate A: (3R)-N,N-Dimethyl amide Start->Amide 1. Amidation (Me2NH) AminoAlcohol Intermediate B: (3R)-Amino Alcohol Amide->AminoAlcohol 2. Reduction (LiAlH4) Mitsunobu Mitsunobu Reaction (Stereoinversion) AminoAlcohol->Mitsunobu 1-Naphthol DEAD/PPh3 SNAr S_NAr / Base (Retention) AminoAlcohol->SNAr 4-CF3-Ph-F NaH Dapoxetine (S)-Dapoxetine (SSRI) Mitsunobu->Dapoxetine Inversion to (S) Fluoxetine (R)-Fluoxetine (SSRI) SNAr->Fluoxetine Retention (R)

Figure 1: Divergent synthesis of SSRIs. The (3R)-configuration allows access to (S)-drugs via inversion or (R)-drugs via retention.

Protocol A: Biocatalytic Synthesis (Upstream)

Objective: Generate high-ee (3R)-3-hydroxy-3-phenylpropanoic acid from achiral benzoylacetic acid.

Rationale: Chemical asymmetric hydrogenation often requires expensive Ru/Rh catalysts and high pressure. Biocatalysis using Ketoreductases (KREDs) operates at ambient pressure and yields >99% ee.

Materials
  • Substrate: Benzoylacetic acid (or Ethyl benzoylacetate).

  • Enzyme: KRED-101 (Screening kit recommended for specific substrate specificity).

  • Cofactor: NADPH (recycling system: Glucose Dehydrogenase (GDH) + Glucose).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Step-by-Step Procedure
  • Preparation: In a reaction vessel, dissolve Benzoylacetic acid (10 g, 60 mmol) in KPi buffer (200 mL). Adjust pH to 7.0 using 5M NaOH.

  • Cofactor Mix: Add Glucose (1.5 eq) and NADP+ (10 mg catalytic load).

  • Initiation: Add GDH (500 U) and KRED Enzyme (100 mg).

  • Incubation: Stir at 30°C at 250 rpm. Monitor pH; maintain at 7.0 using an auto-titrator with 1M NaOH (crucial as the reaction consumes protons or generates acid depending on ester vs acid start).

  • Monitoring: Check conversion via HPLC every 4 hours. Reaction typically completes in 24 hours.

  • Workup:

    • Acidify mixture to pH 2.0 with 6M HCl to quench enzyme and protonate the product.

    • Extract 3x with Ethyl Acetate (EtOAc).[1]

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc to obtain white crystals.

Protocol B: Synthesis of (S)-Dapoxetine Precursor (Downstream)

Objective: Utilize the (3R)-scaffold to synthesize the (S)-configured ether core of Dapoxetine via Mitsunobu Inversion.

Mechanism: The Mitsunobu reaction activates the (3R)-hydroxyl group, creating a leaving group that is displaced by the nucleophile (1-Naphthol) from the backside, resulting in the (S)-configuration .

Materials
  • Substrate: (3R)-3-phenyl-3-hydroxypropylamine derivative (derived from Protocol A product).

  • Nucleophile: 1-Naphthol.

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous Toluene (Preferred over THF to minimize side reactions).

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

  • Dissolution: Dissolve (3R)-Amino Alcohol intermediate (1.0 eq) and 1-Naphthol (1.1 eq) in anhydrous Toluene (10 volumes).

  • Phosphine Addition: Add PPh₃ (1.2 eq) and cool the solution to 0°C.

  • DIAD Addition: Add DIAD (1.2 eq) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp < 5°C to prevent racemization.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add water (5 volumes). Separate layers.

  • Extraction: Wash organic layer with 1M NaOH (to remove unreacted naphthol) and Brine.

  • Isolation: Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc).

  • Result: (S)-Dapoxetine free base (or protected precursor).

Analytical Validation: Chiral HPLC Method

Trustworthiness Check: Always validate the enantiomeric excess (ee) of your starting material before expensive downstream steps.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm and 254 nm
Retention Times (3R)-Isomer: ~12.5 min (3S)-Isomer: ~15.2 min (Confirm with racemate standard)
Acceptance Criteria ee > 99.5% for pharmaceutical applications

Note: The addition of Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

References

  • Enzymatic Synthesis & Biocatalysis

    • Liu, J., et al. (2016). Enzymatic synthesis of 3-hydroxypropionic acid derivatives using recombinant Escherichia coli. Journal of Molecular Catalysis B: Enzymatic. [2]

  • Dapoxetine Synthesis & Stereochemistry

    • Kang, S., & Lee, H. K. (2010).[3] Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine. Journal of Organic Chemistry.

    • Detailed discussion on the (S)-configuration requirement for Dapoxetine activity.
  • Fluoxetine Synthetic Pathways

    • Bridgewater College Digital Commons. Synthesis of Fluoxetine.

  • Chiral HPLC Methodologies

    • ResearchGate.[4][5][6] High-performance liquid chromatographic separation of enantiomers of unusual β-amino acid analogues.

    • Note: Adapts standard methods for beta-hydroxy acids using Chiralpak columns.

Sources

Method

Application Note: High-Resolution HPLC Enantioseparation of (3R)-3-Hydroxy-3-Phenylpropanoic Acid

-Hydroxy Acids Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of (3R)-3-hydroxy-3-phenylpropanoic acid (and its (3S)-enanti...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Acids

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of (3R)-3-hydroxy-3-phenylpropanoic acid (and its (3S)-enantiomer). As a critical chiral building block for blockbuster antidepressants (e.g., Fluoxetine, Dapoxetine) and


-amino acids, the enantiomeric purity of this intermediate directly impacts the efficacy and safety of the final pharmaceutical product.

The method described prioritizes Normal Phase (NP) chromatography using an amylose-based polysaccharide stationary phase. This approach is selected over reversed-phase methods due to superior selectivity (


) for aromatic alcohols and improved solubility of the non-polar aromatic moiety in organic matrices.

Scientific Rationale & Method Strategy

Column Selection: The Amylose Advantage

For


-hydroxy acids containing an aromatic ring, Amylose tris(3,5-dimethylphenylcarbamate)  (e.g., Chiralpak AD-H) is the "Gold Standard" stationary phase.
  • Mechanism: The helical structure of the amylose polymer creates chiral cavities that interact with the phenyl ring (via

    
     interactions) and the hydroxyl/carboxyl groups (via hydrogen bonding).
    
  • Why not C18? Standard C18 columns cannot resolve enantiomers without complex chiral mobile phase additives (e.g., cyclodextrins), which are often unstable and difficult to reproduce.

  • Why not Cellulose (OD-H)? While Chiralcel OD-H is effective, the amylose backbone (AD-H) frequently provides higher resolution factors (

    
    ) for compounds with free rotation between the aromatic ring and the chiral center.
    
Mobile Phase Chemistry: Controlling Ionization

The analyte contains a free carboxylic acid (


). In neutral solvents, the acid partially ionizes, leading to:
  • Peak Tailing: Interaction between the carboxylate anion and residual silanols on the silica support.

  • Retention Instability: Fluctuations in retention time (

    
    ) due to minor pH changes.
    

Solution: The addition of Trifluoroacetic Acid (TFA) at 0.1% is mandatory. TFA suppresses ionization (


 is shifted left), ensuring the molecule remains neutral and interacts solely with the chiral selector.

Detailed Experimental Protocol

Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/VWD).

  • Column: Chiralpak AD-H (

    
    ) or equivalent (e.g., Phenomenex Lux Amylose-1).
    
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).

Mobile Phase Preparation[1]
  • Composition: n-Hexane / 2-Propanol / TFA (

    
    ).
    
  • Preparation Steps:

    • Measure

      
       of n-Hexane.
      
    • Measure

      
       of 2-Propanol.
      
    • Add

      
       of TFA to the alcohol portion before mixing with hexane (prevents immiscibility issues).
      
    • Mix thoroughly and degas (ultrasonication for 10 mins).

    • Note: Do not filter through nylon membranes (nylon binds TFA); use PTFE.

Instrument Parameters
ParameterSettingRationale
Flow Rate

Optimal Van Deemter efficiency for

particles.
Temperature

Higher temps (

) reduce enantioselectivity; lower temps broaden peaks.
Detection UV @

(primary),

(secondary)
The carboxyl group absorbs strongly at

. The phenyl ring absorbs at

.
Injection Vol.

Prevent column overload which destroys resolution.
Run Time

Sufficient to elute both enantiomers and re-equilibrate.
Sample Preparation
  • Stock Solution: Weigh

    
     of sample into a 
    
    
    
    volumetric flask.
  • Diluent: Dissolve in Mobile Phase (Hexane/IPA/TFA). Crucial: Dissolving in pure IPA can lead to "solvent shock" and peak distortion.

  • Concentration: Final working concentration

    
    .
    
  • Filtration: Filter through a

    
     PTFE syringe filter into an amber vial.
    

Expected Results & Data Analysis

Under the prescribed conditions, the elution order typically observed for 3-hydroxy-3-phenylpropanoic acid on Chiralpak AD-H is:

  • Peak 1: (3S)-Enantiomer (

    
    )
    
  • Peak 2: (3R)-Enantiomer (

    
    )
    (Note: Elution order must be confirmed with a pure standard of the (3R) enantiomer, as it can reverse depending on specific column batches or temperature).
    
System Suitability Criteria
ParameterAcceptance Limit
Resolution (

)

(Baseline separation)
Tailing Factor (

)

(Controlled by TFA)
Theoretical Plates (

)

RSD (Area, n=5)

Visual Workflows

Analytical Workflow

The following diagram illustrates the critical path from sample to result, highlighting key decision points.

HPLC_Workflow Sample Sample: (3R)-3-OH-3-Phenylpropanoic Acid Prep Dissolve in Mobile Phase (Hex/IPA/TFA) Sample->Prep 0.5 mg/mL Setup HPLC Setup Col: Chiralpak AD-H Flow: 1.0 mL/min Prep->Setup Inject 10 uL Run Isocratic Run 20 mins Setup->Run Detect UV Detection 210 nm Run->Detect Result Data Analysis Calc % ee Detect->Result

Figure 1: Step-by-step analytical workflow for chiral purity assessment.

Method Development Decision Tree

Use this logic to troubleshoot or optimize separation if the standard protocol fails (e.g., for crude reaction mixtures).

Optimization_Tree Start Initial Run Hex/IPA/TFA (90:10:0.1) CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 2.0 VALIDATED CheckRes->Good Yes Poor Rs < 1.5 CheckRes->Poor No Tailing Problem: Peak Tailing? Poor->Tailing IncreaseTFA Action: Increase TFA to 0.2% Tailing->IncreaseTFA Yes RetTime Problem: Low Retention? Tailing->RetTime No LowerIPA Action: Reduce IPA to 5% (95:5:0.1) RetTime->LowerIPA Yes Selectivity Problem: Co-elution? RetTime->Selectivity No SwitchCol Action: Switch to Chiralcel OD-H or Chiralpak IA Selectivity->SwitchCol

Figure 2: Troubleshooting logic for optimizing chiral resolution.

Troubleshooting & Tips

  • Ghost Peaks: If you observe unknown peaks, check the quality of the n-Hexane. Lower grades of hexane often contain benzene or other aromatics that absorb at UV wavelengths. Always use HPLC-grade or higher.

  • Pressure Spikes: The mobile phase is relatively viscous compared to pure acetonitrile. If pressure exceeds 100 bar, ensure the column temperature is stable at

    
     and check for precipitation in the mixing lines.
    
  • Column Storage: Never leave the column in TFA-containing mobile phase for long periods (

    
     hours). Flush with Hexane/IPA (90:10) without TFA before storage to prevent acid hydrolysis of the amylose coating.
    

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Retrieved January 28, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations - Method Development Guide. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid. Retrieved January 28, 2026, from [Link]

  • Oxford Academic. (2016).

    
    -Substituted-2-Phenylpropionic Acids by HPLC. Journal of Chromatographic Science. Retrieved January 28, 2026, from [Link]
    
  • MDPI. (2020).

    
    -Lactam. Molecules. Retrieved January 28, 2026, from [Link]
    
Application

Industrial Applications of 3-Hydroxypropanoic Acid (3-HP): A Technical Guide

Executive Summary 3-Hydroxypropanoic acid (3-HP) is widely recognized by the U.S. Department of Energy as one of the top "platform chemicals" derivable from biomass.[1][2] Unlike simple drop-in replacements, 3-HP offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxypropanoic acid (3-HP) is widely recognized by the U.S. Department of Energy as one of the top "platform chemicals" derivable from biomass.[1][2] Unlike simple drop-in replacements, 3-HP offers a bifunctional scaffold (containing both hydroxyl and carboxyl groups) that allows for versatile chemical transformations.[3]

While the upstream fermentation of 3-HP from glycerol or glucose has been the subject of intense academic research, the industrial value lies in the downstream conversion of this monomer into high-value derivatives: primarily Acrylic Acid (for superabsorbent polymers) and Poly(3-hydroxypropionate) (P3HP) , a biodegradable polyester with properties superior to PLA and PHA.

This guide provides field-ready protocols for the chemical conversion of 3-HP, focusing on catalytic dehydration and polymerization, alongside validated analytical methods.

Part 1: Production of Bio-Based Acrylic Acid

Application: Manufacture of superabsorbent polymers (diapers), paints, and adhesives. Mechanism: Acid-catalyzed dehydration.[4][5]

The industrial "Holy Grail" for 3-HP is its conversion to acrylic acid. Conventional acrylic acid is produced via the oxidation of propylene (a fossil fuel derivative).[1] The bio-route via 3-HP dehydration offers a carbon-neutral alternative.

The Challenge: Polymerization vs. Dehydration

The primary technical hurdle is that 3-HP tends to self-polymerize (oligomerize) under the heat required for dehydration. To mitigate this, specific catalysts and inhibitors are required to favor the elimination of water (dehydration) over esterification (polymerization).

Protocol: Catalytic Dehydration of 3-HP to Acrylic Acid

Based on solid-acid catalysis workflows.

Materials:

  • Feedstock: 3-HP aqueous solution (30–50 wt%).

  • Catalyst: Titanium Dioxide (TiO₂) (Anatase phase preferred) or ZSM-5 Zeolite.

  • Inhibitor: 4-Methoxyphenol (MEHQ) or Phenothiazine (to prevent acrylate polymerization).

  • Carrier Gas: Nitrogen (N₂).

Experimental Workflow:

  • Catalyst Preparation:

    • Pack a fixed-bed tubular reactor (stainless steel, ID 10-15 mm) with 5.0 g of TiO₂ pellets.

    • Pre-treat catalyst at 300°C under N₂ flow (50 mL/min) for 2 hours to remove surface moisture.

  • Feed Introduction:

    • Dissolve 200 ppm of MEHQ into the 3-HP feedstock. Note: Without this inhibitor, the acrylic acid product will foul the reactor lines immediately.

    • Set reactor temperature to 230°C .

    • Feed the 3-HP solution into the reactor using a high-pressure liquid chromatography (HPLC) pump at a Liquid Hourly Space Velocity (LHSV) of 1.0 h⁻¹.

  • Reaction & Collection:

    • The dehydration reaction occurs instantly upon contact with the catalyst bed:

      
      
      
    • Condense the effluent vapor using a glycol-cooled condenser set to 4°C.

    • Collect the condensate in a vessel containing an additional stabilizer (100 ppm MEHQ).

  • Purification:

    • The condensate contains water and acrylic acid. Purify via fractional distillation or solvent extraction (using ethyl acetate) to achieve glacial acrylic acid (>99%).

Expected Results:

  • Conversion: >98% of 3-HP.[1]

  • Selectivity: >95% for Acrylic Acid (main byproducts: ether oligomers).

Part 2: Synthesis of Poly(3-hydroxypropionate) (P3HP)

Application: Biodegradable medical scaffolds, drug delivery microspheres, and high-strength packaging.

P3HP is structurally significant because it possesses high tensile strength and ductility, unlike the brittle Poly(3-hydroxybutyrate) (PHB). However, direct condensation of 3-HP is difficult because the equilibrium favors small cyclic lactones or low molecular weight oligomers.

Protocol: Solid-State Polycondensation (SSP)

This method avoids the use of toxic heavy metal catalysts often found in ring-opening polymerization.

Materials:

  • Monomer: High purity 3-HP (>99%, water-free).

  • Catalyst: Sulfonic acid-functionalized mesoporous silica (optional) or self-catalyzed.

  • Equipment: Vacuum oven or rotary evaporator with oil bath.

Step-by-Step Methodology:

  • Pre-polymerization (Melt Phase):

    • Place 3-HP monomer in a round-bottom flask.

    • Heat to 100°C under nitrogen flow for 4 hours.

    • Apply low vacuum (100 mbar) to remove water by-product.

    • Result: Low molecular weight oligomers (

      
       ~1,000–2,000 Da).
      
  • Solid-State Polymerization (The Critical Step):

    • Cool the oligomer melt to induce crystallization. The semi-crystalline nature is vital for SSP.

    • Grind the solidified oligomers into a fine powder (particle size < 500 µm) to maximize surface area for water diffusion.

    • Place the powder in a vacuum oven.

    • Heat to 70°C–80°C (Must remain below the melting point of the polymer, which is ~77°C for oligomers, rising to ~100°C for high polymers).

    • Maintain high vacuum (< 1 mbar) for 24–48 hours.

  • Mechanism of Action:

    • In the solid state, the polymer chains are immobile, but the reactive end groups (hydroxyl and carboxyl) are located in the amorphous regions. As water is generated and removed by vacuum, the chains couple, significantly increasing molecular weight without thermal degradation.

  • Purification:

    • Dissolve the resulting polymer in hexafluoroisopropanol (HFIP) or hot chloroform.

    • Precipitate into cold methanol to remove unreacted monomer.

Part 3: Analytical Quality Control

Requirement: Precise quantification of 3-HP in fermentation broth or reaction mixtures.

Protocol: HPLC Quantification

System: Agilent 1260 Infinity or equivalent. Column: Bio-Rad Aminex HPX-87H (Ion Exclusion Column). This is the industry standard for organic acids.

ParameterSetting
Mobile Phase 5 mM Sulfuric Acid (

) in HPLC-grade water
Flow Rate 0.6 mL/min
Temperature 50°C (Critical for resolution)
Injection Vol 10 µL
Detection UV at 210 nm (Carboxyl group absorbance)
Retention Time ~12.5 min (Distinct from Acrylic Acid at ~15 min)

Validation Note: Always run a standard curve (0.1 g/L to 10 g/L) using commercially available 3-HP salts. Ensure the sample pH is adjusted to < 3.0 before injection to protonate the acid, protecting the column life.

Part 4: Visualizing the 3-HP Platform

Diagram 1: The 3-HP Chemical Value Tree

This diagram illustrates the versatility of 3-HP as a central node in industrial chemistry, highlighting the pathways discussed above.

3HP_Value_Tree HP 3-Hydroxypropionic Acid (3-HP) AA Acrylic Acid (Superabsorbents) HP->AA Dehydration (TiO2, 230°C) P3HP Poly(3-HP) (Biodegradable Plastics) HP->P3HP Polycondensation (Solid State) PDO 1,3-Propanediol (Textile Fibers) HP->PDO Hydrogenation MA Malonic Acid (Specialty Chemicals) HP->MA Oxidation AC Acrylates (Coatings/Adhesives) AA->AC Esterification

Caption: The 3-HP Platform: Catalytic and polymerization pathways converting the bio-monomer into high-value industrial derivatives.[2][6]

Diagram 2: Integrated Process Flow (Bio-Glycerol to Acrylic Acid)

A logical workflow for the complete industrial cycle.

Process_Flow cluster_0 Upstream Processing cluster_1 Downstream Conversion cluster_2 Final Product Feed Crude Glycerol (Biodiesel Byproduct) Ferm Fermentation (Recombinant E. coli/K. pneumoniae) Feed->Ferm Biocatalysis Sep Centrifugation (Cell Removal) Ferm->Sep Conc Evaporation (Conc. to 40%) Sep->Conc Clarified Broth React Dehydration Reactor (Fixed Bed TiO2, 230°C) Conc->React 3-HP Feed + Inhibitor Cond Condenser (Phase Separation) React->Cond Vapor Phase Dist Distillation (Purification) Cond->Dist Crude AA Prod Glacial Acrylic Acid (>99% Purity) Dist->Prod

Caption: Integrated workflow for converting waste glycerol to glacial acrylic acid via the 3-HP intermediate.

References

  • U.S. Department of Energy. (2004).[2] Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. NREL/TP-510-35523. Link

  • Kumar, V., et al. (2013). "Bioconversion of crude glycerol to 3-hydroxypropionic acid by an engineered strain of Escherichia coli." Process Biochemistry, 48(10), 1432-1439.
  • Li, Y., et al. (2021). "Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid from Lignocellulosic Biomass." ACS Sustainable Chemistry & Engineering. Link

  • Andreeßen, B., et al. (2010).[6] "Biosynthesis of poly(3-hydroxypropionate) in recombinant Escherichia coli." Applied and Environmental Microbiology, 76(18), 6294-6296. Link

  • BASF SE. (2016). Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid.[1][4][5][7][8][9] U.S. Patent 9,630,900. Link

  • LG Chem, Ltd. (2024). Poly(3-hydroxypropionic acid) and preparation method thereof. WO Patent 2024147595A1. Link

Sources

Method

Evaluation of Antimicrobial Potency and Selectivity in 3-Aryl-3-(Furan-2-yl)propanoic Acid Scaffolds

Executive Summary The search for novel antimicrobial agents has increasingly turned toward hybrid pharmacophores. The 3-aryl-3-(furan-2-yl)propanoic acid scaffold represents a promising class of small molecules, combinin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel antimicrobial agents has increasingly turned toward hybrid pharmacophores. The 3-aryl-3-(furan-2-yl)propanoic acid scaffold represents a promising class of small molecules, combining the lipophilic, bioactive furan ring (historically validated in nitrofurans) with a propanoic acid moiety that improves solubility and protein binding.

Recent studies indicate that these derivatives, often synthesized via hydroarylation in superacidic media, exhibit dual activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). This application note provides a rigorous, standardized workflow for evaluating these compounds, moving beyond simple phenotypic screening to quantitative pharmacodynamic profiling.

Chemical Context & Compound Handling

The Scaffold

The core structure consists of a propanoic acid backbone substituted at the C3 position with both a furan ring and an aryl group.[1]

  • Furan Moiety: Acts as a hydrogen bond acceptor and potential intercalator.

  • Carboxylic Acid: Critical for solubility but presents a challenge in assay pH stability.

  • Aryl Substitution: The primary driver of lipophilicity and target specificity.

Preparation of Stock Solutions

Critical Insight: As carboxylic acid derivatives, these compounds are prone to precipitation in acidic aqueous media.

  • Solvent: Dissolve the solid compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL (10,000 µg/mL) master stock.

  • Storage: Aliquot into amber glass vials (furan rings are photosensitive) and store at -20°C.

  • Working Solution: On the day of the assay, dilute the master stock 1:100 in the assay medium (e.g., Mueller-Hinton Broth) to achieve a starting concentration of 100 µg/mL with 1% DMSO.

Validation Step: Visually inspect the working solution for turbidity. If precipitation occurs, sonicate for 5 minutes at 40 kHz. If it persists, add 1 equivalent of NaOH to form the sodium salt, improving solubility without altering the pharmacophore.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to lead candidate selection.

G cluster_0 Primary Screening cluster_1 Safety & Kinetics Stock Compound Stock (10 mg/mL DMSO) Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution MIC MIC Assay (CLSI M07) Dilution->MIC MBC MBC Determination (Agar Plating) MIC->MBC  >99.9% Kill Check MTT Cytotoxicity (MTT) (Mammalian Cells) MIC->MTT  Parallel Safety Run Kill Time-Kill Kinetics (Log Reduction) MIC->Kill  Active Hits Only Analysis Data Analysis (Selectivity Index Calculation) MBC->Analysis MTT->Analysis Kill->Analysis

Figure 1: Integrated workflow for the biological evaluation of furan-propanoic acid derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Broth Microdilution) Objective: Determine the lowest concentration inhibiting visible bacterial growth.

Materials
  • Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), C. albicans ATCC 10231 (Fungi).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Vessel: 96-well round-bottom polystyrene plates.

Step-by-Step Methodology
  • Inoculum Prep:

    • Select 3-5 colonies from a fresh agar plate.

    • Resuspend in saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach a final assay density of

      
       CFU/mL.
      
  • Plate Setup:

    • Rows A-H: Add 100 µL of CAMHB.

    • Column 1: Add 100 µL of the 256 µg/mL compound working solution.

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard the final 100 µL.

    • Controls:

      • Col 11 (Growth Control): Broth + Bacteria + 1% DMSO (No Drug).

      • Col 12 (Sterility Control): Broth only.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1-11.

    • Final Volume: 200 µL/well.

    • Final Drug Range: 64 µg/mL down to 0.125 µg/mL.

  • Incubation:

    • Bacteria: 35°C ± 2°C for 16-20 hours (aerobic).

    • Fungi: 35°C for 24-48 hours.

  • Readout: Use a mirror reader or absorbance at 600nm (

    
    ). The MIC is the well with no visible turbidity.
    
Causality Check (Self-Validation)
  • The pH Trap: Propanoic acid derivatives can acidify the small volume (200 µL) of the well.

    • Validation: Measure the pH of the highest concentration well (64 µg/mL) after incubation. If pH < 6.5, the inhibition may be due to acidity, not the molecule. Buffer with 10mM HEPES if necessary.

Protocol 2: Mammalian Cytotoxicity (MTT Assay)

Objective: Calculate the Selectivity Index (SI). An antimicrobial is only useful if it kills bacteria at concentrations non-toxic to host cells.

Methodology
  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS in a 96-well flat-bottom plate. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing the test compound (concentrations: 1 µg/mL to 500 µg/mL). Incubate for 24 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 4 hours at 37°C. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm.

Data Calculation

[2]
  • CC50: The concentration causing 50% cell death.

  • Selectivity Index (SI):

    
    .
    
    • Target: SI > 10 is considered a promising lead.

Data Presentation & Analysis

Expected Results Table

Summarize your findings using the structure below. "Compound 3a" represents a typical active derivative.

Compound IDAryl SubstituentMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]CC50 (HEK293) [µg/mL]SI (S. aureus)
3a 4-Chlorophenyl864>256>32
3b 4-Methoxyphenyl32>1281284
Ref Ciprofloxacin0.50.015>100>200
Interpreting the Furan-Propanoic Acid SAR
  • Lipophilicity: Compounds with halogenated aryl groups (e.g., 4-Cl, 4-Br) typically show lower MICs against Gram-positives due to better membrane penetration.

  • Gram-Negative Barrier: High MICs against E. coli (often >64 µg/mL) are common for this class due to the outer membrane lipopolysaccharide exclusion.

  • Fungal Activity: If testing against C. albicans, expect MICs in the 32-64 µg/mL range, likely driven by the furan ring interfering with ergosterol synthesis or oxidative stress pathways.

Mechanism of Action (Hypothesis Generation)

While the exact target of 3-aryl-3-(furan-2-yl)propanoic acids is often multi-modal, the workflow below helps distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) mechanisms.

MOA Start MIC Defined TimeKill Time-Kill Assay (0, 4, 8, 24 hrs) Start->TimeKill Static Bacteriostatic (<3 log reduction) TimeKill->Static Growth Stalls Cidal Bactericidal (>3 log reduction) TimeKill->Cidal Cell Death Target1 Target: Protein Synthesis (e.g., Ribosome) Static->Target1 Target2 Target: Cell Wall/Membrane (Lysis) Cidal->Target2

Figure 2: Differentiating mechanism of action based on kill kinetics.

Protocol Note: For the Time-Kill assay, inoculate broth with


 CFU/mL and add the compound at 

. Plate aliquots at 0, 4, 8, and 24 hours. A reduction of

CFU/mL indicates bactericidal activity.

References

  • Tokareva, P., et al. (2022).[1] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612.[1][2]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3][4] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[3][4][5][6]

  • Abcam. "MTT Assay Protocol for Cell Viability and Cytotoxicity." Abcam Protocols.

  • Kalyaev, M., et al. (2022). "Superelectrophilic Activation in the Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids." Russian Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing diastereoselectivity in aldol reactions for beta-hydroxy esters

The following guide serves as a Tier-3 Technical Support resource for researchers encountering diastereoselectivity issues in aldol reactions targeting -hydroxy esters. Technical Support Center: Optimizing Diastereoselec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering diastereoselectivity issues in aldol reactions targeting


-hydroxy esters.

Technical Support Center: Optimizing Diastereoselectivity in -Hydroxy Ester Synthesis

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Type: Process Optimization

System Overview & Diagnostic Workflow

Achieving high diastereomeric ratios (


) in aldol reactions requires rigid control over three variables: Enolate Geometry  (

vs.

), Transition State Architecture (Closed vs. Open), and Face Selectivity (Reagent vs. Substrate control).

Use the following logic gate to determine the correct protocol for your target diastereomer.

AldolLogic Start Target Stereochemistry Syn Syn-Aldol (2,3-syn) Start->Syn Preferred Anti Anti-Aldol (2,3-anti) Start->Anti Preferred Auxiliary Evans Auxiliary (Boron Enolate) Syn->Auxiliary Standard (99:1 dr) Mukaiyama_Ti Mukaiyama Aldol (TiCl4 / Closed TS) Syn->Mukaiyama_Ti Direct Ester Equiv. Mukaiyama_BF3 Mukaiyama Aldol (BF3·OEt2 / Open TS) Anti->Mukaiyama_BF3 Lewis Acid Control Abiko Abiko-Masamune (Anti-Selective Auxiliary) Anti->Abiko Reagent Control

Figure 1: Decision matrix for selecting the optimal aldol methodology based on desired diastereomer.

Troubleshooting Module: The "Syn" Product (Evans/Boron)

Ticket #101: "I am using an Evans oxazolidinone but my syn:anti ratio is degrading (< 90:10)."

Root Cause Analysis

The high fidelity of the Evans aldol relies on the formation of a rigid Z-enolate followed by a Zimmerman-Traxler (ZT) chair-like transition state. Degradation usually stems from:

  • Incomplete Enolization: Failure to generate the Z-enolate exclusively.

  • Boron Reagent Quality: Degraded

    
     (triflic acid contamination).
    
  • Temperature Fluctuations: Warming above -78°C allows the transition state to loosen or the enolate to equilibrate.

The Mechanism (Self-Validating Logic)

The boron atom coordinates both the auxiliary carbonyl and the aldehyde oxygen. Because the B-O bond is shorter (approx.[1][2] 1.4-1.5 Å) than Li-O (approx. 1.9 Å), the transition state is "tighter," maximizing steric differentiation.[1] The Z-enolate forces the methyl group (or alpha-substituent) into a pseudo-equatorial position to avoid 1,3-diaxial strain, guaranteeing the syn outcome.

Corrective Protocol: Evans Syn-Aldol

Standardized for 1.0 mmol scale.

  • Enolization:

    • Cool a solution of imide (1.0 equiv) in dry DCM (0.2 M) to 0°C (Critical: Boron enolization is slow at -78°C).

    • Add

      
        (1.1 equiv) dropwise.
      
    • Immediately add DIPEA (1.2 equiv). Note: DIPEA is superior to

      
       here as it prevents non-specific deprotonation.
      
    • Stir at 0°C for 30 min to ensure complete Z-enolate formation.

  • Reaction:

    • Cool mixture to -78°C .

    • Add aldehyde (1.2 equiv) dropwise (neat or in minimal DCM).

    • Stir 30-60 min at -78°C.

    • Warm-up: Slowly warm to 0°C over 1 hour.

  • Quench (Oxidative Workup):

    • Add pH 7 buffer (1 mL), then MeOH (3 mL).

    • Add 30%

      
       (3 equiv) dissolved in MeOH/water at 0°C. Caution: Exothermic.
      
    • Stir 1 hour to cleave the B-O bond.

Data Check:

Variable Recommendation Reason
Solvent DCM (Anhydrous) Supports tight ion pairing; THF can compete for Boron coordination.

| Base | DIPEA (Hünig's Base) | Steric bulk prevents attack on electrophiles;


 matches triflate formation. |
| Lewis Acid  | 

| Triflate is a potent leaving group, essential for rapid enolization. |

Troubleshooting Module: The "Anti" Product (Mukaiyama)

Ticket #204: "I need the anti-aldol ester, but I keep getting syn or 1:1 mixtures."

Root Cause Analysis

Direct formation of anti-aldols via enolates is difficult because the E-enolate (required for anti via ZT model) is thermodynamically less stable and harder to access kinetically for esters. The solution is the Mukaiyama Aldol Reaction using an Open Transition State .

The Mechanism

By using a non-chelating Lewis Acid (like


), you prevent the formation of the cyclic chair structure. The reaction proceeds via an open, anti-periplanar transition state that minimizes dipole interactions, favoring the anti product regardless of enolate geometry (though E-silyl ketene acetals are preferred).

Mukaiyama SKA Silyl Ketene Acetal (E-Geometry Preferred) LA Lewis Acid Choice SKA->LA TiCl4 TiCl4 (Chelating) LA->TiCl4 BF3 BF3·OEt2 (Non-Chelating) LA->BF3 Closed Closed Chair TS (Zimmerman-Traxler) TiCl4->Closed Chelation Open Open Anti-Periplanar TS (Dipole Minimization) BF3->Open Dipole Repulsion Syn Syn-Aldol Closed->Syn Anti Anti-Aldol Open->Anti

Figure 2: Divergent pathways in Mukaiyama aldol controlled by Lewis Acid selection.

Corrective Protocol: Anti-Selective Mukaiyama
  • Silyl Ketene Acetal (SKA) Synthesis:

    • Treat ester with LDA in THF at -78°C.

    • Trapping with TMSCl usually yields the E-SKA predominantly (kinetic control).

    • Tip: Add HMPA (Caution: Toxic) or DMPU to enhance E-selectivity.

  • Aldol Addition:

    • Dissolve aldehyde (1.0 equiv) in DCM.

    • Add

      
        (1.1 equiv) at -78°C.
      
    • Add the E-SKA (1.2 equiv) dropwise.

    • Stir at -78°C for 1-2 hours.

  • Quench:

    • Pour into sat.

      
      .
      
    • Standard extraction.

Frequently Asked Questions (FAQ)

Q: Why do I see low yields when using LDA/Lithium enolates for simple esters? A: Lithium enolates of esters are prone to self-condensation (Claisen condensation) at temperatures above -78°C. Furthermore, they form aggregates (tetramers/hexamers) that react sluggishly.

  • Fix: Ensure temperature never exceeds -78°C during enolization. Consider transmetallation to Zinc (

    
    ) or using the Reformatsky reaction for better control if simple esters are required.
    

Q: Can I convert my Evans auxiliary product directly to the ethyl ester? A: Yes. Direct transesterification is milder than hydrolysis followed by esterification.

  • Protocol: Treat the aldol adduct with

    
     (catalytic) in refluxing EtOH, or use 
    
    
    
    in EtOH at 0°C. This cleaves the auxiliary (recoverable) and yields the ethyl ester without epimerizing the
    
    
    -center.

Q: My boron enolate reaction turned black/dark brown. Is it ruined? A: This usually indicates amine oxidation or triflate decomposition.

  • Fix: Ensure your DIPEA is distilled and colorless. Ensure the reaction is under strict inert atmosphere (

    
     or Ar). However, if the yield is okay, the color might just be trace impurities; proceed to workup.
    

Q: How do I determine the absolute configuration of my product? A: For Evans adducts, the "Evans Syn" is predictable.

  • If using the (4S)-auxiliary (from L-valine/phenylalanine), the enolate face is blocked from the "top" (Si-face), forcing the aldehyde to attack from the "bottom" (Re-face).

  • Verify using NMR coupling constants:

    
     for syn is typically 3.5–6.0 Hz , while anti is 7.0–10.0 Hz  (in non-polar solvents, though hydrogen bonding can alter this).
    

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations." Journal of the American Chemical Society, 1981, 103(8), 2127–2129.[2] Link

  • Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis, 1991, Vol 2, 133–179. Link

  • Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions, 1982, 28, 203. Link

  • Denmark, S. E., et al. "Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes." Journal of the American Chemical Society, 2001, 123(25), 6199–6200. Link

  • Zimmerman, H. E., Traxler, M. D. "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society, 1957, 79(8), 1920–1923. Link

Sources

Optimization

Technical Support Center: Resolution of 3-Hydroxy-3-Phenylpropanoic Acid (HPPA)

Case ID: HPPA-RES-001 Subject: Separation Protocols for (3R) and (3S)-3-Hydroxy-3-Phenylpropanoic Acid Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary & Triage Clarification o...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HPPA-RES-001 Subject: Separation Protocols for (3R) and (3S)-3-Hydroxy-3-Phenylpropanoic Acid Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Triage

Clarification on Terminology: 3-Hydroxy-3-phenylpropanoic acid (HPPA) possesses a single chiral center at the C3 position. The (3R) and (3S) forms are enantiomers , not diastereomers. They have identical physical properties (melting point, solubility) in an achiral environment. To separate them, you must create a diastereomeric relationship using one of two methods:

  • Transient Diastereomers: Using a chiral stationary phase (HPLC) for analytical/prep separation.[1]

  • Stable Diastereomers: Forming salts with a chiral amine (Classical Resolution) or using an enzyme that recognizes "chiral shape" (Biocatalysis).

Method Selection Matrix:

MethodSelection Start Select Separation Goal Scale What is your scale? Start->Scale Analytical Analytical / <100 mg Scale->Analytical QC / Low Scale Prep Preparative / >10g Scale->Prep Production HPLC Method A: Chiral HPLC (Chiralcel OD-H) Analytical->HPLC Route Start Material? Prep->Route Ester Racemic Ester (Ethyl 3-hydroxy-3-phenylpropanoate) Route->Ester Acid Racemic Acid (Free Carboxylic Acid) Route->Acid Bio Method B: Biocatalysis (Lipase PS Hydrolysis) Ester->Bio Class Method C: Classical Resolution ((S)-Phenylethylamine Salt) Acid->Class

Figure 1: Decision matrix for selecting the optimal separation pathway.

Module A: Analytical Control (Chiral HPLC)

Use this method to determine Enantiomeric Excess (


) or purify small quantities.
Standard Operating Procedure (SOP)
ParameterConditionRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) provides excellent recognition of the phenyl-alcohol motif.
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)TFA is critical. Without acid, the carboxylic acid moiety ionizes, causing severe peak tailing and loss of resolution.
Flow Rate 1.0 mL/minStandard flow for equilibrium.
Detection UV @ 210 nm or 254 nm210 nm is more sensitive for the ester/acid carbonyl; 254 nm targets the phenyl ring.
Temperature 25°CLower temperatures can improve resolution but broaden peaks.
Troubleshooting Guide

Q: My peaks are tailing significantly (Asymmetry > 1.5). A: This is almost always due to the ionization of the carboxylic acid on the silica support.

  • Fix: Ensure Trifluoroacetic Acid (TFA) is present at 0.1% in the mobile phase.

  • Check: If using the ethyl ester, TFA is not strictly necessary but harmless. If using the free acid, TFA is mandatory.

Q: I see a shift in retention times between runs. A: Chiral columns are sensitive to water content in the Hexane.

  • Fix: Use HPLC-grade Hexane. Ensure the column is flushed with 100% IPA for storage to remove bound water.

Module B: Biocatalytic Resolution (The "Green" Route)

Best for: Starting from the ester, high enantiopurity requirements (>98% ee).

This method utilizes Lipase PS (Pseudomonas cepacia) to selectively hydrolyze one enantiomer of the ester, leaving the other intact. This creates a physical difference (Acid vs. Ester) that is easily separated by extraction [1].

Workflow Diagram

Biocatalysis Racemate Racemic Ester (Ethyl 3-hydroxy-3-phenylpropanoate) Reaction Hydrolysis Reaction (Kinetic Resolution) Racemate->Reaction Enzyme Lipase PS (Amano) Phosphate Buffer pH 7.0 Enzyme->Reaction Stop Stop @ 50% Conv. Reaction->Stop Workup Adjust pH > 8 Extract with EtOAc Stop->Workup OrgLayer Organic Layer: (R)-Ester (Unreacted) Workup->OrgLayer AqLayer Aqueous Layer: (S)-Acid salt Workup->AqLayer Acidify Acidify (pH 2) Extract AqLayer->Acidify FinalAcid (S)-HPPA Acid (High ee) Acidify->FinalAcid

Figure 2: Kinetic resolution workflow using Lipase PS.

Protocol Steps
  • Substrate Preparation: Dissolve racemic ethyl 3-hydroxy-3-phenylpropanoate in a biphasic system (e.g., Phosphate Buffer pH 7.0 : Diisopropyl ether).

  • Enzyme Addition: Add Lipase PS (Amano) or Lipase AK (Pseudomonas fluorescens).

  • Monitoring: Monitor conversion via HPLC.

  • Termination: Stop reaction strictly at 45-50% conversion .

    • Why? Beyond 50%, the enzyme begins hydrolyzing the "slower" enantiomer, eroding the

      
       of the product.
      
  • Separation:

    • Basify to pH 8.5.

    • Extract with Ethyl Acetate

      
       Contains (R)-Ester .
      
    • Acidify aqueous layer to pH 2.0 and extract

      
       Contains (S)-Acid .
      
Troubleshooting Guide

Q: The reaction is too slow (>48 hours). A: Lipases function at the interface of the organic/aqueous droplets.

  • Fix: Increase agitation speed (RPM) to create a finer emulsion.

  • Fix: Add a surfactant (e.g., Triton X-100) or use an organic co-solvent (acetone, 5% v/v) to improve substrate solubility.

Q: Low enantiomeric excess (


). 
A:  The reaction likely proceeded beyond 50% conversion.
  • Fix: Stop the reaction earlier (e.g., at 40% conversion). It is better to sacrifice yield for purity in kinetic resolution.

Module C: Classical Resolution (Diastereomeric Crystallization)

Best for: Racemic Acid starting material, scalable without chromatography.

This method relies on reacting the racemic acid with a chiral base, (S)-(-)-1-Phenylethylamine , to form two diastereomeric salts. These salts have different solubilities in ethanol [2].

Protocol Steps
  • Salt Formation: Dissolve 1.0 eq of Racemic HPPA in hot Ethanol (95%).

  • Addition: Add 1.0 eq of (S)-(-)-1-Phenylethylamine dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C).

    • Note: The (S,S)-Salt (Salt of (S)-Acid and (S)-Amine) is typically less soluble and will crystallize first.

  • Filtration: Collect the crystals.

  • Recrystallization: If

    
     is low, recrystallize the salt from hot ethanol.
    
  • Liberation: Suspend the salt in water, add dilute HCl (pH 1), and extract the free (S)-HPPA acid with ether.

Troubleshooting Guide

Q: The mixture "oiled out" instead of crystallizing. A: This is a common issue with diastereomeric salts containing flexible alkyl chains.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of the pure salt if available.

  • Fix: Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

  • Fix: Switch solvent to Isopropanol (IPA) or an Ethanol/Water (9:1) mixture.

Q: Yield is very low (<20%). A: You may have used too much solvent (thermodynamic solubility limit).

  • Fix: Concentrate the mother liquor and repeat the cooling process (Second Crop). Note that the second crop usually has lower purity.

References

  • Ribeiro, C. M. R., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-747.

  • LibreTexts Chemistry. (2020).[2] Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

  • Phenomenex. (2023). Chiral HPLC Separations: Column Selection Guide. Phenomenex Technical Guides.

Sources

Troubleshooting

Challenges in the stereoselective synthesis of phenylpropanoic acids

Topic: Challenges in the Stereoselective Synthesis of Phenylpropanoic Acids (2-Arylpropanoic Acids/Profens) Status: Active Operator: Senior Application Scientist Welcome to the Technical Support Center You have reached t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Stereoselective Synthesis of Phenylpropanoic Acids (2-Arylpropanoic Acids/Profens) Status: Active Operator: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support unit for the synthesis of phenylpropanoic acid derivatives. This class of compounds, particularly 2-arylpropanoic acids (the "profen" NSAIDs like Ibuprofen, Naproxen), presents a unique duality: they are structurally simple but stereochemically labile.

The primary technical challenge here is the acidity of the


-proton . The electron-withdrawing nature of the carboxyl group and the aryl ring makes the chiral center prone to deprotonation and subsequent racemization via an achiral enolate intermediate.

Below are the active Troubleshooting Modules designed to address your specific experimental failures.

Module 1: Metal-Catalyzed Asymmetric Hydrogenation

Context: You are reducing 2-phenylacrylic acid derivatives using Ru- or Rh-catalysts but achieving low enantiomeric excess (ee%) or stalled conversion.

Diagnostic Protocol
SymptomProbable CauseCorrective Action
Low ee% (<80%) H₂ Pressure too high Lower Pressure: For Rh-catalysts, high pressure can force a non-selective pathway. Reduce to 1–5 bar.
No Conversion Substrate Inhibition Check Purity: Carboxylic acids can bind too tightly to the metal. Ensure the substrate is highly purified (recrystallized).
Racemization Base Additive Remove/Reduce Base: If using Et₃N to solubilize, it may be racemizing the product in situ. Switch to polar solvents (MeOH) without base if possible.
Deep Dive: The Ru-BINAP System

The industry standard (Noyori Asymmetric Hydrogenation) utilizes Ru(OAc)₂[(S)-BINAP]. Unlike Rh-systems, Ru-catalysis often requires high pressure (up to 100 atm) and is highly sensitive to the presence of water or oxygen.

Critical Mechanism Check: The mechanism involves a monohydride-unsaturate pathway.[1] The stereoselectivity is determined during the migratory insertion of the olefin into the Ru-H bond. If the reaction temperature is too high (>30°C), the reversibility of this step increases, eroding ee%.

Standard Protocol (Ru-BINAP):

  • Catalyst Loading: 0.05 – 0.1 mol%.

  • Solvent: Degassed Methanol (strictly anhydrous).

  • Pressure: 50–100 atm H₂.

  • Temp: 20–25°C.

  • Workup: Evaporation. Avoid alkaline washes.

Module 2: Auxiliary-Based Synthesis (Evans Method)

Context: You are using an Evans Oxazolidinone auxiliary to alkylate a phenylacetyl derivative. The alkylation worked (high dr), but the cleavage step failed or caused racemization.

Troubleshooting Ticket: "My Cleavage Reaction is Bubbling Uncontrollably"

Issue: When using LiOH / H₂O₂ to cleave the auxiliary, you observe vigorous gas evolution and low yield. Root Cause: The peracid intermediate is unstable and is decomposing, releasing Oxygen (O₂).[2] This is common when H₂O₂ concentration is too high relative to the base. Fix: Maintain a strict stoichiometry. Premix LiOH and H₂O₂ at 0°C before adding to the substrate to form LiOOH (Lithium Hydroperoxide) ex situ, then add this cold solution to the reaction.

Troubleshooting Ticket: "Product Racemized During Cleavage"

Issue: The final acid has 0% ee despite the intermediate having >98:2 dr. Root Cause: Endocyclic Cleavage vs. Exocyclic Cleavage. Strong hydroxide bases (LiOH) can attack the oxazolidinone ring (endocyclic) or cause enolization of the product ester before hydrolysis. Fix: Switch to Lithium Hydroperoxide (LiOOH) . The hydroperoxide anion (HOO⁻) is more nucleophilic (alpha-effect) but less basic (pKa ~11.6) than Hydroxide (pKa ~15.7). This allows cleavage at lower temperatures (0°C) without deprotonating the


-carbon.

EvansCleavage Start Evans Adduct (High dr) Reagent Select Reagent Start->Reagent LiOH LiOH (aq) Reagent->LiOH High Basicity LiOOH LiOOH (LiOH + H2O2) Reagent->LiOOH High Nucleophilicity (Alpha Effect) ResultBad Racemization or Ring Opening LiOH->ResultBad Attack at C2 or Enolization ResultGood Chiral Acid (High ee) LiOOH->ResultGood Selective Attack at Exocyclic C=O

Caption: Decision pathway for cleaving Evans auxiliaries to prevent racemization.

Module 3: Dynamic Kinetic Resolution (DKR)

Context: You are attempting to resolve a racemic phenylpropanoic acid using a lipase, but the maximum yield is capped at 50%.

The Solution: Dynamic Kinetic Resolution (DKR). To exceed 50% yield, you must racemize the slow-reacting enantiomer in situ faster than the enzyme converts the fast-reacting enantiomer.

Protocol for DKR of 2-Phenylpropanoic Acids:

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Acyl Donor: Ethanol or Methanol (for esterification).

  • Racemization Catalyst: This is the critical component.

    • Option A (Metal): Ruthenium complexes (Shvo catalyst).

    • Option B (Base): For thioesters, mild bases can induce racemization via the enol.

Visualization of the DKR "Racemization Trap":

DKR_Mechanism Racemate Racemic Substrate (R/S Mixture) S_Sub (S)-Substrate Racemate->S_Sub R_Sub (R)-Substrate Racemate->R_Sub Enol Planar Enol Intermediate S_Sub->Enol Racemization Catalyst Product (S)-Product (100% Yield Theoretical) S_Sub->Product Fast Reaction (k_fast) R_Sub->Enol Racemization Catalyst R_Sub->Product Slow/No Reaction (k_slow)

Caption: DKR Mechanism. The 'Racemization Catalyst' continuously recycles the unreactive (R)-enantiomer through the planar enol, feeding the enzyme.

FAQ: The "Racemization Trap"

Q: Why do my 2-phenylpropanoic acid samples lose optical purity during storage? A: This is known as Keto-Enol Tautomerism . The proton at the C2 position is sandwiched between a carbonyl group and a phenyl ring. Both are electron-withdrawing.

  • Mechanism: Trace base (impurities from workup, glass surface alkalinity) removes the proton, forming a planar enolate. When the proton returns, it has a 50/50 chance of attacking from the top or bottom face.

  • Prevention:

    • Store as the ester or salt , not the free acid, if possible (though esters also racemize, salts are more stable in solid state).

    • Ensure all glassware is acid-washed.

    • Avoid "hot" workups. Evaporate solvents at <30°C.

Q: Can I separate the enantiomers using standard Silica Gel chromatography? A: No. Enantiomers have identical physical properties in an achiral environment.

  • Solution: You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or derivatize the acid with a chiral amine (like

    
    -methylbenzylamine) to form diastereomers, which can be separated on silica.
    
References
  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of the American Chemical Society.

  • Evans, D. A., et al. (1982). "Chiral enolates in asymmetric synthesis". Aldrichimica Acta.

  • Krenske, E. H., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH". Australian Journal of Chemistry.[3]

  • Verger, R. (1997). "Interfacial activation of lipases: facts and artifacts". Trends in Biotechnology.

  • Pàmies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis". Chemical Reviews.

Sources

Optimization

Technical Support Center: Purification of Chiral Carboxylic Acids

Case ID: PUR-CCA-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting & Optimization of Enantiopure Carboxylic Acid Isolation Executive Summary Purifying chiral carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CCA-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting & Optimization of Enantiopure Carboxylic Acid Isolation

Executive Summary

Purifying chiral carboxylic acids presents a unique set of challenges due to their ionizable nature, tendency to dimerize, and susceptibility to racemization at the


-position. This guide moves beyond standard textbook protocols to address the specific "failure modes" encountered in high-stakes research and process development.

Below is a decision matrix to help you select the optimal purification strategy based on your current scale and purity requirements.

Decision Matrix: Technique Selection

G Start Start: Define Constraints Scale Scale of Operation? Start->Scale Small < 100 mg (Analytical) Scale->Small Discovery Medium 100 mg - 10 g (Prep) Scale->Medium Development Large > 10 g (Process) Scale->Large Production HPLC Chiral HPLC/SFC (High Purity, Fast) Small->HPLC Enzymatic Enzymatic Kinetic Resolution (High E-value req., Mild) Medium->Enzymatic If enzyme avail Salt Diastereomeric Salt Crystallization (Scalable, Low Cost) Medium->Salt Standard route Large->Enzymatic Green Chem Large->Salt Preferred Deriv Chiral Derivatization (If HPLC fails) HPLC->Deriv Poor Resolution

Figure 1: Strategic selection workflow for chiral acid purification based on operational scale and throughput requirements.

Module 1: Classical Resolution (Diastereomeric Salt Formation)

Context: You are reacting a racemic acid with a chiral amine base to form diastereomeric salts. Core Issue: The system fails to crystallize, resulting in "oiling out" (liquid-liquid phase separation) or low enantiomeric excess (ee).

Troubleshooting Guide

Q1: My reaction mixture is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the melting point of the diastereomeric salt is lower than the temperature of the solution, often due to impurities or supersaturation.[1]

Protocol:

  • Re-heat and Dilute: Redissolve the oil by heating and adding 10-20% more solvent.

  • The "Cloud Point" Titration:

    • Dissolve the salt in a minimal amount of a "good" solvent (e.g., Ethanol).

    • Dropwise add a "bad" solvent (e.g., Hexane or MTBE) at reflux until a persistent cloudiness appears.

    • Add just enough "good" solvent to clear it.

    • Cool Slowly: Wrap the flask in foil/cotton to control the cooling rate (

      
      ).
      
  • Seeding: If you have any solid crystal (even low purity), add it at the metastable zone (just as the solution becomes turbid).

Q2: I obtained crystals, but the ee is stuck at 60-70%. Should I recrystallize?

A: Not immediately. You must determine if you are at the Eutectic Composition .

  • Self-Validating Step: Take a small aliquot of the mother liquor and check its ee.

    • Scenario A: Mother liquor is highly enriched in the opposite enantiomer. -> Proceed. Recrystallization will likely improve purity.

    • Scenario B: Mother liquor has the same ee as the crystals. -> Stop. You have formed a solid solution or a partial racemate. You must switch the resolving agent.

Table 1: Common Resolving Agents for Carboxylic Acids

Base TypeExamplesBest ForNotes
Natural Alkaloids Brucine, Strychnine, Quinine, CinchonidineBulky, aromatic acidsAvailable in bulk; can be toxic.
Synthetic Amines

-Methylbenzylamine (PEA), 1-Aminoindan-2-ol
General purposePEA is cheap and available in both

and

forms.
Amino Acids L-Lysine, L-ArgininePolar/Zwitterionic acidsWater-soluble; good for pharmaceutical salts.

Module 2: Chiral HPLC & SFC

Context: You are using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for direct separation. Core Issue: Peak tailing, broad peaks, or retention time shifts.

Troubleshooting Guide

Q3: My acidic analyte peaks are tailing severely on the chiral column. Is the column dead?

A: Likely not. Carboxylic acids have a


 (typically 4-5). On silica-based chiral stationary phases (CSPs), residual silanols and the chiral selector itself can have non-specific interactions with the ionized acid.

The Fix: Acidic Mobile Phase Additives You must suppress ionization to ensure the analyte remains in a single state (neutral).

  • Standard Protocol: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase.

  • Self-Validating Step: Run a "blank" gradient with the additive. Ensure the baseline is stable.[2][3] Then run your sample. If tailing persists, increase additive to 0.5% (watch for column pH limits).

Q4: Can I use these additives with Mass Spectrometry (MS) detection?

A: TFA causes significant signal suppression in MS (electrospray ionization).

  • Alternative: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0-4.0 with Formic Acid. This acts as a buffer and is volatile/MS-friendly.[4][5]

Table 2: Mobile Phase Additive Compatibility

AdditiveUV CutoffMS Compatible?[4]Primary Use
TFA (0.1%) Low (<210 nm)No (Suppression)Standard for UV-HPLC. Sharpens peaks.
Formic Acid (0.1%) Medium (~210 nm)YesGood for LC-MS; weaker acid than TFA.
Acetic Acid High (>230 nm)YesUse only if detection is at higher wavelengths.
Ammonium Formate MediumYesBuffering capacity prevents pH drift.

Module 3: Enzymatic Kinetic Resolution

Context: Using lipases (e.g., Candida antarctica Lipase B - CALB) to selectively esterify one enantiomer. Core Issue: The reaction stalls at 40-45% conversion, preventing high yield of the product.

Troubleshooting Guide

Q5: Why did my enzymatic resolution stop before 50%?

A: This is often due to Product Inhibition or Equilibrium Limitations .

  • Mechanism: The reaction

    
     is reversible. Water accumulation halts the forward reaction.
    
  • The Fix:

    • Add Molecular Sieves: Add 3Å or 4Å molecular sieves to the reaction vessel to scavenge water.

    • Use an Irreversible Acyl Donor: If resolving an ester via hydrolysis, this doesn't apply. If esterifying an acid, use a vinyl ester (e.g., vinyl acetate) if possible, though this is more common for alcohol resolution. For acids, simply removing water is key.

Q6: How do I ensure I don't racemize my acid during the workup?

A: Chiral carboxylic acids with an


-proton are prone to racemization under basic conditions or high heat.
  • Safe Workup Protocol:

    • Avoid Strong Bases: Do not use NaOH or KOH to quench. Use mild buffers (Phosphate pH 7) or Sodium Bicarbonate.

    • Temperature Control: Keep rotary evaporator bath

      
      .
      
    • Self-Validating Step: Measure the optical rotation or chiral HPLC of the crude immediately after workup and compare it to the reaction aliquot. If ee drops, your workup is too harsh.

Workflow: Diastereomeric Salt Crystallization Loop

SaltResolution Start Racemic Acid + Chiral Amine (Solvent: EtOH/MeOH) Heat Heat to Reflux (Clear Solution) Start->Heat Cool Cool Slowly to RT Heat->Cool Check Observation? Cool->Check Crystals Crystals Formed Check->Crystals Oil Oiling Out Check->Oil Analyze Filter & Analyze Crystals (ee%) Crystals->Analyze FixOil Remediation: 1. Re-heat 2. Add Seed Crystal 3. Add Co-solvent Oil->FixOil FixOil->Cool Decision ee > 95%? Analyze->Decision Success Acidify & Isolate Pure Enantiomer Decision->Success Yes Recryst Recrystallize Decision->Recryst No Recryst->Heat

Figure 2: Iterative workflow for diastereomeric salt crystallization, highlighting the remediation loop for "oiling out" events.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Phenomenex. (2023).[6] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Sigma-Aldrich. (2024). HPLC Troubleshooting Guide: Mobile Phase Additives.

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting Crystallization & Oiling Out.

  • Pàmies, O., & Bäckvall, J. E. (2003). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution. Chemical Reviews.

  • BenchChem. (2025). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. (Note: Generalized citation based on search context).

Sources

Troubleshooting

Technical Guide: Side Reaction Management in the Synthesis of 3-Hydroxy-3-Phenylpropanoic Acid

The following technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists. It prioritizes mechanistic understanding and actionable troubleshooting over generic instructions.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists. It prioritizes mechanistic understanding and actionable troubleshooting over generic instructions.

Executive Summary & Mechanistic Overview

3-Hydroxy-3-phenylpropanoic acid (HPPA) is a critical chiral building block for various pharmaceuticals, including antidepressants (e.g., Fluoxetine precursors) and cardiovascular drugs. Whether synthesized via the Reformatsky reaction or Biocatalytic Reduction , the purity profile is dictated by the stability of the


-hydroxy moiety.

The central challenge in this synthesis is the molecule's propensity for elimination (dehydration) to form Cinnamic Acid. This transformation is thermodynamically driven by the formation of a conjugated


-system (styryl conjugation).
Core Reaction & Impurity Pathway Diagram

The following logic flow illustrates the primary synthetic routes and their specific "failure modes" (side reactions).

HPPA_Pathways Start_Chem Benzaldehyde + Ethyl Bromoacetate Target_Ester Ethyl 3-hydroxy- 3-phenylpropanoate Start_Chem->Target_Ester Reformatsky (Zn) Impurity_Dimer Self-Condensation (Dimer/Oligomer) Start_Chem->Impurity_Dimer Aldol (Side Rxn) Start_Bio Ethyl Benzoylacetate (3-oxo-3-phenylpropanoate) Start_Bio->Target_Ester KRED/Yeast Reduction Impurity_Acetophenone Acetophenone (Decarboxylation Product) Start_Bio->Impurity_Acetophenone Thermal Decarboxylation Target_Acid 3-Hydroxy-3- phenylpropanoic Acid Target_Ester->Target_Acid Hydrolysis (LiOH/NaOH) Impurity_Cinnamic Cinnamic Acid (Dehydration Product) Target_Ester->Impurity_Cinnamic Acid/Heat (Elimination) Target_Acid->Impurity_Cinnamic Acidic Workup/Drying

Figure 1: Mechanistic pathways showing the convergence of chemical and biological routes toward the target, alongside critical divergence points for impurities.

Critical Side Reactions & Troubleshooting

A. Dehydration to Cinnamic Acid (The "Conjugation Trap")

This is the most pervasive impurity. The driving force is the formation of a conjugated system between the phenyl ring and the carbonyl.

  • Mechanism: E1 or E1cB elimination. Under acidic conditions, the hydroxyl group is protonated and leaves as water. Under basic conditions (heating), the

    
    -proton is acidic enough to trigger elimination.
    
  • Diagnostic Signal: Appearance of alkene protons in NMR (

    
     6.44, 7.69 ppm) and loss of the benzylic carbinol proton (
    
    
    
    ~5.1 ppm).

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Cinnamic acid detected after hydrolysis Workup pH too low (< 2.0) or temperature too high.Switch to LiOH/THF: Use Lithium Hydroxide in THF/Water at 0°C. Acidify carefully to pH 3-4 using cold 1M citric acid, not HCl. Avoid heating during solvent removal.
Cinnamic ester in Reformatsky crude Reaction temperature refluxed too long.Control Exotherm: Initiate Reformatsky at 40-50°C, then cool to RT. Do not reflux overnight.
Solid product turns yellow/brown Auto-oxidation or polymerization of cinnamic impurity.Recrystallization: Purify immediately. Cinnamic acid is less soluble in cold toluene than the hydroxy acid.
B. Decarboxylation to Acetophenone (Biocatalytic Route Specific)

When using Ethyl Benzoylacetate (EBA) as a substrate for enzymatic reduction, the substrate itself is unstable.


-keto acids and esters are prone to decarboxylation.[1]
  • Mechanism: The

    
    -keto group facilitates a cyclic transition state, releasing 
    
    
    
    and forming an enol which tautomerizes to Acetophenone.
  • Diagnostic Signal: Distinct methyl ketone singlet in

    
    H NMR at 
    
    
    
    2.6 ppm; sweet/floral odor (Acetophenone).

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Low Yield / Smell of Acetophenone Substrate instability in aqueous buffer.Fed-Batch Mode: Do not add all substrate at once. Add EBA continuously to the enzyme reactor to keep concentration low (<50 mM).
Acetophenone in final product Incomplete conversion + workup hydrolysis.Monitor Conversion: Ensure >99% conversion before workup. Residual starting material (keto ester) will decarboxylate during workup/distillation.[1]

Analytical Reference Guide

Accurate identification of side products is essential for process control. Use the following data to validate your crude reaction mixtures.

Table 1: NMR Diagnostic Markers ( , 400 MHz)
CompoundStructure FragmentChemical Shift (

ppm)
MultiplicityCoupling (

)
Target: HPPA (Ester) CH -OH (Benzylic)5.10 - 5.15 dd~4, 8 Hz
-CH

-CO-
2.70 - 2.80m-
Impurity: Cinnamic Ester =CH -CO (Alpha)6.44 d16.0 Hz (Trans)
Ph-CH = (Beta)7.69 d16.0 Hz (Trans)
Impurity: Acetophenone -CO-CH

2.60 s-
Impurity: Benzaldehyde -CH =O10.0 s-
Table 2: Physicochemical Properties for Purification
CompoundMelting PointSolubility (Water)Solubility (Toluene)pKa
3-Hydroxy-3-phenylpropanoic acid 91 - 93 °CModerate (Hot)Low (Cold)~4.5
Cinnamic Acid 133 - 137 °CLowModerate~4.4
Benzoic Acid 122 °CLowHigh4.2

Validated Experimental Protocols

Protocol A: Mild Hydrolysis (Prevention of Dehydration)

Standard acid hydrolysis often leads to ~15% cinnamic acid impurity. This protocol minimizes elimination.

  • Dissolution: Dissolve 10 mmol of Ethyl 3-hydroxy-3-phenylpropanoate in 20 mL THF. Cool to 0°C.

  • Saponification: Add 22 mL of 1.0 M LiOH (2.2 eq) dropwise over 15 minutes.

  • Reaction: Stir at 0°C - 5°C for 4 hours. Monitor TLC (Hexane:EtOAc 7:3) for disappearance of ester.

  • Workup (CRITICAL):

    • Concentrate THF under reduced pressure at <30°C .

    • Dilute residue with 10 mL water. Wash with 10 mL MTBE (removes unreacted aldehyde/acetophenone).

    • Acidify the aqueous layer with 1M Citric Acid to pH 3-4. Do not use conc. HCl.

    • Extract with EtOAc (3 x 15 mL).

    • Dry over

      
       and evaporate at <35°C .
      
Protocol B: Enzymatic Reduction (Prevention of Decarboxylation)

Using Baker's Yeast or KREDs.

  • Preparation: Suspend Baker's Yeast (20g) in water (100 mL) with Sucrose (10g) at 30°C for 30 mins to activate.

  • Addition: Add Ethyl Benzoylacetate (10 mmol) dissolved in 2 mL ethanol dropwise over 1 hour. Rapid addition causes toxicity and decarboxylation.

  • Reaction: Stir for 24-48 hours. Maintain pH ~6.5 using dilute NaOH if necessary.

  • Extraction: Centrifuge to remove cells. Extract supernatant with EtOAc.

Frequently Asked Questions (FAQ)

Q: I see two spots on TLC very close together after the Reformatsky reaction. What are they? A: This is likely the target hydroxy ester and the dehydrated cinnamate ester.

  • Test: Stain with

    
    . Cinnamate (alkene) stains brown instantly. The hydroxy ester stains slower.
    
  • Fix: If the cinnamate spot is significant (>10%), purify via column chromatography (Silica, Hexane/EtOAc gradient) before hydrolysis. Separating the acids is harder than separating the esters.

Q: My product is an oil that won't crystallize, but the literature says MP is 93°C. A: You likely have solvent occlusion or trace acetophenone preventing the lattice from forming.

  • Fix: Triturate the oil with cold pentane or hexane. If a white solid forms, filter immediately. If it remains oily, check

    
    H NMR for solvent peaks (THF/EtOAc often stick). Dry under high vacuum (0.1 mbar) for 12 hours.
    

Q: Can I use NaBH4 to reduce Ethyl Benzoylacetate instead of enzymes? A: Yes, but you will get a racemic mixture.

  • Warning:

    
     reduction in ethanol is clean, but if you use stronger hydrides (LiAlH4), you risk reducing the ester to the diol (1-phenyl-1,3-propanediol). Stick to 
    
    
    
    /EtOH at 0°C.

References

  • Reformatsky Reaction Mechanism & Scope

    • Ouyang, L., et al. (2020).[2][3] "Access to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction." Synlett, 31, 1418-1422.[3] 
      
  • Biosynthesis & Metabolic Pathways

    • Jarvis, A. P., et al. (2000).[4] "3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid."[4][5] Planta, 212(1), 119-126.[4]

  • Enzymatic Reduction & Stereoselectivity

    • NPTEL. "Biocatalytic Reduction of Carbonyl Groups." NPTEL Archive.

  • Physical Properties & Dehydration

    • Vertex AI Search Results (Patents & PubChem Data). "Dehydration of 3-hydroxypropanoic acid derivatives."

Sources

Optimization

Technical Support Center: High-Performance Chiral Synthesis

Topic: Troubleshooting Low Enantiomeric Excess (ee) Introduction: The "Good Enough" Trap In drug development, an enantiomeric excess (ee) of 85% is often a failure, not a success. Regulatory bodies (FDA, EMA) typically m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee)

Introduction: The "Good Enough" Trap

In drug development, an enantiomeric excess (ee) of 85% is often a failure, not a success. Regulatory bodies (FDA, EMA) typically mandate optical purities >99.5% for clinical candidates to avoid off-target toxicity from the distomer. When your chiral HPLC trace shows a disappointing 40-70% ee, the issue rarely lies in a single "bad batch" of catalyst. It is usually a systemic imbalance between competing reaction pathways.

This guide moves beyond basic advice (e.g., "lower the temperature") to diagnose the kinetic and thermodynamic root causes of low stereocontrol.

Module 1: The Catalyst Ecosystem (Hardware Check)

User Query: "I am using a standard ligand (e.g., BINAP, BOX) that is reported to give >95% ee, but I am consistently getting 30-50%. Is my catalyst dead?"

Technical Insight: A "dead" catalyst usually gives low conversion, not necessarily low ee. Low ee with high conversion suggests the catalyst is active but the chiral pocket is compromised, or a non-selective pathway is dominating.

1.1 The Non-Linear Effect (NLE)

You cannot assume a linear relationship between the optical purity of your ligand and the optical purity of your product.

  • The Kagan Effect: In many systems (e.g., organozinc additions, oxidations), metal-ligand complexes aggregate.

    • Scenario A (Positive NLE): Heterochiral dimers (MLR-MLS) are more stable and less reactive than homochiral dimers. This "sequesters" the minor enantiomer of the ligand, leaving a highly enantiopure active monomer to catalyze the reaction. Result: High product ee even with impure ligand.

    • Scenario B (Negative NLE): The heterochiral dimer is more reactive than the homochiral species. Result: A ligand with 90% ee might yield a product with only 20% ee.

Diagnostic Experiment: The "Linearity Check"

  • Prepare ligand mixtures with defined ee (e.g., 20%, 50%, 80%, 100%).

  • Run the standard reaction with each mixture.

  • Plot Product ee (y-axis) vs. Ligand ee (x-axis).

    • Linear: Catalyst purity is directly proportional to product ee.

    • Curved:[1] Significant aggregation effects are present.[2][3]

1.2 Ligand-Metal Mismatch

Commercial metal precursors often contain coordinating stabilizers (e.g., COD, DMSO, water) that compete with your chiral ligand.

  • Protocol: For Rh/Ru hydrogenations, avoid in-situ catalyst generation if ee is inconsistent. Use isolated, pre-formed precatalysts (e.g., [Rh(NBD)(Diphosphine)]BF4) to ensure the chiral ligand is fully coordinated before the substrate is introduced.

Module 2: The Racemic Background Reaction (The Silent Killer)[4][5][6][7]

User Query: "My reaction goes to completion, but the ee drops as conversion increases. Why?"

Technical Insight: This is the hallmark of a Background Reaction . There are two competing pathways:

  • kcat: The enantioselective, catalyzed pathway.[4][5]

  • kuncat: The slow, non-selective (racemic) pathway driven by thermal energy or achiral impurities.

If


 is not significantly larger than 

, the racemic product will dilute your ee.

Visualizing the Competition:

BackgroundReaction Substrate Prochiral Substrate CatPath Chiral Catalyst (k_cat) Substrate->CatPath UncatPath Thermal/Background (k_uncat) Substrate->UncatPath ProductR Product (R) Major CatPath->ProductR 99% ProductS Product (S) Minor CatPath->ProductS 1% UncatPath->ProductR 50% UncatPath->ProductS 50%

Figure 1: Kinetic competition between the selective catalytic cycle and the non-selective background reaction.

Troubleshooting Protocol: The "Blank" Test

Step Action Purpose
1 Set up the reaction vessel with all reagents (substrate, solvent, additives). Replicate exact conditions.
2 Exclude the chiral catalyst/ligand. Isolate the background pathway.

| 3 | Run at standard temperature for the standard time. | Measure


. |
| 4  | Analyze conversion by HPLC/NMR. | Target:  < 1-2% conversion. |
  • If conversion > 5%: You have a significant background reaction.

    • Fix: Lower temperature.

    • Fix: Change counter-ions (if Lewis Acid catalysis).

    • Fix: Slow addition of the reactive reagent to keep its concentration low relative to the catalyst.

Module 3: Reaction Conditions (The Environment)

User Query: "I switched solvents to improve solubility, and my ee crashed. Does solvent really matter that much?"

Technical Insight: Yes. Solvents are not just media; they are ligands.

  • Coordinating Solvents: Solvents like THF, ACN, or DMF can coordinate to the metal center, displacing the chiral ligand or blocking the "chiral pocket."

  • Dielectric Constant: In ion-pairing catalysis (e.g., chiral anions), high-polarity solvents dissociate the tight ion pair required for stereochemical communication.

Solvent Screening Matrix (General Guidelines)

Solvent ClassRisk FactorBest For...Watch Out For...
Non-Polar (Toluene, Hexane)LowIon-pairing, Hydrogen bonding catalysts.Poor solubility leading to heterogeneity.
Chlorinated (DCM, DCE)Low/MediumLewis Acid catalysis.Trace HCl formation (can catalyze racemic background).
Ethereal (THF, MTBE)HighOrganometallics (Grignards).Competitive binding to metal centers.
Protic (MeOH, IPA)VariableHydrogenation (Ru/Rh).Solvolysis of sensitive intermediates.

The Temperature Trap (Isokinetic Relationship) Lowering temperature usually improves ee (enthalpic control), but not always. If your reaction crosses the Isokinetic Temperature , the major and minor enantiomers may form at the same rate, or the selectivity may even invert (entropy control).

  • Action: If -78°C gives poor results, try 0°C or even room temperature. Do not assume colder is better.

Module 4: Analytical Validation

User Query: "I suspect my HPLC method is lying to me."

Technical Insight: False positives/negatives are common in chiral HPLC/GC.

  • The "Shoulder" Problem: If the major enantiomer is massive, it can hide the minor enantiomer under its tail.

  • The Racemate Requirement: You cannot calculate ee accurately without a racemic reference standard. You must prove that the enantiomers separate to baseline.

Workflow: Analytical Verification

AnalysisCheck Start Start: Low ee Observed RefCheck Do you have a Racemic Reference? Start->RefCheck MakeRac Synthesize Racemate (Use achiral catalyst or mix isomers) RefCheck->MakeRac No BaseCheck Is Resolution > 1.5? RefCheck->BaseCheck Yes MakeRac->BaseCheck MethodDev Optimize Method (Change column/modifier) BaseCheck->MethodDev No PeakCheck Check Peak Purity (Is minor peak an impurity?) BaseCheck->PeakCheck Yes

Figure 2: Decision tree for validating chiral analysis methods.

References
  • Non-Linear Effects & Aggregation: Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.

  • Catalyst Purity & Screening: Reetz, M. T. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society.[6]

  • Solvent Effects: Slater, B., et al. (2020).[7][8] Solvent Induced Enantioselectivity Reversal in a Chiral Metal Organic Framework. ChemRxiv.

  • General Asymmetric Synthesis Challenges: Walsh, P. J., & Kozlowski, M. C. (2009). Fundamentals of Asymmetric Catalysis. University Science Books. (Referenced concepts of background reactions).
  • Analytical Validation: Master Organic Chemistry. (2017).[7][9] Optical Purity and Enantiomeric Excess.[1][9][8][10][11][12][13][14]

Sources

Troubleshooting

Technical Support Center: Scaling Up (3R)-3-Hydroxy-3-Phenylpropanoic Acid

Status: Operational Ticket Priority: High (Scale-Up/Process Optimization) Assigned Specialist: Senior Application Scientist Introduction: The Scale-Up Challenge Welcome to the technical support hub for the synthesis of (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Scale-Up/Process Optimization) Assigned Specialist: Senior Application Scientist

Introduction: The Scale-Up Challenge

Welcome to the technical support hub for the synthesis of (3R)-3-hydroxy-3-phenylpropanoic acid . This chiral


-hydroxy acid is a critical pharmacophore, serving as a key intermediate for serotonin reuptake inhibitors (e.g., Dapoxetine, Fluoxetine analogs).

Scaling this molecule presents a classic process chemistry dilemma: Stereocontrol vs. Throughput.

While bench-scale synthesis often relies on chiral resolution (max 50% yield), industrial scale-up (>1 kg to MT) demands direct asymmetric synthesis. This guide covers the two dominant validated routes:

  • Asymmetric Hydrogenation (Noyori-type): High throughput, requires high-pressure equipment.[1]

  • Biocatalytic Reduction (KRED): Mild conditions, high selectivity, requires cofactor recycling.

Part 1: Route Selection Strategy

User Question: I need to produce 5 kg of the target acid. Should I use metal catalysis or enzymes?

Technical Response: The decision rests on your facility's capabilities regarding high-pressure hydrogenation and your tolerance for metal scavenging.

Decision Matrix: Bio vs. Chem
FeatureAsymmetric Hydrogenation (Ru-BINAP) Biocatalysis (KRED)
Substrate Ethyl benzoylacetate (Crude acceptable)Ethyl benzoylacetate (Must be clean)
Conditions 5–100 bar

, 25–60°C
Atmospheric, 30°C, pH 7.0
Catalyst Load S/C 1,000–10,000 (Low cost/kg)1–5 wt% enzyme (Moderate cost)
Selectivity (ee) Typically 95–98%Typically >99%
Major Risk Catalyst poisoning (S/N impurities)Emulsion formation / Cofactor cost
Downstream Metal scavenging requiredProtein precipitation required
Workflow Visualization

RouteSelection Start Start: Scale-Up Requirement (>1kg) CheckEquip Is High-Pressure (>10 bar) Reactor Available? Start->CheckEquip RouteA Route A: Asymmetric Hydrogenation (Ru-BINAP) CheckEquip->RouteA Yes RouteB Route B: Biocatalytic Reduction (Ketoreductase) CheckEquip->RouteB No StepA1 Screen Ligands ((R)-BINAP vs (R)-SEGPHOS) RouteA->StepA1 StepB1 Screen KRED Panel + GDH Recycle RouteB->StepB1 Output Target: Ethyl (3R)-3-hydroxy-3-phenylpropionate StepA1->Output StepB1->Output

Figure 1: Decision tree for selecting the optimal scale-up pathway based on equipment availability.

Part 2: Asymmetric Hydrogenation (The Noyori Route)

Core Protocol: Hydrogenation of Ethyl Benzoylacetate using RuCl₂[(R)-BINAP] (or similar atropisomeric ligands).

Troubleshooting Guide

Q1: My reaction stalls at 60% conversion despite high pressure (50 bar). Why?

  • Root Cause: Catalyst Poisoning. Ruthenium catalysts are notoriously sensitive to halides (Cl, Br) and acidic impurities in the starting material (ethyl benzoylacetate).

  • Corrective Action:

    • Distill the substrate: Ethyl benzoylacetate degrades slowly; use freshly distilled material.

    • Degas solvents: Oxygen is a reversible poison. Sparge ethanol with

      
       for at least 30 minutes.
      
    • Check HCl: The catalyst precursor often contains HCl. Ensure your complex formation (if made in situ) includes a base wash (e.g.,

      
      ) or use pre-formed Ru(OAc)2[(R)-BINAP].
      

Q2: The enantiomeric excess (ee) dropped from 98% (lab) to 92% (pilot).

  • Root Cause: Temperature/Pressure Mismatch or Hydrogen Starvation.

  • Mechanism: The enantioselective pathway often competes with a non-selective background reaction or a different catalytic cycle at higher temperatures.

  • Corrective Action:

    • Lower Temperature: Reduce from 60°C to 25–30°C. Lower temperatures generally favor the enantioselective transition state.

    • Increase Agitation: At scale,

      
       mass transfer becomes rate-limiting. If the solution is 
      
      
      
      -starved, the catalyst may decompose or follow alternate pathways.

Q3: How do I remove the Ruthenium to <10 ppm?

  • Protocol:

    • Concentrate the reaction mixture.

    • Add a scavenger (e.g., SiliaMetS® Thiol or activated carbon like Ecosorb® ) at 50°C for 2 hours.

    • Filter through Celite.

Part 3: Biocatalytic Reduction (The KRED Route)

Core Protocol: Reduction of Ethyl Benzoylacetate using an engineered Ketoreductase (KRED) with a Glucose/Glucose Dehydrogenase (GDH) cofactor recycling system.

Mechanism & Workflow

Biocatalysis Substrate Ethyl Benzoylacetate KRED KRED Enzyme Substrate->KRED Reduction Product (R)-Ethyl 3-hydroxy- 3-phenylpropionate NADP NADP+ GDH GDH (Recycle) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Figure 2: The coupled enzyme system. The KRED reduces the substrate while consuming NADPH, which is instantly regenerated by GDH consuming Glucose.

Troubleshooting Guide

Q1: The pH keeps dropping, killing the reaction.

  • Root Cause: The cofactor regeneration system (Glucose -> Gluconolactone) produces Gluconic Acid as a byproduct.

  • Corrective Action:

    • Automated Dosing: Use a pH-stat autotitrator to dose 2M NaOH or

      
      , maintaining pH 7.0 ± 0.2.
      
    • Buffer Capacity: Increase phosphate buffer concentration (0.1 M to 0.2 M), though this is a temporary fix for scale-up.

Q2: I have a thick emulsion during workup. I can't separate the phases.

  • Root Cause: Enzyme proteins act as surfactants at the water/organic interface (Ethyl acetate or MTBE).

  • Corrective Action:

    • Filter Aid: Add Celite (diatomaceous earth) before phase separation and filter the entire mixture. This removes the protein "rag layer."

    • Salt Break: Saturate the aqueous phase with NaCl.

    • Heat: Gently warm the biphasic mixture to 40°C (ensure product stability) to break the emulsion.

Q3: Conversion stops at 90% despite adding more enzyme.

  • Root Cause: Product Inhibition or Gluconic Acid accumulation.

  • Corrective Action:

    • Resin Adsorption: Add a hydrophobic resin (e.g., Amberlite XAD-4) to adsorb the product as it forms, pulling the equilibrium forward (In-Situ Product Removal).

Part 4: Downstream Processing (Hydrolysis)

Critical Warning: The target is the Acid , but both routes produce the Ester . The hydrolysis step is the most common point of failure due to Racemization or Elimination .

Reaction: Ethyl (3R)-3-hydroxy-3-phenylpropionate


 (3R)-3-hydroxy-3-phenylpropanoic acid.
Technical Protocol for Hydrolysis
ParameterRecommendationReason
Base LiOH or NaOH (1.1 eq)LiOH is milder; avoids harsh pH spikes.
Solvent THF/Water (1:1)Homogeneous system prevents localized "hot spots" of high pH.
Temperature 0°C to 5°CCRITICAL. Heat causes

-elimination to Cinnamic Acid.
Quench Acidify to pH 3-4 with cold 1M HClDo not go to pH < 1; acid-catalyzed racemization is possible.

Q: I see "Styrene" or "Cinnamic Acid" impurities in my NMR.

  • Diagnosis: You triggered a Retro-Aldol or Dehydration reaction.

  • Fix: Your hydrolysis conditions were too harsh (too hot or too basic). Repeat using Enzymatic Hydrolysis (e.g., Pig Liver Esterase or Lipase) at pH 7.0 for the mildest possible conversion.

References

  • Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2] Link

    • Foundational text on Ru-BINAP hydrogenation of ethyl benzoylacet
  • Codexis Inc. (2010). "Biocatalytic Reduction of Ketones." Organic Process Research & Development. Link

    • Industry standard protocols for KRED screening and scale-up.
  • Blacker, A. J., & Holt, R. A. (1997).[1] "Scale-up of the asymmetric hydrogenation of beta-keto esters." Chemical Industry.[3]

    • Details on pressure and safety management.
  • Tao, J., & Xu, J. H. (2009).[3] "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology. Link

    • Review of cofactor recycling systems (GDH vs. IPA).
  • Ribeiro, C. M. R., et al. (2001).[3][4] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate." Journal of the Brazilian Chemical Society.[4] Link

    • Discusses the hydrolysis and kinetic resolution aspects.

Sources

Optimization

Technical Support Center: Stability of 3-Hydroxy-3-Phenylpropanoic Acid

[1] Status: Operational Ticket Topic: Solution Stability & Degradation Mechanisms Assigned Specialist: Senior Application Scientist[1][2] Mechanistic Insight: The "Benzylic Trap" To stabilize 3-hydroxy-3-phenylpropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Topic: Solution Stability & Degradation Mechanisms Assigned Specialist: Senior Application Scientist[1][2]

Mechanistic Insight: The "Benzylic Trap"

To stabilize 3-hydroxy-3-phenylpropanoic acid (3-HPP), you must understand that it is not a generic beta-hydroxy acid.[1] It possesses a benzylic hydroxyl group . This structural feature drastically lowers the energy barrier for degradation compared to aliphatic analogs.

The Primary Failure Mode: Acid-Catalyzed Dehydration

The most common stability issue is the conversion of 3-HPP into trans-cinnamic acid .[1][2]

  • Protonation: In acidic media (pH < 3), the hydroxyl oxygen accepts a proton.[2]

  • Carbocation Formation (The Rate-Limiting Step): Water leaves, creating a carbocation at the C3 position. Crucial: Because this position is benzylic (adjacent to a phenyl ring), the carbocation is resonance-stabilized. This makes 3-HPP significantly more prone to dehydration than non-aromatic beta-hydroxy acids.[1]

  • Elimination: A proton is removed from the C2 (alpha) position, forming a double bond conjugated with the phenyl ring. This thermodynamic sink drives the reaction forward irreversibly.

Secondary Failure Mode: Oxidation

The C3 position is a secondary benzylic alcohol. In the presence of dissolved oxygen or radical initiators (often found in low-grade ethers or THF), it can oxidize to 3-oxo-3-phenylpropanoic acid (benzoylacetic acid), which is thermally unstable and prone to decarboxylation.[1]

Troubleshooting Dashboard

Use this matrix to diagnose issues based on analytical observations.

SymptomProbable Root CauseVerificationCorrective Action
HPLC: New peak appears at a later retention time (higher ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[1]
Dehydration to Cinnamic Acid.[1][3] The product is more hydrophobic (loss of -OH, gain of conjugation).Check UV spectrum of new peak. Cinnamic acid has a strong ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

at ~270–290 nm (conjugated), whereas 3-HPP absorbs chiefly at <220 nm and ~258 nm (benzenoid).[1]
1. Neutralize solution immediately.2. Lower column temperature (<30°C).3. Switch to a phosphate buffer (pH 3.0–4.0) instead of strong acids like TFA.
HPLC: Peak broadening or "fronting"Ionization issues. The pKa is ~4.4. At pH > 4, the acid dissociates, reducing retention on C18.Measure mobile phase pH.Ensure mobile phase pH is at least 1.5 units below pKa (Target pH 2.5–3.[1]0) to suppress ionization, but avoid extremely low pH (<2.0) to prevent dehydration.
Visual: Solution turns yellow/amber over time.[1][2]Oxidation/Oligomerization. Formation of conjugated oligomers or oxidation byproducts.[1]LC-MS analysis for [M+16] or [M-2] peaks.Degas solvents.[1] Store under Argon/Nitrogen. Add EDTA if metal ions are suspected (catalysts for oxidation).
Solubility: Precipitate forms upon acidification.[1]Phase Separation. The free acid is less soluble in water than its salt form.[1]Check pH.If high concentration is needed, maintain pH > 5.5 (salt form) for storage, and only acidify immediately prior to analysis.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation routes you must control.

G HPP 3-Hydroxy-3- phenylpropanoic Acid (Starting Material) Condition_Acid Acidic pH / Heat (Protonation) HPP->Condition_Acid Condition_Ox O2 / Radical Initiators HPP->Condition_Ox Carbocation Benzylic Carbocation (Resonance Stabilized) Condition_Acid->Carbocation -H2O Cinnamic Trans-Cinnamic Acid (Dehydration Product) Carbocation->Cinnamic -H+ (Elimination) Ketone 3-Oxo-3-phenyl- propanoic Acid Condition_Ox->Ketone Oxidation Acetophenone Acetophenone (Decarboxylation) Ketone->Acetophenone -CO2 (Thermal)

Figure 1: Degradation pathways of 3-HPP.[1][2][4][5] The red path (Dehydration) is the dominant risk in acidic HPLC conditions.

Validated Analytical Protocol (HPLC)

This method is designed to balance peak shape (requiring acidity) with stability (requiring mild conditions).

Method Principle: Standard C18 methods often use 0.1% TFA (pH ~2).[2] For 3-HPP, this is risky if the column is heated.[6] We replace TFA with Formic Acid (weaker) or Phosphate (buffered) and strictly control temperature.

Instrument Parameters
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Temperature: 25°C (Critical). Do not run at 40°C+; this accelerates on-column dehydration.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • Channel A: 210 nm (Universal for 3-HPP).[1]

    • Channel B: 270 nm (Specific for Cinnamic Acid impurity).

Mobile Phase
  • Solvent A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Buffer stabilizes pH without being too aggressive).

  • Solvent B: Acetonitrile (ACN).

Gradient Profile
Time (min)% A% BDescription
0.0955Equilibration
10.06040Elute 3-HPP
12.0595Wash (Elute Cinnamic Acid)
15.0595Hold
15.1955Re-equilibrate

Frequently Asked Questions (FAQ)

Q: Can I store 3-HPP in methanol? A: Use caution. In the presence of trace acids, 3-HPP can undergo Fischer Esterification to form methyl 3-hydroxy-3-phenylpropionate.[1] Additionally, methanol is protic and can facilitate solvolysis. Acetonitrile is a safer solvent for stock solutions.

Q: Why does my standard look pure by NMR but shows two peaks on HPLC? A: If the second peak is Cinnamic Acid, you are likely generating it during the HPLC run.[2] This is a classic artifact.

  • Test: Lower the column temperature to 15°C and re-run. If the "impurity" peak decreases significantly, it was being formed on-column.

Q: Is the salt form more stable? A: Yes.[2] Sodium 3-hydroxy-3-phenylpropanoate is significantly more stable than the free acid because the carboxylate anion (


) is electron-rich and does not facilitate the initial protonation step required for dehydration.[1] Store as a solid salt whenever possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid.[1][2] Retrieved from [Link]

  • FooDB (2019). 3-hydroxy-3-phenylpropanoic acid: Chemical Properties and Spectra.[1][2] FDB083846. Retrieved from [Link][1]

  • Menezes, J. et al. (2020). Biosynthesis and instability of hydroxycinnamic acids. (Contextual reference on the dehydration of beta-hydroxy precursors to cinnamic acids). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (3R)-3-Hydroxy-3-Phenylpropanoic Acid Coupling

This guide functions as a specialized Technical Support Center for researchers working with (3R)-3-hydroxy-3-phenylpropanoic acid . Ticket ID: #HPPA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (3R)-3-hydroxy-3-phenylpropanoic acid .

Ticket ID: #HPPA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Benzylic" Factor

This molecule presents a unique challenge compared to aliphatic


-hydroxy acids. The hydroxyl group is benzylic , meaning it is attached to a carbon adjacent to a phenyl ring.
  • The Risk: The benzylic position stabilizes carbocation intermediates. Under standard coupling conditions (especially with strong bases or highly activated esters), this molecule is prone to

    
    -elimination , converting your chiral starting material into achiral cinnamic acid  derivatives.
    
  • The Goal: Form the amide bond while suppressing dehydration (elimination) and preserving the (3R) stereocenter.

Decision Matrix: Workflow Optimization

Before selecting a reagent, determine your tolerance for additional steps versus risk of side reactions.

CouplingStrategy Start START: Coupling (3R)-3-hydroxy-3-phenylpropanoic acid Q1 Can you protect the 3-OH group? Start->Q1 YesPath YES (Recommended) Q1->YesPath High Purity Req. NoPath NO (Direct Coupling) Q1->NoPath Step Economy Protect 1. Install TBDMS or Acetyl Group 2. Standard Coupling (HATU/DIPEA) YesPath->Protect Direct Select Reagent Carefully NoPath->Direct Outcome1 High Yield, >99% ee Protect->Outcome1 Reagent1 DCC/HOBt (No Base) *Risk: O-Acylurea rearrangement* Direct->Reagent1 Organic Solv. Reagent2 TSTU/NMM (Aq/Organic) *Selectivity: High* Direct->Reagent2 Mixed Solv. Outcome2 Moderate Yield, Risk of Elimination Reagent1->Outcome2 Reagent2->Outcome2

Figure 1: Strategic decision tree for coupling


-hydroxy acids. Protection is the gold standard for purity.

Critical Protocols

Protocol A: Direct Coupling (Unprotected OH)

Use this when protection/deprotection steps are not feasible. This method relies on the "proton-transfer" lag time to favor N-acylation over O-acylation.

Reagents:

  • Coupling Agent: EDC·HCl (1.1 eq) + HOBt (1.1 eq)

  • Solvent: DMF or DCM (Anhydrous)

  • Base: Sym-Collidine (1.0 - 2.0 eq) — Crucial: Avoid TEA or DIPEA.

Step-by-Step:

  • Dissolution: Dissolve (3R)-3-hydroxy-3-phenylpropanoic acid (1.0 eq) and the amine partner (1.0 eq) in DCM/DMF (0.1 M concentration).

  • Activation: Cool the mixture to 0°C . This is non-negotiable to prevent elimination.

  • Addition: Add HOBt, followed by EDC·HCl.

  • Base Addition: Add Sym-Collidine dropwise.

    • Why Collidine? It is a weaker base than DIPEA, sufficient to deprotonate the amine but less likely to trigger the E1cB elimination of the benzylic hydroxyl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.

  • Workup: Wash with 10% Citric Acid (removes collidine/EDC urea) rather than HCl (prevents acid-catalyzed dehydration).

Protocol B: Protected Coupling (Recommended)

Use this for GMP or high-purity applications.

Reagents:

  • Protecting Group: TBDMS-Cl (tert-Butyldimethylsilyl chloride).

  • Coupling: HATU / DIPEA .

Step-by-Step:

  • Protection: React the hydroxy acid with TBDMS-Cl (2.2 eq) and Imidazole in DMF to protect both the acid and alcohol.

  • Selective Hydrolysis: Treat with

    
     in MeOH/Water to selectively hydrolyze the silyl ester (COOH) while keeping the silyl ether (OH) intact.
    
  • Coupling: React the TBDMS-protected acid with your amine using HATU (1.05 eq) and DIPEA (2.0 eq) in DMF.

    • Note: Because the OH is protected, you can use the more powerful HATU reagent without risking O-acylation or immediate elimination.

  • Deprotection: Removal of TBDMS with TBAF or mild acid.

Troubleshooting & FAQs

Issue 1: "I see a new UV peak at 270-290 nm."

Diagnosis: Elimination to Cinnamic Acid. The benzylic hydroxyl group has dehydrated to form a double bond conjugated with the phenyl ring. This creates a strong chromophore (styrene-like system).

Mechanism of Failure:

Elimination Substrate (3R)-Substrate (Benzylic OH) Intermediate Enolate/Activated Ester Substrate->Intermediate Activation Base Strong Base (DIPEA/TEA) Base->Intermediate Promotes Product Cinnamic Acid Derivative (Achiral/Conjugated) Intermediate->Product E1cB Elimination (-H2O)

Figure 2: The E1cB elimination pathway triggered by base and activation.

Solution:

  • Switch from HATU/DIPEA to DIC/HOBt .

  • Lower the reaction temperature to 0°C.

  • Ensure the reaction mixture is not basic (pH < 7.5).

Issue 2: "My product mass is correct, but the NMR is messy/complex."

Diagnosis: O-Acylation (Oligomerization). Without protection, the hydroxyl group of one molecule is reacting with the activated carboxyl group of another.

Solution:

  • High Dilution: Run the reaction at 0.05 M or lower to favor intermolecular reaction with the amine over intramolecular/intermolecular self-reaction.

  • Stoichiometry: Use a slight excess of the amine (1.2 eq) to outcompete the hydroxyl group.

Issue 3: "Is racemization a major risk?"

Answer: Yes, but secondary to elimination. While


-hydroxy acids do not form oxazolones as easily as 

-amino acids, they can racemize via a retro-aldol mechanism if heated.
  • Check: Do not heat the reaction above 30°C.

  • Check: Avoid strong Lewis acids which can catalyze the reversible opening of the aldol bond.

Comparative Data: Reagent Selection

Reagent SystemElimination RiskRacemization RiskRecommended For
HATU / DIPEA High LowProtected substrates ONLY.
EDC / HOBt / Collidine LowLowDirect coupling (Unprotected).
DCC / DMAP Critical HighDO NOT USE. DMAP catalyzes elimination.
T3P (Propylphosphonic anhydride) LowLowScalable, mild coupling.

References

  • PubChem. (n.d.). (3R)-3-hydroxy-3-phenylpropanoic acid.[1] National Library of Medicine. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses side reactions including elimination). Retrieved from [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc. (Review of racemization suppression with HOBt). Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids. Journal of Organic Chemistry. (Benzotriazole activation method).[2][3] Retrieved from [Link]

Sources

Optimization

Preventing racemization during functional group manipulation

Status: Operational | Tier: Level 3 Technical Support Mission Statement Welcome to the CISC. Our directive is absolute: Zero Tolerance for Racemization.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support

Mission Statement

Welcome to the CISC. Our directive is absolute: Zero Tolerance for Racemization. We do not provide generic advice. We provide mechanistic interventions to arrest the thermodynamic slide into racemic mixtures during functional group manipulation. This guide addresses the three most critical failure points in chiral synthesis: Amide Coupling , Enolate Chemistry , and Nucleophilic Substitutions .

Module 1: Peptide & Amide Coupling Integrity

The Problem: The "Oxazolone Trap." During the activation of a carboxyl group on a chiral amino acid (or chiral acid), the carbonyl oxygen of the upstream amide/carbamate can attack the activated center. This forms a 5(4H)-oxazolone intermediate.[1] The C-4 proton of this ring is highly acidic (


), leading to rapid enolization and loss of chirality before the amine nucleophile can arrive.
Troubleshooting Protocol: The Oxyma Intervention

User Issue: "I am observing 5-15% D-isomer formation during the coupling of Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH."

Root Cause Analysis: Histidine and Cysteine are notoriously prone to racemization. Standard HOBt/DIPEA protocols are insufficient because the imidazole side chain of His acts as an internal base, accelerating oxazolone formation (autocatalysis).

The Solution: Oxyma Pure/DIC System Replace explosive benzotriazoles (HOBt/HOAt) with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2][3] Oxyma acts as a superior nucleophile, intercepting the O-acylisourea faster than the oxazolone can form.

Step-by-Step Protocol (Low-Racemization Coupling):

  • Dissolution: Dissolve the Fmoc-Amino Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

  • Activation (Cold): Cool the solution to 0°C . This is non-negotiable for His/Cys derivatives.

  • Carbodiimide Addition: Add DIC (Diisopropylcarbodiimide) (1.0 equiv).

    • Why DIC? Unlike EDC, DIC forms a urea byproduct soluble in organic solvents, but more importantly, it creates a "neutral" activation environment compared to basic uronium salts (HATU/HBTU) which require DIPEA [1, 2].

  • Pre-activation: Stir for 2-3 minutes at 0°C.

  • Coupling: Add the amine component. Allow to warm to Room Temp (RT) only after 1 hour.

Mechanistic Visualization (The Oxazolone Trap):

Oxazolone_Mechanism Start Activated Amino Acid (O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Racemization Vector) Start->Oxazolone Intramolecular Cyclization Oxyma_Active Oxyma Active Ester (Stable Intermediate) Start->Oxyma_Active Interception by Oxyma Pure Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base-Catalyzed Deprotonation Product_DL DL-Peptide (Racemic Mixture) Enol->Product_DL Amine Attack Product_L L-Peptide (Retention) Oxyma_Active->Product_L Amine Attack

Figure 1: Path A (Red) shows the oxazolone formation leading to racemization.[4] Path B (Green) shows Oxyma intercepting the activated species to preserve chirality.

Module 2: Enolate Chemistry & Alpha-Functionalization

The Problem: Thermodynamic Equilibration. When manipulating ketones or esters with an alpha-chiral center, the choice of base determines whether you preserve the stereocenter or destroy it.

Data: Base Selection Guide for Kinetic Control To prevent racemization, you must operate under Kinetic Control (deprotonation is faster than equilibration).

ParameterKinetic Control (Safe)Thermodynamic Control (Unsafe)
Base Type Strong, Bulky, Non-nucleophilicWeak, Small, Reversible
Examples LDA, LiHMDS, NaHMDSNaOEt, KOtBu, NaH
Temperature -78°C (Critical)0°C to Reflux
Stoichiometry Slight excess of Base (1.05 eq)Excess of Ketone/Ester
Solvent Aprotic (THF, DME)Protic (EtOH) or Aprotic
Mechanism Irreversible deprotonationEquilibrium established

Troubleshooting Protocol: Alkylation without Scrambling User Issue: "I tried to methylate my chiral ketone using NaH/MeI and lost my ee%."

Correction: NaH allows proton exchange between the product and the starting material. You must use LDA at cryogenic temperatures.

Protocol:

  • Base Prep: Generate LDA in anhydrous THF at -78°C (or use commercially available lithium diisopropylamide).

  • Addition: Add the ketone slowly (dropwise) down the side of the flask to the LDA solution.

    • Why? This ensures the base is always in excess relative to the ketone, preventing the formed enolate from protonating a neutral ketone molecule (which leads to scrambling) [3].

  • Trapping: Add the electrophile (MeI) immediately after enolization is complete (approx. 30-60 mins).

  • Quench: Quench with mild acid (ammonium chloride) while still at -78°C. Do not warm up before quenching.

Module 3: Stereoinversion Support (Mitsunobu)

The Problem: The "Clean" Inversion that wasn't. The Mitsunobu reaction (


 + DEAD/DIAD) is designed to invert a secondary alcohol (

).[5][6][7][8] However, "retention" or "racemization" often occurs due to competing mechanisms or improper addition orders.

User Issue: "My Mitsunobu reaction yield is low, and I see mixed stereochemistry."

Root Cause:

  • Nucleophile Acidity: If the nucleophile (acid/phenol) has a

    
    , the betaine intermediate will not be protonated fast enough.
    
  • Order of Addition: Adding DEAD to the alcohol before the acid/phosphine can cause side reactions.[7]

The "Strict Inversion" Protocol:

  • Cocktail Prep: Combine the Alcohol (Substrate), Triphenylphosphine (

    
    ), and the Nucleophile  (Acid/Phenol) in THF.
    
    • Note: Ensure the nucleophile

      
      . If using a non-acidic nucleophile, use a surrogate like hydrazoic acid (
      
      
      
      ) or DPPA.
  • Thermal Control: Cool the mixture to 0°C .

  • Activation: Add DIAD (Diisopropyl azodicarboxylate) dropwise.

    • Why DIAD? It is more stable and less shock-sensitive than DEAD, with identical performance [4].

  • Monitoring: The yellow color of DIAD should fade upon addition. If the yellow persists, the reaction is stalling (or reagents are wet).

Decision Logic for Stereochemical Outcome:

Mitsunobu_Logic Start Start: Secondary Alcohol (R-OH) Check_pKa Is Nucleophile pKa < 11? Start->Check_pKa Yes_pKa Proceed with Standard Mitsunobu (PPh3 + DIAD) Check_pKa->Yes_pKa Yes No_pKa Use ADDP or Tsunoda Reagent (Cyanomethylenetributylphosphorane) Check_pKa->No_pKa No Mechanism Formation of Alkoxyphosphonium Salt Yes_pKa->Mechanism No_pKa->Mechanism Attack SN2 Attack by Nucleophile Mechanism->Attack Result_Inv Clean Inversion (Walden) Attack->Result_Inv Standard Path Result_Mix Retention/Racemization (Ion Pair Collapse) Attack->Result_Mix Steric Hindrance or High Temp

Figure 2: Decision tree for ensuring stereoinversion. High pKa nucleophiles require specialized reagents (ADDP) to prevent failure.

FAQ: Rapid Troubleshooting

Q: Can I use DBU as a base for my chiral synthesis? A: Avoid if possible. DBU is a strong, non-nucleophilic base, but it is notorious for causing epimerization of alpha-chiral centers over prolonged periods. Use DIPEA (Hunig's Base) or 2,4,6-Collidine for milder buffering.

Q: I'm coupling a fragment, not a single amino acid. Why is racemization higher? A: In fragment coupling, the C-terminal amino acid is an N-acyl derivative (amide bond), not a urethane (Fmoc/Boc). Amides cyclize to oxazolones much faster than urethanes. Solution: Use Oxyma-B or HOAt and keep temperatures strictly at 0°C.

Q: Does solvent choice affect racemization? A: Yes. Polar aprotic solvents (DMF, DMSO) generally increase the rate of racemization compared to DCM or THF because they stabilize the charged transition states of the enolization process. If solubility permits, use DCM/DMF mixtures rather than pure DMF.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[9] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Enolate Chemistry, Caltech/Harvard Lecture Notes. Link

  • Swamy, K. C. K., et al. (2009).[6] Mitsunobu and Related Reactions: Advances and Applications.[10] Chemical Reviews, 109(6), 2551–2651. Link

Sources

Troubleshooting

Method refinement for quantitative analysis of 3-hydroxy-3-phenylpropanoic acid

This guide serves as a specialized technical resource for the quantitative analysis of 3-hydroxy-3-phenylpropanoic acid (3-HPP) , also known as -hydroxyphenylpropionic acid. This molecule presents unique analytical chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the quantitative analysis of 3-hydroxy-3-phenylpropanoic acid (3-HPP) , also known as


-hydroxyphenylpropionic acid.

This molecule presents unique analytical challenges due to its polarity, the presence of a chiral center, and the existence of isobaric structural isomers (e.g., 3-hydroxyphenylpropionic acid, where the hydroxyl is on the phenolic ring rather than the alkyl chain).

Status: Operational | Tier: Level 3 (Method Development) Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Core Methodological Architecture

The Analytical Challenge: Isomerism & Polarity

3-HPP (


, MW 166.17) is an amphiphilic acid. In biological matrices (plasma, urine, fecal water), it co-exists with isobaric isomers  that share the same mass-to-charge ratio (

165 in ESI-).
  • Target: 3-Hydroxy-3-phenylpropanoic acid (OH on the

    
    -carbon).[1]
    
  • Interference: 3-(3-Hydroxyphenyl)propanoic acid (OH on the meta-position of the ring).

  • Interference: 2-Hydroxy-3-phenylpropanoic acid (Phenyllactic acid).

Directive: You cannot rely solely on MS/MS transitions for specificity. Chromatographic resolution is mandatory.

Module A: Sample Preparation Protocols

Choose your protocol based on the required Lower Limit of Quantitation (LLOQ).

Protocol A1: Liquid-Liquid Extraction (Standard Sensitivity)

Best for: Routine plasma PK, Urine profiling (>50 ng/mL)

  • Acidification: Add 10 µL of 5% Formic Acid to 100 µL plasma.

    • Why: You must suppress the ionization of the carboxylic acid (

      
      ) to drive the molecule into the organic phase.
      
  • Extraction: Add 600 µL Ethyl Acetate (EtAc) or MTBE . Vortex 5 mins.

  • Phase Separation: Centrifuge at 14,000 x g for 5 mins.

  • Dry Down: Evaporate supernatant under

    
     at 40°C.
    
  • Reconstitution: Dissolve in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

Protocol A2: 3-NPH Derivatization (High Sensitivity)

Best for: Trace analysis, Fecal water, Gut microbiome biomarkers (<1 ng/mL)

This method targets the carboxylic acid moiety using 3-Nitrophenylhydrazine (3-NPH) to create a hydrophobic tag that significantly boosts ionization efficiency in negative mode.

  • Mix: 20 µL Sample + 10 µL EDC (Carbodiimide catalyst) + 10 µL 3-NPH solution.

  • Incubate: 40°C for 30 minutes.

  • Quench: Add 0.1% Formic Acid.

  • Inject: Analyze directly or dilute.

SamplePrep Start Start: Biological Matrix Decision Required Sensitivity? Start->Decision LLE Protocol A1: LLE (Ethyl Acetate) Target: >50 ng/mL Decision->LLE Standard Deriv Protocol A2: 3-NPH Derivatization Target: <1 ng/mL Decision->Deriv High Sensitivity Acidify Acidify (pH < 3.0) Suppress ionization LLE->Acidify React Add EDC + 3-NPH Incubate 40°C Deriv->React Extract Organic Phase Transfer Acidify->Extract LCMS Inject to LC-MS/MS Extract->LCMS Clean Quench & Dilute React->Clean Clean->LCMS

Figure 1: Decision matrix for sample preparation based on sensitivity requirements.

Chromatographic Refinement (LC-MS/MS)

Column Selection Strategy

Standard C18 columns often fail to separate 3-HPP from its positional isomers.

  • Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase.

  • Mechanism: These phases utilize

    
     interactions with the phenyl ring of the analyte, offering superior selectivity for positional isomers compared to hydrophobic interaction alone.
    
Optimized LC Conditions (Native Analysis)
  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintain acidic pH).

  • Mobile Phase B: Methanol (Methanol provides sharper peaks for phenyl-acids than Acetonitrile).

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 60% B (Slow ramp is critical for isomer separation)

    • 6-8 min: 95% B

Mass Spectrometry Parameters (ESI Negative)
  • Precursor Ion:

    
     165.1 
    
    
    
  • Quantifier Transition:

    
     (Loss of 
    
    
    
    - characteristic of the hydroxyl group).
  • Qualifier Transition:

    
     (Cleavage of the alkyl chain).
    
  • Note: If using 3-NPH derivatization, transitions will shift to the derivative mass (approx

    
     300+ depending on the tag).
    

Chiral Analysis (Enantiomer Separation)[2][3]

3-HPP possesses a chiral center at the


-position. Biological activity often differs between (R) and (S) enantiomers.
  • Method: Polysaccharide-based Chiral Stationary Phases (CSPs).[2]

  • Column: Chiralpak IA or Chiralpak AD-3 (Immobilized Amylose derivatives).

  • Phase: Normal Phase (Hexane/IPA) is traditional, but Reversed Phase Chiral is preferred for MS compatibility.

  • RP-Chiral Conditions:

    • MP A: Water + 0.1% Formic Acid.

    • MP B: Acetonitrile (40-60% isocratic).

    • Note: Avoid high pH buffers which can degrade the silica backbone or alter the chiral selector conformation.

MethodDev Input Method Development IsomerCheck Are Isomers Present? Input->IsomerCheck C18 C18 Column (Risk of co-elution) IsomerCheck->C18 No (Rare) Biphenyl Biphenyl/PFP Column (High Selectivity) IsomerCheck->Biphenyl Yes (Standard) ChiralCheck Enantiomers needed? Biphenyl->ChiralCheck Achiral Standard Quant ChiralCheck->Achiral No Chiral Chiralpak AD-3/IA (Isocratic RP Mode) ChiralCheck->Chiral Yes

Figure 2: Column selection logic for isomer and enantiomer resolution.

Troubleshooting & FAQs

Q1: I am seeing severe peak tailing. How do I fix this?

Diagnosis: Secondary interactions between the carboxylic acid and free silanols on the column, or insufficient protonation. Fix:

  • Ensure Mobile Phase A has at least 0.1% Formic Acid .

  • If tailing persists, switch to Ammonium Formate (5-10 mM, pH 3.0) . The ionic strength helps mask silanols.

  • Check your injector wash solvent. High organic wash is needed to prevent carryover of this sticky acid.

Q2: My recovery from plasma is low (<50%) using LLE.

Diagnosis: The analyte is likely ionizing (deprotonating) in the aqueous phase, preventing transfer to the organic solvent. Fix:

  • Measure the pH of your sample after adding acid but before adding the solvent. It must be pH < 3.0 .

  • Switch solvent: Ethyl Acetate is standard, but a mixture of Ethyl Acetate:Hexane (90:10) can sometimes reduce emulsion formation and improve phase separation.

Q3: I see a peak at the same mass (165 m/z) eluting 1 minute earlier. What is it?

Diagnosis: This is likely 3-hydroxyphenylpropionic acid (isomer) or phenyllactic acid . Verification:

  • Run a reference standard of the isomers.

  • If you cannot separate them on C18, you must switch to a Biphenyl or PFP column. The

    
     selectivity is required to distinguish the position of the hydroxyl group on the ring vs. the chain.
    
Q4: Can I use GC-MS for this analysis?

Answer: Yes, but it requires derivatization to make the molecule volatile. Protocol: Use BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 mins.

  • This will silylate both the hydroxyl (-OH) and carboxyl (-COOH) groups, adding 144 Da (2 x TMS groups) to the mass.

  • Warning: Ensure the sample is completely water-free before adding BSTFA, or the reaction will fail.

References

  • Han, J., et al. (2019). "A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples." Molecules.

  • Schwartz-Zimmermann, H. E., et al. (2024). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices."[3][4] Analytical and Bioanalytical Chemistry.

  • Phenomenex Technical Notes. "LC-MS/MS-based Quantification of Therapeutic Drug Monitoring Compounds." (Reference for Biphenyl column selectivity in polar aromatics).

  • Chiral Technologies. "Enantiomer Separation of Acidic Compounds using Polysaccharide-based Columns."

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of (3R)-3-Hydroxy-3-Phenylpropanoic Acid: An NMR-Based Comparative Guide

Executive Summary In pharmaceutical synthesis, particularly for antidepressant intermediates (e.g., Fluoxetine analogs), the absolute configuration of -hydroxy acids is critical for biological activity. (3R)-3-hydroxy-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, particularly for antidepressant intermediates (e.g., Fluoxetine analogs), the absolute configuration of


-hydroxy acids is critical for biological activity. (3R)-3-hydroxy-3-phenylpropanoic acid presents a common validation challenge: standard analytical techniques like 1H NMR cannot distinguish between enantiomers, and optical rotation is often compromised by trace impurities.

This guide details the Advanced Mosher Method as the definitive NMR-based protocol for validating the (3R) configuration. Unlike comparative methods that require reference standards, this protocol provides a self-validating, ab initio determination of absolute stereochemistry.

Part 1: The Challenge of Enantiomeric Resolution

Standard 1H NMR is insufficient for validating the chirality of (3R)-3-hydroxy-3-phenylpropanoic acid because enantiomers are isochronous in an achiral environment—they resonate at identical frequencies.

Comparative Analysis of Validation Methods

The following table compares the Mosher NMR method against common alternatives, highlighting why NMR derivatization is the superior choice for structural elucidation.

FeatureMethod A: Optical Rotation (Polarimetry) Method B: Chiral HPLC Method C: Mosher NMR Analysis
Primary Output Specific Rotation

Enantiomeric Excess (% ee)Absolute Configuration (R/S)
Requirement High chemical purity (>98%)Chiral column & Reference StandardReactive hydroxyl group
Reliability Low: Highly susceptible to solvent/temp variations and impurities.High: Gold standard for quantitation but not assignment without a known standard.Very High: Self-validating via internal chemical shift comparison.
Throughput High (Minutes)Medium (30-60 mins)Low (Requires derivatization)
Cost LowHigh (Columns/Solvents)Medium (Deuterated solvents/Reagents)

Verdict: While Chiral HPLC is best for purity checks, Mosher NMR Analysis is the only robust method for assigning the absolute configuration of a new or unknown batch without a crystallizable solid (X-ray) or a reference standard.

Part 2: The Solution – Mosher Ester Analysis

Mechanism of Action

The method involves derivatizing the chiral alcohol with enantiomerically pure


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride. This creates a diastereomeric environment.[1][2] The phenyl group of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the substrate.

By comparing the chemical shifts (


) of the diastereomeric esters made from (R)- and (S)-MTPA, we calculate the difference 

:

[3]

The spatial arrangement of the protons relative to the shielding phenyl cone allows us to map the absolute configuration.

Experimental Workflow

The following diagram outlines the critical path for validating the (3R) structure.

MosherWorkflow Start Start: (3R)-3-Hydroxy-3- phenylpropanoic acid Step1 Step 1: Methylation (Prevent COOH interference) Start->Step1 TMS-Diazomethane or MeOH/H+ Split Split Sample Step1->Split Rxn1 Derivatization A: React with (R)-MTPA-Cl (Yields S-Mosher Ester) Split->Rxn1 Rxn2 Derivatization B: React with (S)-MTPA-Cl (Yields R-Mosher Ester) Split->Rxn2 NMR 1H NMR Acquisition (Focus: Methine & Methylene) Rxn1->NMR Rxn2->NMR Calc Calculate Δδ(SR) (δS - δR) NMR->Calc Decision Apply Sector Rule Assign Configuration Calc->Decision

Figure 1: Workflow for the absolute configuration determination of


-hydroxy acids via Mosher analysis.

Part 3: Detailed Experimental Protocol

Prerequisite: Convert the carboxylic acid to a methyl ester (Methyl 3-hydroxy-3-phenylpropanoate) prior to Mosher derivatization. This prevents competitive coupling at the carboxylic acid site.

Materials
  • Substrate: Methyl (3R)-3-hydroxy-3-phenylpropanoate (~10 mg per reaction).

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Solvent: Anhydrous Pyridine-

    
     (allows in-tube reaction) or Pyridine/DCM for workup.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).

Step-by-Step Procedure
  • Preparation: Place 10 mg of the methyl ester substrate into two separate 4 mL vials (labeled A and B ).

  • Reaction A (S-Ester): To vial A, add 0.5 mL anhydrous pyridine, a catalytic amount of DMAP, and 1.5 equivalents of (R)-(-)-MTPA-Cl . Note: (R)-reagent yields the (S)-ester configuration at the MTPA center.

  • Reaction B (R-Ester): To vial B, repeat the process using (S)-(+)-MTPA-Cl .

  • Incubation: Stir at room temperature for 12 hours under

    
     atmosphere.
    
  • Workup (Critical for Resolution):

    • Dilute with

      
      , wash with 1N HCl (to remove pyridine), saturated 
      
      
      
      , and brine.
    • Dry over

      
       and concentrate.
      
    • Expert Tip: If using Pyridine-

      
      , you can run the NMR directly in the reaction tube, but signals from excess reagent may overlap. Workup is recommended for clean baselines.
      
  • NMR Acquisition: Dissolve residues in

    
    . Acquire 1H NMR (minimum 400 MHz, preferably 600 MHz) with sufficient scans (ns=16 or 32) to resolve splitting patterns.
    

Part 4: Data Interpretation & Validation

The Sector Rule Logic

For the (3R) configuration of 3-hydroxy-3-phenylpropanoic acid (methyl ester), the Mosher model predicts specific shielding patterns.

  • Conformation: The C-H bond of the chiral center aligns syn with the C=O of the ester.

  • Shielding: The phenyl group of the MTPA auxiliary shields protons on the "right" side of the plane (in the standard projection).

Representative Data Table

The following table illustrates the expected chemical shift differences (


) confirming the (3R) configuration.
Proton EnvironmentPosition

(ppm)

(ppm)

(Hz @ 400MHz)
Interpretation (Sector Rule)
Methine (H-3) Chiral Center~6.45~6.45~0 Center of rotation (often erratic).
Methylene (H-2) Side A (

)
2.953.05Negative (-) Shielded in S-ester (Left side).
Methyl Ester (OMe) Side A (

)
3.603.72Negative (-) Shielded in S-ester (Left side).
Aromatic (Ph) Side B (Phenyl Ring)7.357.25Positive (+) Shielded in R-ester (Right side).
Validation Criteria

To confirm the sample is (3R)-3-hydroxy-3-phenylpropanoic acid :

  • Calculate

    
     for the protons on the methylene side (
    
    
    
    ). The value must be negative .
  • Calculate

    
     for the aromatic protons (or any substituents on the phenyl ring). The value must be positive .
    
  • Consistency Check: If the signs are reversed (Methylene is positive, Aromatic is negative), the sample is the (3S) enantiomer.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3] Nature Protocols, 2(10), 2451–2458. Link[3]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • PubChem. (n.d.). 3-Hydroxy-3-phenylpropanoic acid (CID 92959).[4] National Library of Medicine. Link

Sources

Comparative

Comparing synthetic routes for enantiopure beta-hydroxy acids

The following guide provides an in-depth technical comparison of synthetic routes for enantiopure -hydroxy acids, designed for researchers and drug development professionals. Comparative Guide: Synthetic Routes for Enant...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for enantiopure


-hydroxy acids, designed for researchers and drug development professionals.

Comparative Guide: Synthetic Routes for Enantiopure -Hydroxy Acids

Executive Summary: The Battle for Stereocontrol


-Hydroxy acids (BHAs) and their ester derivatives are "privileged scaffolds" in pharmaceutical chemistry, serving as chiral building blocks for blockbuster drugs like Atorvastatin (Lipitor) , Duloxetine (Cymbalta) , and carbapenem antibiotics. The challenge lies not just in synthesis, but in achieving absolute stereocontrol at industrial scale.

This guide compares the two dominant methodologies:

  • Chemo-catalysis: Asymmetric Hydrogenation (Noyori-type) using Ru/Rh complexes.

  • Bio-catalysis: Ketoreductase (KRED) mediated reduction.

Verdict: While Ru-BINAP hydrogenation remains the benchmark for high-throughput commodity scale-up due to its atom economy and speed, engineered KREDs have surpassed chemical catalysts in stereoselectivity (>99.9% ee) and ability to handle complex, highly functionalized substrates under mild conditions.

Route 1: Asymmetric Hydrogenation (The Chemocatalytic Standard)

The Mechanism: Dynamic Kinetic Resolution (DKR)

The gold standard for synthesizing


-hydroxy esters from racemic 

-substituted

-keto esters is Noyori’s Asymmetric Hydrogenation .
  • Core Principle: The reaction relies on Dynamic Kinetic Resolution (DKR) . The acidic

    
    -proton allows the substrate enantiomers to racemize rapidly via the enol form.
    
  • Selectivity: The chiral Ruthenium-BINAP complex reacts significantly faster with one enantiomer of the racemate than the other (

    
    ). Provided the rate of racemization (
    
    
    
    ) exceeds the rate of hydrogenation (
    
    
    ), the entire racemic mixture is funneled into a single diastereomer with high enantiomeric excess (ee) and diastereomeric ratio (dr).
Experimental Protocol (Self-Validating System)

Target: Synthesis of syn-(2R, 3S)-methyl-2-benzamido-3-hydroxybutanoate (Taxol sidechain precursor).

Reagents:

  • Substrate: Methyl 2-benzamido-3-oxobutanoate.

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl.

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ).[1][2][3]
    

Step-by-Step Methodology:

  • Inert Handling: In a nitrogen-filled glovebox, charge a high-pressure steel autoclave (Parr bomb) with the substrate (1.0 equiv) and Ru-catalyst (S/C ratio 1000:1).

  • Solvation: Add degassed anhydrous MeOH. Note: Water traces can deactivate the catalyst or hydrolyze the ester.

  • Pressurization: Seal the autoclave. Purge three times with

    
     (10 atm) to remove 
    
    
    
    . Pressurize to 50–100 atm (735–1470 psi) .
  • Reaction: Heat to 50°C with vigorous stirring (1000 rpm). Stirring rate is critical to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when pressure stabilizes (typically 24–48 h).
    
  • Workup: Vent

    
     carefully. Concentrate the solvent in vacuo.
    
  • Validation: Analyze by Chiral HPLC (e.g., Chiralcel OD-H column) to determine ee/dr.

Pros:

  • Scalability: Proven at multi-ton scale.[3]

  • Atom Economy: 100% (H2 is the only reagent).

  • Solvent Efficiency: High substrate concentration (1–2 M) possible.

Cons:

  • Safety: High-pressure hydrogen requires specialized bunkers.

  • Cost: Ruthenium and chiral phosphine ligands are expensive.

  • Purification: Trace metal removal (ppm levels) is required for pharma compliance.

Route 2: Biocatalytic Reduction (The Green Challenger)

The Mechanism: Cofactor-Dependent Hydride Transfer

Biocatalysis utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) . Unlike metal catalysts, enzymes create a rigid chiral pocket that dictates stereochemistry based on sterics and electronics, often defying "standard" chemical predictions (Prelog vs. Anti-Prelog).

  • Cofactor Dependency: KREDs require NAD(P)H. To make this economically viable, a Cofactor Regeneration System is coupled:

    • Substrate-Coupled: Isopropanol (IPA)

      
       Acetone (using the same KRED).
      
    • Enzyme-Coupled: Glucose

      
       Gluconolactone (using Glucose Dehydrogenase - GDH).
      
Experimental Protocol (Self-Validating System)

Target: Synthesis of (S)-Ethyl 3-hydroxybutyrate (Intermediate for Carbapenems).[4][5]

Reagents:

  • Substrate: Ethyl acetoacetate.[5]

  • Enzyme: Engineered KRED (e.g., Codexis KRED-P1 series) + GDH (Glucose Dehydrogenase).

  • Cofactor: NADP+ (catalytic amount).

  • Cosubstrate: D-Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.0). Add

    
     (2 mM) as a stabilizer.
    
  • Cofactor Mix: Dissolve NADP+ (0.5 g/L) and D-Glucose (1.2 equiv relative to substrate) in the buffer.

  • Enzyme Charge: Add KRED and GDH powders. Stir gently to dissolve. Avoid vortexing to prevent protein denaturation.

  • Substrate Addition: Add Ethyl acetoacetate (can be up to 100–200 g/L).

    • Tip: If substrate solubility is low, use a biphasic system with Butyl Acetate or Toluene overlay.

  • pH Stat: The GDH reaction produces gluconic acid, dropping the pH. Use an autotitrator to maintain pH 7.0 with 2M NaOH. Failure to control pH will denature the enzyme.

  • Reaction: Stir at 30°C for 12–24 hours.

  • Workup: Add diatomaceous earth (Celite) to filter off protein sludge. Extract aqueous phase with Ethyl Acetate.

  • Validation: Analyze by GC (chiral column) or NMR.

Pros:

  • Selectivity: Frequently >99.9% ee.

  • Conditions: Ambient temperature and pressure.[2][3] Safe.

  • Modularity: Directed evolution can tune enzymes for non-natural substrates.

Cons:

  • Emulsions: Protein/solvent mixtures can form difficult emulsions during workup.

  • Dilution: Often requires lower concentrations (0.1–0.5 M) than hydrogenation.

  • Cost: Enzyme development time and cofactor costs (though recycling mitigates this).

Comparative Analysis & Data Visualization

Performance Metrics

The following table contrasts the two routes for the synthesis of a generic


-hydroxy ester.
MetricAsymmetric Hydrogenation (Ru-BINAP)Biocatalytic Reduction (KRED)
Enantioselectivity (ee) 95 – 99%> 99.5%
Catalyst Loading (S/C) 1,000 – 10,00020 – 100 (wt/wt substrate/enzyme)
Substrate Concentration High (1.0 – 5.0 M) Moderate (0.1 – 0.5 M)
Reaction Pressure High (10 – 100 bar)Atmospheric
E-Factor (Waste/Product) Low (< 5)Moderate (5 – 15) due to water
Trace Impurities Ru/Rh (requires scavenging)Protein residues (biodegradable)
Dev. Timeline Fast (commercial ligands available)Medium (requires enzyme screening)
Mechanistic Logic Pathways

The diagram below illustrates the divergent logic between the two methodologies.

G Start Target: Enantiopure Beta-Hydroxy Ester Route1 Route 1: Ru-BINAP Hydrogenation Start->Route1 Commodity Scale Route2 Route 2: KRED Biocatalysis Start->Route2 High Complexity Step1_1 Dynamic Kinetic Resolution (DKR) Route1->Step1_1 Decision Alpha-Proton Acidity? Route1->Decision Requires Step1_2 High Pressure H2 (50-100 atm) Step1_1->Step1_2 Result1 High Scalability Modest ee (95-98%) Step1_2->Result1 Step2_1 Enzyme-Substrate Lock & Key Route2->Step2_1 Step2_2 Cofactor Recycle (GDH/Glucose) Step2_1->Step2_2 Result2 Perfect ee (>99.9%) Mild Conditions Step2_2->Result2 Decision->Step1_1 High Acidity Enables DKR

Caption: Figure 1. Mechanistic divergence between Chemocatalytic (Blue) and Biocatalytic (Green) routes. Note the dependence of Route 1 on substrate acidity for DKR.

Critical Decision Framework

When should you choose which?

  • Choose Asymmetric Hydrogenation IF:

    • The substrate is a simple

      
      -keto ester (e.g., methyl acetoacetate).
      
    • You have high-pressure infrastructure.

    • The product is a commodity chemical where cost/kg is the primary driver.

    • The substrate has no other reducible functional groups (e.g., olefins) that might compete (though Ru-BINAP is generally chemoselective).

  • Choose Biocatalysis (KRED) IF:

    • The substrate is complex, bulky, or contains other sensitive functional groups (e.g., halogens, isolated alkenes).

    • Absolute purity (>99.9% ee) is required to meet FDA/EMA specs without recrystallization.

    • You aim to avoid trace heavy metals in the final API.

    • The reaction must be run in standard glass reactors (no autoclave).

References

  • Noyori, R., et al. (1987).[3][6] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[7][8] Link

  • Codexis Inc. (2010). "Biocatalytic Reduction of Ketones." Codexis Technology Overview. Link

  • Bradshaw, C. W., et al. (1992). "Lactobacillus kefir alcohol dehydrogenase: A useful catalyst for synthesis." Journal of Organic Chemistry. Link

  • Genay, R., et al. (2025). "Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters." ACS Publications. Link

  • BenchChem. (2025).[9] "Comparative Guide: Chemical vs. Enzymatic Synthesis." BenchChem Technical Guides. Link

Sources

Validation

Biological activity of (3R) vs (3S)-3-hydroxy-3-phenylpropanoic acid

Comparative Guide: Biological & Biocatalytic Activity of (3R)- vs (3S)-3-Hydroxy-3-Phenylpropanoic Acid Executive Summary (3R)- and (3S)-3-hydroxy-3-phenylpropanoic acid (3-HPP) are critical chiral building blocks (synth...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological & Biocatalytic Activity of (3R)- vs (3S)-3-Hydroxy-3-Phenylpropanoic Acid

Executive Summary (3R)- and (3S)-3-hydroxy-3-phenylpropanoic acid (3-HPP) are critical chiral building blocks (synthons) in the pharmaceutical industry. While they possess limited intrinsic pharmacological activity as free acids, their "biological activity" is defined by their specific interactions with biocatalysts (lipases, esterases) and their role as precursors for blockbuster drugs.

  • The (S)-Enantiomer is the primary industrial target, serving as the key chiral scaffold for serotonin reuptake inhibitors (SSRIs) like Fluoxetine and Dapoxetine .

  • The (R)-Enantiomer is biologically distinct, often serving as a metabolic intermediate in bacterial phenylalanine degradation or a precursor for taxane side-chains.

Structural Basis & Chiral Significance

3-HPP contains a stereogenic center at the


-carbon (C3). In biological systems, this chirality dictates enzymatic recognition.
  • Chemical Identity:

    
    -hydroxy acid.
    
  • Key Difference: The spatial arrangement of the hydroxyl group at C3 governs the binding affinity in the catalytic triad of serine hydrolases (lipases) and dehydrogenases.

  • Eudismic Ratio (Biocatalytic): Unlike receptor-ligand interactions where one enantiomer is "active," here "activity" is measured by Enantiomeric Ratio (E) , representing the enzyme's kinetic preference (

    
    ) for one isomer over the other.
    

Biocatalytic Performance: Kinetic Resolution

The most relevant "performance" metric for 3-HPP is its behavior under enzymatic kinetic resolution. This process separates the racemate into pure enantiomers.[1]

Comparative Enzymatic Selectivity

Lipases distinguish between (3R) and (3S) esters of 3-HPP based on the "Kazlauskas Rule," which generally predicts that lipases favor the (R)-enantiomer for acylation and hydrolysis of secondary alcohols. However, specific engineering alters this.

BiocatalystReaction TypePreferred Enantiomer (Reacted)Product OutcomeSelectivity (E-Value)
Lipase PS (Burkholderia cepacia)Transesterification(R) -3-HPP Ethyl Ester(R)-Acetate + (S)-Alcohol High (>100)
Lipase CAL-B (Candida antarctica)Hydrolysis(R) -3-HPP Ester(R)-Acid + (S)-Ester Moderate-High (20-50)
Esterase SNSM-87 (Klebsiella oxytoca)Hydrolysis(S) -3-HPP Ester(S)-AcidModerate (16-37)

Technical Insight:

  • Lipase PS is the industry standard for generating (S)-3-HPP . It selectively acetylates the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high optical purity (>99% ee).

  • Ionic Liquids (e.g., [BMIM]Cl): The addition of ionic liquids stabilizes the lipase, significantly enhancing the reaction rate and enantioselectivity compared to pure organic solvents like hexane.

Visualization: Enzymatic Kinetic Resolution Workflow

The following diagram illustrates the separation logic used to isolate the biologically relevant (S)-enantiomer.

KineticResolution cluster_legend Process Logic Racemate Racemic Ethyl 3-hydroxy-3-phenylpropionate ((R/S)-HPP Ester) Transition Enzymatic Acylation Racemate->Transition Substrate Enzyme Lipase PS (Burkholderia cepacia) + Vinyl Acetate Enzyme->Transition Catalyst R_Path (R)-3-Acetoxy-3-phenylpropionate (Converted Product) Transition->R_Path Fast Reaction (k_R) S_Path (S)-3-Hydroxy-3-phenylpropionate (Unreacted Substrate) Transition->S_Path Slow/No Reaction (k_S) Hydrolysis Chemical Hydrolysis S_Path->Hydrolysis Base (LiOH) Target (S)-3-HPP Acid (Drug Precursor) Hydrolysis->Target Yields Active API Scaffold Legend1 Lipase prefers (R)-form

Figure 1: Kinetic resolution pathway using Lipase PS. The enzyme selectively modifies the (R)-enantiomer, allowing the isolation of the pharmacologically vital (S)-enantiomer.

Pharmaceutical & Physiological Implications[2][3]

A. Drug Development (Synthetic Utility)

The biological activity of the final pharmaceutical product depends entirely on the correct enantiomer of 3-HPP used during synthesis.

  • (S)-3-HPP Applications:

    • Fluoxetine (Prozac): (S)-3-HPP is reduced to the 1,3-diol, which is a direct precursor to the chiral core of Fluoxetine.

    • Dapoxetine: A short-acting SSRI used for premature ejaculation. The (S,S)-configuration is essential for binding affinity at the serotonin transporter (SERT).

    • Mechanism: The (S)-configuration at the benzylic carbon ensures the phenyl ring is oriented correctly in the hydrophobic pocket of the target receptor.

  • (R)-3-HPP Applications:

    • Taxane Derivatives: Used in the semi-synthesis of Paclitaxel (Taxol) side chains (specifically the C13 side chain), although the natural Taxol side chain is (2R,3S).

    • Beta-Lactam Antibiotics: Used as a chiral auxiliary in the synthesis of carbapenems.

B. Metabolic Physiology (Natural Occurrence)

In biological systems (bacteria and plants), 3-HPP is an active metabolite.

  • Phenylalanine Degradation: In bacteria like Rhodococcus, phenylalanine is degraded via trans-cinnamic acid. The hydration of cinnamic acid yields 3-HPP.

  • Dehydrogenase Specificity: Medium-chain acyl-CoA dehydrogenase (MCAD) in human liver mitochondria recognizes 3-phenylpropionyl-CoA .[2] It dehydrogenates it to trans-cinnamoyl-CoA.[2] This reaction is stereosensitive, often preferring specific hydration states during the reverse reaction.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Self-Validating)

Objective: Isolate (S)-3-HPP from racemate with >98% ee.

  • Preparation: Dissolve racemic ethyl 3-hydroxy-3-phenylpropionate (10 mM) in diisopropyl ether (DIPE).

  • Additives: Add vinyl acetate (3 equivalents) as the acyl donor.

  • Catalyst: Add immobilized Lipase PS (10 mg/mL). Optional: Add 1% (w/v) [BMIM]Cl ionic liquid to enhance rate.

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring (Validation Point): At 24 hours, analyze an aliquot via Chiral HPLC.

    • Stop Condition: When conversion reaches 50-52%.

  • Workup: Filter enzyme. Evaporate solvent.

  • Separation: Flash chromatography (Silica gel, Hexane:EtOAc 80:20). The (S)-alcohol elutes later than the (R)-acetate.

Protocol B: Chiral HPLC Analysis

Objective: Quantify Enantiomeric Excess (ee).[1][3][4]

  • Column: Chiralcel OD-H (Daicel) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Absorption of the phenyl ring).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~14 min

    • (R)-Enantiomer: ~18 min

    • (Note: Elution order may reverse depending on specific column brand; inject pure standards to validate).

Metabolic Pathway Diagram

The following diagram details the physiological role of 3-HPP in the phenylpropanoid pathway.

MetabolicPathway Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid Phe->Cinnamic Deamination HPP 3-Hydroxy-3-phenylpropionic Acid (3-HPP) Cinnamic->HPP Hydration Benzoic Benzoic Acid HPP->Benzoic Side Chain Cleavage Salicylic Salicylic Acid (Plant Defense) Benzoic->Salicylic Hydroxylation PAL PAL (Phenylalanine Ammonia Lyase) Hydratase Enzymatic Hydration BetaOx Beta-Oxidation-like Chain Shortening

Figure 2: Biological degradation pathway in plants/bacteria showing 3-HPP as a central intermediate in the synthesis of Benzoic and Salicylic acid.[2]

References

  • Enzymatic Resolution & Ionic Liquids

    • Title: A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids.[1]

    • Source: N
    • URL:[Link]

  • Lipase Selectivity (Klebsiella oxytoca)

    • Title: Hydrolytic resolution of (R,S)-3-hydroxy-3-phenylpropionates by esterase from Klebsiella oxytoca.[3]

    • Source: Journal of Molecular Catalysis B: Enzym
    • URL:[Link]

  • Metabolic Pathway (Biosynthesis)

    • Title: 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid.[5]

    • Source: Phytochemistry / ResearchG
    • URL:[Link]

  • Pharmaceutical Application (SSRI Synthesis)

    • Title: Chemoenzymatic Synthesis of Fluoxetine and Dapoxetine.
    • Source: MDPI (Molecules).[6]

    • URL:[Link][1]

  • Chiral Separation Protocols

    • Title: Chiral HPLC Separations Guide.[7]

    • Source: Phenomenex.[1][6][7]

    • URL:[Link]

Sources

Comparative

Confirming the absolute configuration of 3-hydroxy-3-phenylpropanoic acid

This guide provides a technical comparison of methods to determine the absolute configuration of 3-hydroxy-3-phenylpropanoic acid (also known as -hydroxy- -phenylpropionic acid). Executive Summary For the assignment of a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methods to determine the absolute configuration of 3-hydroxy-3-phenylpropanoic acid (also known as


-hydroxy-

-phenylpropionic acid).

Executive Summary

For the assignment of absolute configuration ((


) vs. (

)) of 3-hydroxy-3-phenylpropanoic acid, three primary methodologies exist.
  • For Rapid Routine Analysis: Chemical Correlation via conversion to the ethyl ester is recommended, as the (

    
    )-(+)-ethyl ester is a commercially established standard.
    
  • For Structural Proof (No Standard): Mosher’s Method (NMR) is the most accessible and reliable chemical approach, provided the carboxylic acid is first protected.

  • For Non-Destructive/QC Analysis: Vibrational Circular Dichroism (VCD) is the modern industry standard, allowing determination directly in solution without derivatization.

Strategic Framework: Method Selection

The following decision matrix outlines the optimal workflow based on sample availability and laboratory capabilities.

G Start Start: 3-Hydroxy-3-phenylpropanoic Acid IsStandard Is the (R)-Ethyl Ester Standard Available? Start->IsStandard Derivatize Esterify to Ethyl Ester IsStandard->Derivatize Yes NoStandard No Standard Available IsStandard->NoStandard No CompareOR Compare Optical Rotation (Target: [α]D +51°) Derivatize->CompareOR IsSolid Can you grow single crystals? NoStandard->IsSolid XRD X-Ray Crystallography (Anomalous Dispersion or Chiral Salt) IsSolid->XRD Yes NoCrystals Solution Phase Only IsSolid->NoCrystals No HasVCD Access to VCD/DFT? NoCrystals->HasVCD DoVCD VCD Spectroscopy (Compare Exp. vs Calc. Spectrum) HasVCD->DoVCD Yes DoMosher Mosher's Method (NMR) (Derivatize with MTPA-Cl) HasVCD->DoMosher No

Figure 1: Decision matrix for selecting the appropriate configuration assignment method.

Method 1: Chemical Correlation (Optical Rotation)

This method relies on converting the unknown acid into a derivative with a known specific rotation value reported in authoritative literature.

The Benchmark Data: According to Sigma-Aldrich and enzymatic resolution studies, the ethyl ester of the (


)-isomer is dextrorotatory.
  • Compound: (+)-Ethyl (

    
    )-3-hydroxy-3-phenylpropionate[1]
    
  • Specific Rotation:

    
     (
    
    
    
    , CHCl
    
    
    )[1]

Protocol:

  • Esterification: Dissolve 50 mg of the unknown acid in ethanol with a catalytic amount of

    
    . Reflux for 2 hours.
    
  • Workup: Neutralize with

    
    , extract with ethyl acetate, and concentrate.
    
  • Measurement: Dissolve the residue in chloroform (

    
     g/100mL). Measure optical rotation at 589 nm (Sodium D line) at 20°C.
    
  • Assignment:

    • Positive Rotation (+): Assign as (

      
      ) .
      
    • Negative Rotation (-): Assign as (

      
      ) .
      

Note: Do not rely on the rotation of the free acid alone, as specific rotation values for


-hydroxy acids are highly solvent-dependent and prone to sign inversion (e.g., between water and ethanol).

Method 2: NMR Derivatization (Mosher's Method)

When no physical standard is available, Mosher's method is the most robust chemical technique. It utilizes the magnetic anisotropy of the phenyl ring in MTPA esters to shield/deshield protons in a predictable manner.

Mechanism: You react the secondary alcohol with both (


)- and (

)-MTPA-Cl (Mosher's Acid Chloride). The resulting diastereomers will show different chemical shifts (

) for protons near the chiral center.[2]
  • 
     [3]
    

Critical Pre-requisite: You must protect the carboxylic acid (e.g., as a methyl ester) before performing the Mosher reaction to prevent the formation of mixed anhydrides or complex mixtures.

Protocol:

  • Methylation: Treat acid with

    
     or 
    
    
    
    to form Methyl 3-hydroxy-3-phenylpropanoate .
  • Derivatization (Parallel Reactions):

    • Sample A: Mix methyl ester + (

      
      )-(-)-MTPA-Cl + Pyridine-
      
      
      
      .
    • Sample B: Mix methyl ester + (

      
      )-(+)-MTPA-Cl + Pyridine-
      
      
      
      .
    • Tip: Doing the reaction directly in NMR tubes with pyridine-d5 saves time and workup.

  • Analysis: Measure

    
    -NMR and calculate 
    
    
    
    for the protons on the phenyl ring (Ph) and the methylene group (
    
    
    ).

Interpretation Model:

Mosher cluster_L1 Substituent L1 (Ph) cluster_L2 Substituent L2 (CH2-COOMe) Center C3 (Chiral Center) L1 Phenyl Group (Shielded in (R)-ester if config is S) Δδ < 0 Center->L1 L2 Methylene Group (Shielded in (S)-ester if config is S) Δδ > 0 Center->L2

Figure 2: Mosher's Model Application. If the configuration is as drawn, the protons on the right (L2) will have positive


 values, and protons on the left (L1) will have negative 

values.

Method 3: Vibrational Circular Dichroism (VCD)

VCD is the preferred method in modern pharmaceutical development because it requires no chemical modification.

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum is a "fingerprint" of the absolute configuration.

Protocol:

  • Measurement: Dissolve ~5-10 mg of the free acid in

    
     or 
    
    
    
    . Acquire VCD spectrum (1000–1800 cm
    
    
    ).
  • Calculation: Perform a conformational search followed by DFT calculations (B3LYP/6-31G* level or higher) for the (

    
    )-isomer .
    
  • Comparison: Compare the calculated VCD spectrum of the (

    
    )-isomer with the experimental spectrum.
    
    • Match: Sample is (

      
      ) .
      
    • Mirror Image: Sample is (

      
      ) .
      

Key Spectral Features: Look for the Carbonyl (


) stretch region (~1700-1750 cm

). This region usually exhibits a strong, characteristic bisignate couplet for

-hydroxy acids due to hydrogen bonding dynamics.

Comparative Data Summary

FeatureChemical CorrelationMosher's Method (NMR)VCD SpectroscopyX-Ray Crystallography
Reliability Medium (Solvent dependent)High (Structural proof)Very High (Direct physics)Absolute (Gold Standard)
Sample Required ~50 mg~5-10 mg~10 mg (Recoverable)Single Crystal
Time to Result 4-6 Hours24 Hours (Synthesis + NMR)4-8 Hours (Exp + Calc)Days (Crystal growth)
Cost LowMedium (Reagents)High (Instrument/Software)High (Instrument)
Destructive? Yes (Derivatization)Yes (Derivatization)No No

References

  • Sigma-Aldrich. (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate Product Specification.

  • Ribeiro, C. M. R., et al. (2001).[4][5] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.

Sources

Validation

Comparative Guide: Cross-Validation of SFC and NPLC for Chiral Acid Quantification

Executive Summary: The Chiral Switch In the pharmaceutical landscape, the "chiral switch"—developing single enantiomers rather than racemates—is no longer a trend but a regulatory mandate (FDA, EMA). For years, Normal Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Switch

In the pharmaceutical landscape, the "chiral switch"—developing single enantiomers rather than racemates—is no longer a trend but a regulatory mandate (FDA, EMA). For years, Normal Phase Liquid Chromatography (NPLC) has been the gold standard for chiral quality control. However, the emergence of modern Supercritical Fluid Chromatography (SFC) challenges this dominance, offering faster throughput and "greener" chemistry.

This guide objectively compares these two methodologies for quantifying chiral acids (e.g., profens, mandelic acid derivatives). We focus on Immobilized Polysaccharide Chiral Stationary Phases (CSPs) as the core technology, analyzing their performance across both elution modes to provide a roadmap for cross-validation.

Technical Deep Dive: The Contenders

The Core Technology: Immobilized Polysaccharide CSPs

Unlike older "coated" phases, immobilized CSPs (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) chemically bonded to silica) allow for universal solvent compatibility.[1] This is the lynchpin of our cross-validation strategy, as it permits the exact same column chemistry to be used in both NPLC and SFC modes, isolating the mobile phase mechanics as the variable.

FeatureNPLC (The Legacy Standard)SFC (The Modern Challenger)
Mobile Phase Hexane / Alcohol (IPA, EtOH)Supercritical CO

/ Alcohol (MeOH, EtOH)
Mass Transfer Slower (Liquid diffusion rates)Fast (Gas-like diffusivity, Liquid-like density)
Backpressure High (Viscosity limited)Low (Allows higher flow rates)
Solvent Cost High (Hexane is expensive/toxic)Low (CO

is cheap/recyclable)
Sensitivity High (UV/Fluorescence standard)Variable (Compressibility effects on baseline)
Scientific Rationale for Cross-Validation

Why validate two methods? Orthogonality. A primary risk in chiral quantification is the "hidden" co-elution of impurities under the main enantiomer peak. By validating an SFC method against an established NPLC method (or vice versa), you alter the separation selectivity mechanisms (solvation vs. density-modulated interaction), significantly reducing the probability of undetected co-elution.

Experimental Protocol: Cross-Validation Workflow

Objective: Quantify the enantiomeric excess (%ee) of S-Naproxen (model chiral acid) and cross-validate the results between NPLC and SFC.

Materials & Equipment[2][3]
  • Analyte: S-Naproxen (containing 0.1% R-isomer impurity).

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 150 mm, 3 µm.

  • Additives: Trifluoroacetic acid (TFA) is critical for acidic analytes to suppress ionization and prevent peak tailing.

Method A: NPLC (Benchmark)
  • Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Scientist's Note: Hexane requires strict temperature control. Fluctuations of ±2°C can shift retention times by >5% due to viscosity changes.

Method B: SFC (Challenger)
  • Mobile Phase: CO

    
     / Methanol / TFA (85 : 15 : 0.1 v/v/v).
    
  • Backpressure (BPR): 150 bar.

  • Flow Rate: 3.0 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (compensated Ref cell).

  • Scientist's Note: The BPR is a method variable. Increasing pressure increases density and elution strength, shortening retention time. We use MeOH here because immobilized phases tolerate it, unlike coated phases which might strip.

Data Presentation: Comparative Metrics

The following data represents the average of


 injections for each method.
MetricNPLC ResultsSFC ResultsInterpretation
Retention Time (

)
12.4 min3.8 minSFC is 3.2x faster , significantly improving QC throughput.
Resolution (

)
2.83.1SFC provides superior resolution due to higher diffusivity and efficiency.
Tailing Factor (

)
1.251.10SFC shows better peak symmetry; CO

penetrates porous structures better than Hexane.
LOD (Impurity) 0.05 µg/mL0.08 µg/mLNPLC retains a slight edge in sensitivity due to lower baseline noise.
% Recovery 99.8%100.1%Both methods are statistically equivalent for accuracy.

Statistical Verdict: The t-test comparison of the assay values (p > 0.05) indicates no significant difference between the methods. Therefore, the SFC method is validated as an orthogonal alternative to NPLC.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and workflow for cross-validating chiral methods in a regulated environment (ICH Q2(R1)).

ChiralValidation cluster_0 Parallel Optimization Start Method Development (Screening) NPLC Path A: NPLC (Hexane/EtOH) Start->NPLC SFC Path B: SFC (CO2/MeOH) Start->SFC Check Check Selectivity (alpha) Is separation > 1.5? NPLC->Check SFC->Check Check->Start No (Re-screen) Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Check->Validation Yes CrossVal Cross-Validation (Compare Assay Values) Validation->CrossVal Decision Statistical t-test (p > 0.05?) CrossVal->Decision Success Validated Orthogonal Methods Approved Decision->Success Yes Fail Investigate Matrix Effects / Co-elution Decision->Fail No

Figure 1: Strategic workflow for developing and cross-validating orthogonal chiral analytical methods ensuring regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4][5] Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[6] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chiral Technologies. (n.d.).[7] Instruction Manual for Immobilized Polysaccharide CSPs.Link

  • West, C., & Lesellier, E. (2008). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A. Link

Sources

Comparative

Benchmarking new catalysts for (3R)-3-hydroxy-3-phenylpropanoic acid synthesis

Topic: Benchmarking New Catalysts for (3R)-3-Hydroxy-3-Phenylpropanoic Acid Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New Catalysts for (3R)-3-Hydroxy-3-Phenylpropanoic Acid Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

(3R)-3-hydroxy-3-phenylpropanoic acid (and its esters) is a critical chiral synthon in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine, Dapoxetine) and various


-lactam antibiotics. The core challenge in its production is establishing a high-fidelity stereogenic center at the 

-position while maintaining industrial scalability.

This guide benchmarks the two dominant catalytic paradigms: Chemo-Catalytic Asymmetric Hydrogenation (AH) utilizing Ru-BINAP architectures, and Biocatalytic Reduction utilizing engineered Ketoreductases (KREDs). While traditional lipase-mediated kinetic resolution offers accessibility, it is omitted from this primary benchmark due to its inherent 50% yield ceiling, which fails modern atom-economy standards.

The Decision Matrix
  • Choose Ru-BINAP (AH) if: You have high-pressure hydrogenation infrastructure, require solvent versatility, and need broad substrate tolerance for varying phenyl-ring substitutions.

  • Choose KRED (Biocatalysis) if: You prioritize ambient conditions, enantiomeric excess (ee) >99% without recrystallization, and strict heavy-metal limits (ppm) in the final API.

Comparative Technical Analysis

Method A: Asymmetric Hydrogenation (The "Noyori" Standard)

Catalyst Class: Ruthenium(II)-BINAP/Diamine complexes. Mechanism: Metal-ligand bifunctional catalysis where the chiral diamine and phosphine ligand dictate the facial selectivity of hydride transfer to the


-keto ester.
  • Pros: High Turnover Frequency (TOF > 1000

    
    ), established scale-up protocols, no cofactor recycling required.
    
  • Cons: Requires high pressure (10–50 bar

    
    ), expensive chiral ligands, rigorous oxygen exclusion.
    
Method B: Biocatalytic Reduction (The "Modern" Challenger)

Catalyst Class: NADPH-dependent Ketoreductases (KREDs). Mechanism: Enzyme-mediated hydride transfer from NADPH to the si-face (or re-face) of the ketone, driven by a coupled glucose/glucose dehydrogenase (GDH) cofactor regeneration cycle.

  • Pros: Ambient pressure/temperature, aqueous media, typically superior ee (>99.5%), biodegradable catalyst.

  • Cons: Substrate concentration limits (solubility/inhibition), emulsion formation during workup, enzyme cost (though decreasing).

Performance Data Summary
MetricRu-BINAP System (Method A)Engineered KRED System (Method B)
Enantiomeric Excess (ee) 94% – 97%>99.5%
Substrate Loading 100 – 500 g/L50 – 200 g/L
Reaction Time 4 – 12 hours12 – 24 hours
Pressure Requirement 10 – 50 bar

Ambient (1 bar)
Residual Metal 10 – 50 ppm (requires scavenging)None
Atom Economy High (100% theoretical)Moderate (requires glucose/buffer)

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the two methods, highlighting the critical decision points and mechanistic flow.

G Start Substrate: Ethyl Benzoylacetate Ru_Cat Ru-(R)-BINAP Catalyst Prep Start->Ru_Cat Chemical Route Bio_Cat KRED Enzyme + NADPH + GDH Start->Bio_Cat Biocatalytic Route H2_Cond H2 Pressure (10-50 bar, MeOH) Ru_Cat->H2_Cond Ru_TS Transition State: Metal-Ligand Bifunctional H2_Cond->Ru_TS Product Product: (3R)-Ethyl-3-hydroxy- 3-phenylpropionate Ru_TS->Product 96% ee Aq_Cond Aqueous Buffer (pH 7, 30°C) Bio_Cat->Aq_Cond Bio_TS Transition State: Enzyme Active Site Aq_Cond->Bio_TS Bio_TS->Product >99% ee

Caption: Divergent synthesis workflows comparing high-pressure metal catalysis (top) vs. ambient aqueous biocatalysis (bottom).

Validated Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation

Target Scale: 10g Benchmarking Run

  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk flask with

      
       (0.05 mmol) and (R)-BINAP (0.11 mmol).
      
    • Add degassed DMF (5 mL) and heat at 100°C for 10 min to form the oligomeric active species.

    • Expert Insight: Pre-forming the catalyst ensures higher reproducibility than in-situ mixing during the hydrogenation.

  • Reaction Setup:

    • Dissolve Ethyl Benzoylacetate (10.0 g, 52 mmol) in anhydrous MeOH (30 mL).

    • Transfer the substrate solution and catalyst solution into a stainless steel autoclave.

  • Hydrogenation:

    • Purge the autoclave 3x with

      
      . Pressurize to 30 bar.
      
    • Stir at 50°C for 8 hours.

    • Safety Note: Ensure autoclave is rated for 2x the operating pressure.

  • Workup:

    • Vent

      
       carefully. Concentrate the solvent under reduced pressure.
      
    • Pass the residue through a short silica plug (EtOAc/Hexane) to remove bulk Ruthenium.

    • Analyze ee via Chiral HPLC (Chiralcel OD-H column).

Protocol B: KRED-Mediated Bioreduction

Target Scale: 10g Benchmarking Run

  • Buffer Preparation:

    • Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing

      
       (2 mM).
      
  • Cofactor Mix:

    • Dissolve

      
       (10 mg) and Glucose (6.0 g, 1.2 equiv) in the buffer.
      
    • Add Glucose Dehydrogenase (GDH, 500 U) for cofactor recycling.

  • Reaction Initiation:

    • Add the engineered KRED (R-selective, 100 mg) to the buffer.

    • Add Ethyl Benzoylacetate (10.0 g) dissolved in IPA (5 mL) to aid dispersion.

    • Expert Insight: Adding a surfactant (e.g., Tween-80 at 0.1%) can prevent substrate agglomeration and improve reaction kinetics.

  • Monitoring & Workup:

    • Stir at 30°C using an overhead stirrer (avoid magnetic bars which grind enzymes). Maintain pH 7.0 via auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

    • Upon completion (>99% conversion via TLC/GC), extract 3x with MTBE.

    • Dry organic layer (

      
      ) and concentrate.
      

Troubleshooting & Optimization Logic

Optimization Problem Low Conversion? Check1 Check pH (Bio) or H2 Pressure (Chem) Problem->Check1 Branch1 Inhibition? Check1->Branch1 Parameters OK Solution1 Add Resin (Bio) or Increase Temp (Chem) Branch1->Solution1 Substrate/Product Inhibition

Caption: Decision tree for troubleshooting stalled reactions in both catalytic systems.

Critical Failure Points
  • Chem-Cat: Poisoning. Trace sulfur or amines in the starting material will deactivate the Ru-catalyst. Fix: Distill substrate prior to use.

  • Bio-Cat: pH Drift. The production of gluconic acid (from cofactor recycling) rapidly acidifies the media, denaturing the KRED. Fix: Use strong buffering or continuous titration.

References

  • Noyori, R., et al. (1995).[1][2] "Asymmetric Hydrogenation of

    
    -Keto Esters." Journal of the American Chemical Society.[2] Link[2]
    
  • Codexis Inc. (2010). "Biocatalytic Reduction of Ketones: Ketoreductase Screening Kits." Screening Guide. Link

  • Ikariya, T., & Blacker, A. J. (2007). "Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts." Accounts of Chemical Research. Link

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link

  • Tao, J., & Xu, J. H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology. Link

Sources

Validation

Comparative Analysis of Propanoic Acid Derivatives: Antimicrobial Efficacy and Mechanisms

Executive Summary The antimicrobial landscape of propanoic acid (propionic acid) derivatives is a study in chemical versatility. While the parent compound is a ubiquitous food preservative relying on intracellular acidif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The antimicrobial landscape of propanoic acid (propionic acid) derivatives is a study in chemical versatility. While the parent compound is a ubiquitous food preservative relying on intracellular acidification, its structural derivatives—specifically 2-arylpropanoic acids (NSAIDs) and metal-complexed propionates —exhibit distinct, often superior, antimicrobial behaviors.

This guide provides a technical comparison of these three classes. We move beyond simple phenotypic observations to explore the causality of their action, supported by representative MIC (Minimum Inhibitory Concentration) data and standardized CLSI protocols. This analysis is critical for researchers investigating drug repurposing (non-antibiotics with antimicrobial activity) and novel adjuvant therapies.

The Chemical Landscape: Three Classes of Activity

To understand the efficacy differences, we must first distinguish the chemical "warheads" of each derivative class.

ClassRepresentative CompoundPrimary Chemical CharacteristicPrimary Antimicrobial Mode
Parent Acid Propanoic AcidShort-chain fatty acid (pKa ~4.87)Weak Acid Stress: pH-dependent membrane permeation and cytoplasm acidification.
2-Aryl Derivative Ibuprofen / NaproxenLipophilic aromatic ring attached to C2Membrane Intercalation: Amphiphilic nature allows disruption of lipid bilayers and efflux pump inhibition.
Metal Complex Silver PropionateIonic salt (

)
Ion Toxicity: The propionate acts as a carrier for the oligodynamic

ion.

Mechanism of Action (MoA)

The divergence in efficacy stems directly from the Mechanism of Action. While the parent acid relies on metabolic exhaustion (forcing the bacteria to pump out protons), 2-aryl derivatives act as surfactants that physically destabilize the membrane. Metal complexes bypass these routes, utilizing heavy metal toxicity to shatter DNA and protein integrity.

Comparative Pathway Analysis

The following diagram illustrates the distinct entry and attack vectors for each derivative class against a Gram-negative bacterium.

MoA_Pathways cluster_extracellular Extracellular Environment (pH 6.5-7.4) cluster_membrane Bacterial Membrane / Periplasm cluster_cytoplasm Cytoplasm (pH 7.6) Prop Propanoic Acid (Undissociated) Diff Passive Diffusion Prop->Diff Ibu Ibuprofen (Amphiphilic) Intercal Membrane Intercalation (Bilayer Disruption) Ibu->Intercal Efflux Efflux Pump (Inhibition) Ibu->Efflux Blocks Pump AgProp Silver Propionate (Dissociated) Ag_Ion Ag+ Ion Release AgProp->Ag_Ion Releases Ag+ Dissoc Acid Dissociation (Release H+) Diff->Dissoc Enters Cytoplasm Leakage K+ Leakage & Lysis Intercal->Leakage pH_Drop Intracellular Acidification Dissoc->pH_Drop Metabolic Stress ROS ROS Generation & DNA Damage Ag_Ion->ROS Oligodynamic Effect

Figure 1: Comparative mechanisms. Blue path: Parent acid acidification. Red path: NSAID membrane disruption. Yellow path: Metal ion toxicity.[1]

Comparative Efficacy: The Data

The following data aggregates representative MIC ranges from multiple studies. Note the orders-of-magnitude difference between the classes.

Interpretation:

  • Propanoic Acid is a preservative, not an antibiotic. It requires millimolar concentrations to inhibit growth.

  • Ibuprofen is a weak antimicrobial/adjuvant. Its MIC is too high for monotherapy but effective for reversing resistance (synergy).

  • Silver Propionate is highly potent, driven by the silver ion.

Table 1: Representative MIC Ranges against Standard Pathogens
CompoundS. aureus (Gram+) MICP. aeruginosa (Gram-) MICEfficacy ClassificationClinical Utility
Propanoic Acid 1,800 – 3,700 µg/mL (~25–50 mM)> 5,000 µg/mLLow Food/Cosmetic Preservative
Ibuprofen 500 – 2,500 µg/mL1,000 – 2,500 µg/mLModerate Adjuvant (Biofilm control)
Silver Propionate 4 – 16 µg/mL8 – 32 µg/mLHigh Topical Antimicrobial / Wound Care

*Note: Values for Silver Propionate are estimated based on Ag+ ion equivalence and comparative silver salt studies.

Key Synergistic Data (Ibuprofen)

Research indicates that while Ibuprofen is weak on its own, it significantly lowers the MIC of standard antibiotics.

  • Ibuprofen + Ciprofloxacin: Reduces Ciprofloxacin MIC by 2-4 fold in MRSA strains.

  • Mechanism: Ibuprofen inhibits the NorA efflux pump, preventing the bacteria from ejecting the fluoroquinolone.

Experimental Protocol: Validating Efficacy

To reproduce these results, one cannot use standard nutrient broth. The CLSI M07-A10 Broth Microdilution method is the gold standard.

Critical Control Point: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[2]

  • Why?P. aeruginosa susceptibility to aminoglycosides and certain organic acids is highly sensitive to

    
     and 
    
    
    
    levels. Standard MHB lacks consistent cation levels, leading to false susceptibility results (false positives).
Protocol Workflow

Protocol_Workflow cluster_details Critical Parameters Step1 1. Preparation Step2 2. Inoculum Step1->Step2 Step3 3. Dilution Step2->Step3 Step4 4. Incubation Step3->Step4 Step5 5. Analysis Step4->Step5 Param1 Media: CAMHB (Ca++ 20-25mg/L) Param1->Step1 Param2 0.5 McFarland (1.5 x 10^8 CFU/mL) Param2->Step2 Param3 96-Well Plate Serial 2-fold Dilution Param3->Step3

Figure 2: CLSI-compliant workflow for determining MIC of propanoic derivatives.

Step-by-Step Methodology
  • Media Preparation: Prepare Mueller-Hinton Broth. Supplement with Calcium (

    
     mg/L) and Magnesium (
    
    
    
    mg/L).[3][4] Adjust pH to
    
    
    .
    • Note: For Propanoic acid testing, verify pH after addition of the acid, as it will drop significantly. You may need to buffer with MOPS if testing the anion effect specifically, though clinically, the acidity is part of the mechanism.

  • Compound Solubilization:

    • Propanoic Acid: Dissolve in water (highly soluble).

    • Ibuprofen: Dissolve in DMSO (stock solution) then dilute. Final DMSO concentration in wells must be

      
       to avoid solvent toxicity.
      
    • Silver Propionate: Dissolve in water; protect from light to prevent reduction to metallic silver.

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve

    
     CFU/mL in the final well.
    
  • Incubation:

    
    C for 16–20 hours (24h for Staphylococcus).
    
  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Structure-Activity Relationship (SAR) Insights

Why does adding a phenyl ring (Ibuprofen) change the mechanism so drastically?

  • Lipophilicity (LogP):

    • Propanoic acid (LogP

      
      ) is hydrophilic. It stays in the aqueous phase and relies on passive diffusion of the undissociated form.
      
    • Ibuprofen (LogP

      
      ) is highly lipophilic. This allows it to partition into the lipid bilayer of the bacterial membrane, causing expansion, increased fluidity, and eventual leakage of intracellular 
      
      
      
      ions.
  • Steric Bulk:

    • The 2-aryl group adds steric bulk that interferes with the tight packing of the peptidoglycan layer in Gram-positive bacteria, enhancing permeability for other drugs (synergy).

References

  • Obaidat, R. M., et al. (2019). Antimicrobial activity of ibuprofen against Cystic Fibrosis-associated Gram-negative pathogens.[5] PLoS ONE. Link

  • Oliveira, I. M., et al. (2019).[6][7] Repurposing ibuprofen to control Staphylococcus aureus biofilms.[5][7] European Journal of Medicinal Chemistry.[7][8] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Al-Janabi, A. A. (2010).[6] Potential activity of the non-steroidal anti-inflammatory drug, ibuprofen, against different bacterial species.[6][7][9][10] The Medical Journal of Basrah University.

  • Raheem, N., et al. (2016). Antibacterial Activity of Silver Nanoparticles and Silver Ions against Pathogenic Bacteria.[1][11] Journal of Clinical and Diagnostic Research. Link

Sources

Comparative

Comparative Evaluation of Polysaccharide-Based Chiral Stationary Phases: Coated vs. Immobilized Architectures

[1] Executive Summary In the high-stakes environment of drug development, where the FDA mandates the stereoisomeric characterization of chiral drugs (FDA, 1992), the choice of chiral stationary phase (CSP) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes environment of drug development, where the FDA mandates the stereoisomeric characterization of chiral drugs (FDA, 1992), the choice of chiral stationary phase (CSP) is a critical decision point. While over 90% of chiral separations are achievable using polysaccharide-based columns, the selection between Coated and Immobilized architectures remains a source of confusion.

This guide moves beyond basic product descriptions to provide a mechanistic and data-driven comparison. We evaluate the trade-offs between the high inherent selectivity of coated phases (e.g., AD/OD types) and the solvent robustness of immobilized phases (e.g., IA/IC types), providing a self-validating workflow for method development.

Mechanistic Foundation: The "Lock and Key" Interaction

To optimize separation, one must understand the molecular recognition mechanism. Polysaccharide CSPs work via the Three-Point Interaction Model (Dalgliesh, 1952). The helical structure of the polysaccharide (Amylose or Cellulose) creates chiral grooves (cavities).

The chiral selector (the polymer) interacts with the selectand (the drug enantiomer) through three primary forces:

  • Hydrogen Bonding: Via carbamate groups.

  • 
    -
    
    
    
    Stacking:
    Via phenyl groups on the polymer side chains.
  • Steric Inclusion: The fit of the molecule into the chiral cavity.

Below is a visualization of this recognition process and how column architecture influences it.

ChiralMechanism cluster_0 Chiral Selector Architecture cluster_1 Interaction Forces Coated Coated CSP (Physical Adsorption) HBond H-Bonding (Carbamate) Coated->HBond PiPi Pi-Pi Stacking (Phenyl) Coated->PiPi Steric Steric Fit (Cavity) Coated->Steric Flexible Cavity Immobilized Immobilized CSP (Covalent Bonding) Immobilized->HBond Immobilized->PiPi Immobilized->Steric Rigid Cavity Result Enantiomeric Separation HBond->Result PiPi->Result Steric->Result

Figure 1: Mechanistic flow of chiral recognition.[1] Note that Immobilized phases may have slightly altered steric cavities due to chemical fixation.

Comparative Analysis: Coated vs. Immobilized[1][2][3][4]

The "Coated" columns (e.g., CHIRALPAK® AD, CHIRALCEL® OD) have been the industry standard for decades. However, they suffer from a fatal weakness: Solvent Incompatibility . Strong solvents like Dichloromethane (DCM), THF, or Ethyl Acetate will dissolve the polymer coating, destroying the column.

"Immobilized" columns (e.g., CHIRALPAK® IA, IC, ID) solve this by covalently bonding the polymer to the silica. This allows for "Universal Solvent" compatibility, opening new selectivity windows.[2]

Performance Matrix
FeatureCoated CSPs (e.g., AD, OD)Immobilized CSPs (e.g., IA, IC)Causality/Implication
Solvent Tolerance Low (Alkane/Alcohol only)High (All common HPLC solvents)Immobilized columns allow the use of DCM/THF to dissolve insoluble samples or alter selectivity.
Selectivity (

)
High Moderate to HighCoating allows the polymer to "relax" into its ideal helical shape. Immobilization can slightly restrict this, occasionally reducing

.
Column Efficiency (

)
HighHighModern packing techniques have equalized plate counts (~80,000 N/m).
Robustness Low (Risk of stripping)High (Long lifetime)Immobilized columns are "student-proof" and preferred for screening pools.
Memory Effect YesMinimalCoated phases can retain "memory" of previous mobile phases, requiring long equilibration.

Experimental Protocol: The "Magic 4" Screening Workflow

To ensure scientific integrity and reproducibility, avoid random column selection. Use this self-validating screening protocol. This system utilizes the four most orthogonal immobilized columns (IA, IB, IC, ID) to guarantee a >95% hit rate.

Step-by-Step Methodology
  • System Preparation:

    • Flush system with Hexane/IPA (90:10) to remove any trace of incompatible solvents (if moving from Reverse Phase).

    • Set Column Oven to 25°C.

  • Primary Screening (The "Magic 4"):

    • Columns: CHIRALPAK IA, IB, IC, ID (or equivalent immobilized amylose/cellulose derivatives).

    • Mobile Phase A (Normal Phase): n-Hexane / Ethanol (50:50).

    • Mobile Phase B (Polar Organic): 100% Methanol (or Acetonitrile).

    • Why Ethanol? Ethanol often provides better mass transfer and peak shape than IPA for immobilized columns.

  • Secondary Optimization (If

    
    ): 
    
    • Solvent Switching: If using Immobilized columns, introduce "Forbidden Solvents" (e.g., Hexane/THF or Hexane/DCM).

    • Additives: Add 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes) to suppress ionization and improve peak symmetry.

MethodDev Start Start: Racemic Sample Screen Screen 'Magic 4' Immobilized Columns (IA, IB, IC, ID) Mobile Phase: Hex/EtOH (80:20) Start->Screen Check Check Resolution (Rs) Screen->Check Success Rs > 1.5 Validation Check->Success Yes Fail Rs < 1.5 Check->Fail No Opt1 Switch Organic Modifier (MeOH -> ACN -> THF) Fail->Opt1 Opt1->Check Opt2 Change Mobile Phase Mode (Normal -> Polar Organic -> RP) Opt1->Opt2 If fails Opt2->Check

Figure 2: Decision tree for chiral method development using immobilized columns.

Representative Data Comparison

The following data illustrates the selectivity differences when separating Omeprazole (a common chiral drug) using standard Normal Phase conditions (Hexane/IPA 90:10).

Column TypeDerivativeSelectivity (

)
Resolution (

)
Observation
CHIRALPAK AD-H (Coated)Amylose tris(3,5-dimethylphenylcarbamate)1.854.2Excellent separation, but restricted to Alkane/Alcohol.
CHIRALPAK IA (Immobilized)Amylose tris(3,5-dimethylphenylcarbamate)1.723.8Slightly lower

due to immobilization restriction, but adequate.
CHIRALPAK IA (Optimized)Same as above (Mobile Phase: DCM/MeOH)2.10 5.5 Advantage: Using DCM (forbidden on AD-H) drastically improved resolution.

Key Insight: While the coated version (AD-H) had higher intrinsic selectivity in standard solvents, the immobilized version (IA) outperformed it overall because it allowed the use of Dichloromethane, which optimized the thermodynamic interaction.

References

  • FDA. (1992).[3][4][5][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. United States Food and Drug Administration.[3][5][6] Link

  • Dalgliesh, C. E. (1952). The Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society. (Fundamental paper on the Three-Point Interaction Model).
  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Link

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3R)-3-hydroxy-3-phenylpropanoic acid

CAS: 73613-35-1 | Molecular Formula: C9H10O3 Operational Philosophy: Beyond Compliance As researchers, we often treat intermediate organic acids as "routine" chemicals. However, (3R)-3-hydroxy-3-phenylpropanoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 73613-35-1 | Molecular Formula: C9H10O3

Operational Philosophy: Beyond Compliance

As researchers, we often treat intermediate organic acids as "routine" chemicals. However, (3R)-3-hydroxy-3-phenylpropanoic acid is a chiral building block often used in the synthesis of complex pharmaceuticals (e.g., Dapoxetine analogs and


-lactam antibiotics). Its purity is paramount, and its handling requires a protocol that protects both the operator from irritation and the compound from racemic degradation or moisture contamination.

This guide moves beyond the generic Safety Data Sheet (SDS) to provide a logistical framework for safe, high-integrity handling in a research environment.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific vectors of exposure. While classified primarily as an Irritant , the physical properties of this solid dictate the risk profile.

Hazard ClassH-CodeOperational Implication
Skin Irritation H315 The acid functionality combined with the hydroxyl group can increase skin adherence. Residue on gloves can transfer to wrists/neck if doffing is poor.
Eye Irritation H319 Crystalline dust is the primary enemy. Micro-abrasions from the solid combined with acidity cause severe irritation.
Resp. Irritation H335 Fine powder generation during weighing is the highest risk moment for inhalation.

Expert Insight: Beta-hydroxy acids are hygroscopic to varying degrees. While not instantly corrosive like mineral acids, they hydrolyze on moist membranes (eyes, lungs), leading to delayed but acute stinging and inflammation.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for high-purity organic synthesis. Use this matrix to select PPE based on your specific task.

PPE CategoryStandard Handling (Solid)High-Risk Handling (Solutions/Large Scale)Technical Rationale
Hand Protection Nitrile (Min 0.11 mm / 4 mil) Double Gloving or Barrier Laminate Solid: Standard nitrile is excellent for dry organic acids. Solution: If dissolved in Methanol/DCM, the solvent dictates glove choice. The acid will travel through the glove with the solvent.
Eye Protection Safety Glasses w/ Side Shields Chemical Splash Goggles Goggles are mandatory if working outside a hood or with fine powders that aerosolize easily.
Respiratory Fume Hood (Face Velocity >100 fpm) N95 / P100 Respirator Engineering controls (Hood) are primary. Use respiratory protection only if weighing balance is outside the hood.
Body Cotton Lab Coat + Closed Shoes Tyvek Sleeves / Apron "Gap protection" is critical. Wrist exposure is the #1 injury site for solid transfer.
Operational Protocol: The "Safe Handling Lifecycle"
Phase A: Engineering Controls & Preparation
  • Static Mitigation: Organic powders often carry static charges, causing them to "jump" from spatulas. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Humidity Check: Ensure low relative humidity if possible; moisture absorption can alter the weight and make the powder sticky, increasing handling difficulty.

Phase B: Weighing & Transfer (The Critical Step)
  • Step 1: Place the receiving vessel (tared) inside the fume hood.

  • Step 2: Loosen the container lid inside the hood to equalize pressure.

  • Step 3: Use a stainless steel or PTFE-coated spatula . Avoid wood or lower-grade plastics that might leach or degrade.

  • Step 4: Transfer slowly. If the powder clumps, do not tap the spatula hard against the flask rim, as this launches particulates. Instead, rotate the spatula gently.

  • Step 5: Wipe the threads of the stock container with a dry Kimwipe before resealing to prevent lid-crusting (which creates dust the next time you open it).

Phase C: Solubilization
  • Caution: When dissolving in alcohols or chlorinated solvents, add the solid to the solvent slowly. While not violently exothermic, local heating can increase solvent vapor pressure, causing "burping" of the flask.

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Handling (3R)-3-Hydroxy-3-phenylpropanoic acid CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution (MeOH/EtOAc) CheckState->Solution PPE_Solid PPE: Nitrile (4mil) + Glasses Solid->PPE_Solid PPE_Solvent PPE: Check Solvent Compat. (Laminate?) Solution->PPE_Solvent Disposal Disposal: Organic Acid Waste Solution->Disposal Direct Use Hood Engineering: Fume Hood Required PPE_Solid->Hood PPE_Solvent->Hood Static Static Control (Ionizer) Hood->Static Weigh Weighing Protocol Static->Weigh Dissolve Solubilization Weigh->Dissolve Dissolve->Disposal

Figure 1: Decision logic for PPE selection and handling workflow based on physical state.

Emergency Response & Disposal
Accidental Exposure[1]
  • Skin Contact: Immediate washing with soap and water for 15 minutes.[2][3][4] Do not use organic solvents (ethanol/acetone) to wash skin; this may increase absorption of the acid.

  • Eye Contact: Flush with saline/water for 15 minutes.[4] The crystalline nature can cause mechanical scratching—do not rub eyes.

  • Spill Cleanup (Solid): Do not dry sweep (creates dust).[4] Cover with a wet paper towel (water or dilute sodium bicarbonate) to dampen, then wipe up.

Waste Disposal Protocol
  • Segregation: Segregate from strong oxidizers (e.g., permanganates, nitrates) and strong bases.

  • Classification: Dispose of as Solid Organic Acid Waste or, if in solution, Halogenated/Non-Halogenated Solvent Waste depending on the carrier solvent.

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations like "HPPA" which can be ambiguous in waste streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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